Amdoxovir

Catalog No.
S518366
CAS No.
145514-04-1
M.F
C9H12N6O3
M. Wt
252.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amdoxovir

CAS Number

145514-04-1

Product Name

Amdoxovir

IUPAC Name

[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol

Molecular Formula

C9H12N6O3

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1

InChI Key

RLAHNGKRJJEIJL-RFZPGFLSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,6-diaminopurine dioxolane, 4-(2,6-diamino-9H-purin-9-yl)-1,3,-dioxolane-2-methanol, amdoxovir

Canonical SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N

The exact mass of the compound Amdoxovir is 252.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The antiviral activity of amdoxovir is mediated through a multi-step activation process and specific interaction with its target.

  • Prodrug Activation: this compound (DAPD) is first deaminated by the ubiquitous enzyme adenosine deaminase to form dioxolane guanosine (DXG) [1] [2]. DXG is then phosphorylated by cellular kinases to its active moiety, DXG-triphosphate (DXG-TP) [1] [3].
  • Target and Action: DXG-TP competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase [1] [4]. Because it lacks a 3'-hydroxyl group, its incorporation results in chain termination, halting DNA synthesis and viral replication [3].
  • Pharmacokinetics: The half-life of DXG-TP is approximately 9 to 16 hours in human cells, supporting a twice-daily (BID) dosing regimen [1].

The table below summarizes key characteristics of this compound and its active form.

Feature This compound (DAPD, Prodrug) DXG-TP (Active Metabolite)
Chemical Classification Guanosine analogue NRTI, 6-aminopurine [1] [4] Nucleoside triphosphate analogue
Primary Molecular Target Not applicable (inactive prodrug) HIV-1 Reverse Transcriptase [4]
Main Mechanism Precursor to active drug Competes with dGTP; causes DNA chain termination [1] [3]
Key Resistance Mutations K65R, L74V [5] [1] K65R, L74V [5] [1]
Activation Pathway Deaminated by adenosine deaminase to DXG [1] [2] Phosphorylated from DXG by cellular kinases [1]

Key Experimental Data and Clinical Evidence

Evidence for this compound's activity and synergy comes from both in vitro studies and a short-term clinical trial.

In Vitro Combination with IMPDH Inhibitors
  • Objective: To investigate whether inhibitors of inosine monophosphate dehydrogenase (IMPDH), which lower intracellular dGTP levels, could enhance the antiviral activity of this compound/DXG [2].
  • Methods: Antiviral assays (XTT and p24 ELISA) were performed in MT-2 cells and peripheral blood mononuclear cells (PBMCs) infected with wild-type and drug-resistant HIV-1 strains. Compounds were tested alone and in combination [2].
  • Key Findings: Mycophenolic acid (MPA) and ribavirin decreased the EC₅₀ of DXG against wild-type virus by over 10-fold. These IMPDH inhibitors also reversed resistance in viruses with K65R or L74V mutations, restoring susceptibility to this compound/DXG. The combinations did not increase cytotoxicity in the models tested [2].
Clinical Proof-of-Concept Trial
  • Objective: To assess the short-term antiviral activity and tolerability of this compound with standard and reduced doses of zidovudine [5].
  • Methods: A double-blind, placebo-controlled study in 24 HIV-1 infected, treatment-naive adults. Patients were randomized to one of five 10-day, BID treatments or placebo. The primary efficacy measures were the mean change in viral load (log₁₀) and the area under the virus depletion curve [5].
  • Key Findings: The combination of this compound with zidovudine was significantly more effective than either drug alone, with the 200 mg zidovudine dose combination showing the greatest effect. The combination also markedly decreased variability in viral load response. All reported adverse events were mild to moderate [5].

The table below summarizes the quantitative results from this clinical trial.

Treatment Group Mean Change in Viral Load (log₁₀ copies/mL) Synergy/Observation
Placebo +0.10 Baseline
Zidovudine 300 mg BID -0.55 --
This compound 500 mg BID -1.09 --
This compound + Zidovudine 300 mg BID -1.69 Additive/Synergistic
This compound + Zidovudine 200 mg BID -2.00 Synergistic (P=0.021 vs. AMDX alone)

Resistance and Synergy Mechanisms

A key feature of this compound is its unique resistance profile and potential for synergistic combinations.

  • Resistance Mutations: Selection of resistance in vitro is slow and is associated with the K65R or L74V mutations in HIV-1 reverse transcriptase [5] [1]. The K65R mutation also confers cross-resistance to other NRTIs like tenofovir and abacavir [1].
  • Bidirectional Resistance and Synergy: The K65R mutation has been shown to increase viral sensitivity to zidovudine [5] [1]. Furthermore, in vitro studies found that when this compound and zidovudine were combined, no resistance mutations were detected for up to 28 weeks, suggesting the combination can delay or prevent the emergence of resistance [5] [1]. This forms a rational basis for their synergistic use.

The following diagram illustrates the activation pathway of this compound and its synergistic mechanism with zidovudine.

G AMDX This compound (DAPD) Prodrug ADA Adenosine Deaminase AMDX->ADA DXG Dioxolane Guanosine (DXG) ADA->DXG Kinases Cellular Kinases DXG->Kinases DXG_TP DXG-Triphosphate (DXG-TP) Active Drug Kinases->DXG_TP RT HIV Reverse Transcriptase DXG_TP->RT  Binds to dGTP Endogenous dGTP dGTP->RT  Competes with ChainTerm Viral DNA Chain Termination RT->ChainTerm ZDV_Combo Zidovudine (ZDV) Combination K65R K65R Mutation (Confers AMDX resistance but increases ZDV sensitivity) ZDV_Combo->K65R NoResist Delayed/Prevented Resistance Emergence K65R->NoResist

This compound activation pathway and synergistic mechanism with zidovudine.

Development Status and Safety

This compound has been evaluated in several Phase I and II clinical trials and was generally well-tolerated in the short-term proof-of-concept study [5]. However, its development seems to have halted.

  • Clinical Status: While a 2010 publication referred to it as being in "advanced Phase II clinical trials" [5], later records from 2013 show one trial was terminated and another was withdrawn [6]. No further clinical studies have been reported since.
  • Preclinical and Clinical Safety: In animal toxicology studies, high doses were associated with obstructive nephropathy, which was reversible upon discontinuation [5]. In human trials, the main concern was the observation of non-gradable lens opacities in some subjects, leading to study withdrawals [5]. No renal toxicities or glucose abnormalities were reported in clinical trials [5].

References

Comprehensive Technical Guide: DAPD (Amdoxovir) Prodrug for HIV Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

(-)-β-D-2,6-Diaminopurine Dioxolane (DAPD), also known as Amdoxovir, is an orally bioavailable nucleoside reverse transcriptase inhibitor (NRTI) prodrug developed to address the critical need for antiretroviral agents effective against drug-resistant HIV-1 strains. DAPD was specifically designed as a water-soluble prodrug of the potent anti-HIV agent (-)-β-D-dioxolane guanine (DXG), aiming to overcome the poor solubility and low oral bioavailability associated with DXG itself [1] [2]. The clinical significance of DAPD stems from its unique resistance profile, demonstrating activity against HIV-1 variants that have developed resistance to other NRTIs such as zidovudine (AZT), lamivudine (3TC), and adefovir [1]. This lack of cross-resistance provides a compelling rationale for using DAPD in salvage therapy regimens for patients who have failed conventional nucleoside therapies, addressing a substantial unmet need in clinical management of HIV infection [1] [2].

The development of DAPD occurred during an era when limitations of existing HIV treatments were becoming increasingly apparent. While combination therapies using one or more RT inhibitors with protease inhibitors could strongly suppress virus replication, drug-related adverse events and emerging resistance mutations eventually limited their long-term utility [1]. DAPD emerged as a promising candidate with a differentiated profile, offering potent antiviral activity coupled with minimal cytotoxicity and no observed mitochondrial toxicity at therapeutic concentrations [1]. The compound progressed through clinical trials, with phase I/II studies confirming its safety profile and demonstrating efficacy in treatment-experienced individuals harboring viruses with multiple thymidine analog mutations (TAMS) and the M184V mutation [2].

Mechanism of Action and Metabolic Activation

Metabolic Activation Pathway

DAPD functions as a prodrug that undergoes a sequential, enzyme-mediated activation process to ultimately form the pharmacologically active moiety that inhibits HIV-1 reverse transcriptase. The activation pathway begins with the conversion of DAPD to its intermediate metabolite DXG, which is subsequently phosphorylated to the active triphosphate form (DXG-TP) that exerts antiviral activity [1]. The initial conversion is catalyzed by adenosine deaminase (ADA), which deaminates DAPD at the 6-amino position of the purine ring [1]. Enzyme kinetic studies using calf adenosine deaminase determined a Km value of 15 ± 0.7 μM for DAPD, which is similar to the Km value for adenosine, though the catalytic rate (kcat) for DAPD is approximately 540-fold slower than for adenosine [1]. This efficient deamination process transforms the poorly soluble DAPD into the more potent DXG metabolite.

The final activation step occurs intracellularly, where DXG is phosphorylated by cellular kinases to form DXG-TP, the active inhibitory species. Research using CEM cells and peripheral blood mononuclear cells (PBMCs) exposed to either DAPD or DXG confirmed that only DXG-TP was detected intracellularly, indicating that DAPD is completely converted to DXG prior to phosphorylation [1]. DXG-TP functions as a potent alternative substrate inhibitor of HIV-1 reverse transcriptase, competing with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain [1]. Once incorporated, DXG-TP terminates DNA chain elongation due to the absence of a 3'-hydroxyl group in the dioxolane ring, thereby preventing viral replication.

G DAPD DAPD ADA ADA DAPD->ADA Deamination DXG DXG ADA->DXG DXG Formation CellularKinases CellularKinases DXG->CellularKinases Cellular Uptake DXG_TP DXG_TP CellularKinases->DXG_TP Phosphorylation HIV_RT HIV_RT DXG_TP->HIV_RT Competitive Inhibition ViralDNA ViralDNA HIV_RT->ViralDNA Chain Termination

Figure 1: Metabolic Activation Pathway of DAPD to Its Active Form, DXG-TP

Antiviral Activity and Resistance Profile

The antiviral potency of DAPD and its metabolite DXG has been extensively evaluated in multiple cell systems, including MT-2 cells and phytohemagglutinin (PHA)-stimulated human peripheral blood mononuclear cells (PBMCs) infected with the LAI strain of HIV-1 [1]. DXG demonstrates potent inhibition of HIV-1 reverse transcriptase through a dual mechanism involving competitive binding with natural nucleotides and subsequent chain termination after incorporation into the viral DNA [1]. Rapid transient kinetic studies have revealed that the efficiency of incorporation for DXG-TP is lower than that measured for the natural substrate, 2'-deoxyguanosine 5'-triphosphate, yet sufficient to potently suppress viral replication [1].

The resistance profile of DAPD/DXG represents one of its most clinically valuable attributes. Unlike many other nucleoside analogs, DXG maintains activity against HIV-1 strains resistant to AZT, 3TC, and adefovir [1] [2]. Molecular modeling studies suggest that the dioxolane moiety plays a significant role in stabilizing the binding between mutant HIV-1 RT and the nucleoside triphosphate, potentially explaining this favorable resistance profile [2]. Furthermore, resistance to DXG does not appear to emerge rapidly in clinical settings; in phase IIa trials, no genetic changes in HIV reverse transcriptase were observed between pretreatment and post-treatment genotypes following 15 days of DAPD monotherapy [2]. This distinguishes DAPD from many other antiretroviral agents and supports its use in treatment-experienced patients.

Enzymatic Inhibition and Selectivity

DXG-TP demonstrates favorable selectivity for viral reverse transcriptase over human DNA polymerases, contributing to its minimal cytotoxicity profile. Biochemical assays have shown that DXG-TP is a weak inhibitor of human DNA polymerases α and β [1]. Against the large subunit of human DNA polymerase γ, which is responsible for mitochondrial DNA replication, a Ki value of 4.3 ± 0.4 μM was determined for DXG-TP [1]. This selective inhibition is particularly important given the mitochondrial toxicity associated with other nucleoside analogs, which often limits their long-term use. The observed lack of mitochondrial toxicity for DAPD and DXG at therapeutic concentrations represents a significant advantage over several first-generation NRTIs [1].

Table 1: Key Kinetic Parameters for DAPD Activation and DXG-TP Inhibition

Parameter Value Experimental System Significance
ADA Km for DAPD 15 ± 0.7 μM Calf adenosine deaminase Similar affinity as natural substrate adenosine
ADA kcat ratio (Adenosine/DAPD) 540-fold faster for adenosine Calf adenosine deaminase Slower conversion rate but sufficient for activation
Polymerase γ Ki for DXG-TP 4.3 ± 0.4 μM Human DNA polymerase γ large subunit Explains low mitochondrial toxicity
Efficiency of Incorporation Lower than natural dGTP HIV-1 RT rapid transient kinetics Sufficient for antiviral activity

Experimental Methodologies and Assay Protocols

Antiviral Activity Assessment

The evaluation of antiviral potency for DAPD and DXG employs standardized in vitro systems using HIV-1 infected cells. The primary methodology involves infecting MT-2 cells or phytohemagglutinin (PHA)-stimulated human peripheral blood mononuclear cells (PBMCs) with the LAI strain of HIV-1 at a defined multiplicity of infection (MOI) [1]. For MT-2 cells, infection typically proceeds at an MOI of 0.01 for 2-4 hours at 37°C, after which infected cells (3 × 10⁴ cells/well) are seeded into 96-well plates containing serial dilutions of DAPD or DXG [1]. Following a 5-day incubation period at 37°C in a humidified 5% CO₂ atmosphere, antiviral activity is quantified using the XTT assay, which measures cell viability based on metabolic activity [1].

For assays conducted in PBMCs, the infection protocol is slightly modified. PBMCs are infected with HIV-1 at an MOI of 0.001 for 4 hours at 37°C before seeding infected cells (10⁵ cells/well) into 96-well plates containing serial dilutions of the test compound [1]. After 4 days of incubation, antiviral activity is assessed by measuring levels of p24 antigen in the culture supernatant using a commercial HIV-1 Antigen Microelisa System [1]. This dual-method approach allows comprehensive evaluation of compound efficacy across different cellular environments relevant to HIV infection and replication.

Adenosine Deaminase Dependency Studies

To confirm the essential role of adenosine deaminase in DAPD activation, researchers employ specific ADA inhibitors in antiviral assays. The experimental protocol involves adding the ADA inhibitor erythro-3-(adenin-9-yl)-2-nonanol (EHNA) at a concentration of 100 μM to cells at the time of infection [1]. Control cells are infected in the absence of EHNA. After a 2-hour infection period, cells are seeded into 96-well plates containing serial dilutions of DAPD along with the appropriate concentration of EHNA [1]. Cultures are incubated for 5 days, and antiviral activity is assessed using the XTT assay.

An alternative approach utilizes deoxycoformycin (DCF), another potent ADA inhibitor. In this protocol, PHA-stimulated human PBMCs cultured in flasks (5 × 10⁶ cells per 10 ml) are infected with HIV-1 at an MOI of 0.1 and preincubated with DCF for 30 minutes prior to DAPD addition [1]. Tenfold serial dilutions of DAPD (0.01 to 100 μM) are tested in combination with 10 μM DCF, with AZT serving as a positive control. After 6 days of incubation, supernatant is harvested and virus pellets are obtained by centrifugation for reverse transcriptase activity analysis [1]. These inhibition studies provide crucial evidence validating the prodrug mechanism and ADA-dependent activation of DAPD.

G CellPreparation CellPreparation MT2_PBMCs MT2_PBMCs CellPreparation->MT2_PBMCs Culture & Stimulate ViralInfection ViralInfection HIV_LAI HIV_LAI ViralInfection->HIV_LAI Infect with HIV-1 CompoundTreatment CompoundTreatment DAPD_Dilutions DAPD_Dilutions CompoundTreatment->DAPD_Dilutions Add Serial Dilutions Incubation Incubation Assay Assay Incubation->Assay 5 Days (MT-2) 4 Days (PBMC) XTT_p24 XTT_p24 Assay->XTT_p24 XTT or p24 Assay DataAnalysis DataAnalysis IC50 IC50 DataAnalysis->IC50 Calculate IC50 MT2_PBMCs->ViralInfection Seed Cells HIV_LAI->CompoundTreatment DAPD_Dilutions->Incubation XTT_p24->DataAnalysis

Figure 2: Experimental Workflow for Assessing DAPD Antiviral Activity

Cytotoxicity and Mitochondrial Toxicity Evaluation

The assessment of cytotoxicity for DAPD and DXG follows standardized protocols using relevant cell lines. Researchers seed MT-2 cells and PHA-stimulated human PBMCs at densities of 3 × 10⁴ and 1 × 10⁵ cells/well, respectively, in 96-well cell culture plates containing twofold serial dilutions of DAPD or DXG [1]. Typical concentration ranges are 0.48 to 1,000 μM for DAPD and 0.24 to 500 μM for DXG [1]. Cultures are incubated for 5 days at 37°C in a humidified 5% CO₂ atmosphere, followed by incubation with XTT for 3 hours. Cytotoxicity is determined by comparing treated cultures with untreated controls using the XTT assay [1].

The evaluation of mitochondrial toxicity represents a critical component of DAPD's safety assessment, particularly given the historical association of NRTIs with mitochondrial dysfunction. Studies examining the effects of DAPD and DXG on mitochondrial DNA content and function have demonstrated little or no cytotoxicity and no mitochondrial toxicity at the concentrations tested [1]. This favorable safety profile is further supported by biochemical assays showing weak inhibition of human DNA polymerases, especially polymerase γ, which is responsible for mitochondrial DNA replication [1].

Table 2: Key Experimental Protocols for DAPD Profiling

Assay Type Cell System Key Parameters Endpoint Measurements
Antiviral Activity MT-2 cells, PBMCs MOI: 0.01-0.001, 5-day incubation XTT assay, p24 antigen ELISA
ADA Dependency PBMCs + ADA inhibitors EHNA (100 μM), DCF (10 μM) RT activity, XTT assay
Cytotoxicity MT-2 cells, PBMCs 2-fold serial dilutions, 5-day incubation XTT assay compared to untreated control
Enzyme Kinetics Purified enzymes Km, kcat, Ki determinations Radiometric assays, HPLC analysis

Prodrug Optimization and Analog Development

Structural Modifications to Enhance Performance

Despite the promising profile of DAPD, its optimal therapeutic potential has been limited by suboptimal oral bioavailability, approximately 30% in monkeys and rats, primarily due to low aqueous solubility [2]. To address this limitation, researchers have pursued systematic prodrug optimization strategies, synthesizing and evaluating various analogs with modified physicochemical properties. These efforts have yielded several promising candidates with improved pharmaceutical characteristics [2]. One key approach has involved modification at the C6 position of the purine ring, resulting in several-fold enhancements in anti-HIV activity compared to the parent DAPD compound without increasing toxicity [2].

The most notable optimized compound emerging from these structure-activity relationship studies is (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine, which demonstrated 17-fold greater potency than DAPD itself [2]. Other successful modifications include the synthesis of 5'-L-valyl DAPD and various organic acid salts, which also exhibited enhanced anti-HIV activity compared to unmodified DAPD [2]. Interestingly, attempts to create prodrugs of the active metabolite DXG generally resulted in decreased potency compared to either DXG or DAPD, highlighting the importance of the adenosine deaminase activation step in the overall efficacy of this prodrug system [2].

Modern Prodrug Design Principles

The development of DAPD analogs exemplifies the evolution from traditional prodrug approaches to modern targeted strategies. Traditional prodrug design typically involved covalent modification of the parent drug with hydrophilic or lipophilic groups to enhance solubility or membrane permeability, respectively [3] [4]. While this approach can improve biopharmaceutical properties, it generally lacks specificity. In contrast, modern prodrug design incorporates molecular and cellular parameters, including membrane transporter targeting and enzyme-specific activation, to achieve more precise drug delivery [3] [4].

For DAPD optimization, researchers have applied principles of transporter-targeted prodrug design, potentially exploiting intestinal nutrient transporters to enhance oral absorption. This approach has been successfully employed for other antiviral agents, such as valacyclovir, which targets the human peptide transporter 1 (hPEPT1) to achieve 3-5 fold higher bioavailability compared to the parent drug acyclovir [3]. Similarly, the incorporation of amino acid moieties in DAPD prodrugs may facilitate transporter-mediated absorption, potentially overcoming the solubility-limited bioavailability of the parent compound [2] [4].

Clinical Trial Status and Future Directions

Clinical Development Progress

DAPD has progressed through multiple stages of clinical evaluation as a promising antiretroviral agent for treatment-experienced patients. In phase I trials, the drug demonstrated a favorable adverse effect profile during relatively short exposure periods [2]. More importantly, phase IIa clinical trials (ACTG-5165) conducted by the AIDS Clinical Trials Group (ACTG) sponsored by the National Institutes of Health (NIH) evaluated this compound in highly treatment-experienced individuals failing existing antiretroviral regimens [2]. These studies administered this compound at 500 mg twice daily, either alone or in combination with mycophenolate mofetil (MMF) at 500 mg twice daily, in addition to patients' current failing treatment regimens.

The clinical trial results demonstrated that this compound was effective in subjects with viral strains resistant to multiple nucleoside analogs, including those harboring thymidine analog mutations (TAMS) such as M41L and L210W, as well as the M184V mutation selected by lamivudine (3TC) and emtricitabine [2]. This robust activity against resistant strains underscores the unique resistance profile of DAPD/DXG and supports its potential utility in salvage therapy. Furthermore, the absence of emergent resistance mutations during short-term monotherapy suggests a potentially higher genetic barrier to resistance compared to some other NRTIs [2].

Future Perspectives and Development Opportunities

The continued development of DAPD and its optimized analogs faces both opportunities and challenges. The demonstrated efficacy against multidrug-resistant HIV, coupled with a favorable mitochondrial toxicity profile, positions DAPD as a valuable candidate for addressing unmet needs in antiretroviral therapy [1] [2]. However, the suboptimal bioavailability of the current formulation represents a limitation that must be addressed through further prodrug optimization or formulation advancements [2].

Future directions for DAPD development likely include combination strategies with other antiretroviral agents with complementary resistance profiles, potentially creating potent regimens for highly treatment-experienced patients. Additionally, the application of advanced prodrug technologies, such as phospholipid-based prodrug systems or targeted nanocarriers, could further enhance the delivery and specificity of DAPD [3] [5]. The ongoing challenge of HIV persistence in reservoir sites also suggests potential applications for DAPD in eradication or remission strategies, particularly if formulations can be developed to enhance penetration into sanctuary sites such as the central nervous system [5].

Conclusion

References

Drug Characteristics and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of amdoxovir.

Property Description
Generic Name This compound [1]
Code/Synonyms DAPD; (-)-β-D-2,6-Diaminopurine-dioxolane [1]
Chemical Formula C₉H₁₂N₆O₃ [1]
Modality Small Molecule [1]
Drug Class Nucleoside Reverse Transcriptase Inhibitor (NRTI) [2]
Status Investigational; development discontinued after Phase II trials [2]
Mechanism of Action Prodrug that is converted to its active metabolite, dioxolane guanosine (DXG). DXG-triphosphate inhibits HIV reverse transcriptase by competing with natural dGTP for incorporation into viral DNA [1] [3].

Key Clinical Trial Data

Clinical studies evaluated the short-term safety and antiviral activity of this compound in various patient populations and combinations.

Study Focus Patient Population Key Findings Reference
Monotherapy (15-day) ART-naive & ART-experienced Median HIV RNA reduction of 1.5 log10 copies/mL at highest doses (500 mg BID) in ART-naive patients. Weaker response (0.7 log10 reduction) in ART-experienced patients. Well-tolerated, majority of adverse events mild/moderate [4]. [4]
Combination with Zidovudine (10-day) ART-naive Synergistic effect observed. AMDX + ZDV (200 mg) resulted in mean VL log10 change of -2.00, significantly greater than AMDX alone (-1.09) or ZDV alone. Reduced viral load variability with combination [5]. [5]

Experimental Protocols from Key Studies

The following outlines the methodology from pivotal this compound clinical trials.

Protocol 1: Short-term Safety and Pharmacodynamics Study [4]

This study provides a foundational clinical protocol for evaluating this compound.

  • Objective: To evaluate the pharmacodynamics and safety of escalating doses of this compound monotherapy.
  • Design: Randomized, 15-day monotherapy study with a 7-day post-dose follow-up.
  • Patients: 90 HIV-1 infected patients with plasma HIV-1 RNA between 5,000 and 250,000 copies/mL. Included both treatment-naive and treatment-experienced patients.
  • Intervention Groups: Patients were randomized to receive DAPD at 25, 100, 200, 300, or 500 mg twice daily, or 600 mg once daily. Another group added DAPD (300 or 500 mg BID) to their existing failing ART regimen.
  • Primary Endpoints:
    • Efficacy: Antiviral activity measured as the change in log10 HIV-1 RNA from baseline, analyzed using the average area under the curve minus baseline (AUCMB) to day 15.
    • Safety: Incidence of Grade 1 to 4 clinical and laboratory adverse events.
Protocol 2: Combination Therapy with Zidovudine [5]

This study details a protocol for investigating this compound in a synergistic combination.

  • Objective: To assess the short-term tolerability and antiviral activity of this compound combined with reduced and standard doses of zidovudine.
  • Design: Double-blind, placebo-controlled, proof-of-concept study with 10 days of treatment.
  • Patients: 24 HIV-1 infected, ART-naive adults with plasma HIV-1 RNA ≥5,000 copies/mL and CD4+ T-cell count ≥200 cells/mm³.
  • Intervention Groups: Patients were randomized to one of six twice-daily regimens:
    • Placebo
    • Zidovudine 200 mg
    • Zidovudine 300 mg
    • This compound 500 mg
    • This compound 500 mg + Zidovudine 200 mg
    • This compound 500 mg + Zidovudine 300 mg
  • Primary Endpoints:
    • Efficacy: Mean change in viral load (log10) and area under the virus depletion curve (AUCVL) from baseline to day 10.
    • Safety: Laboratory and clinical safety monitoring throughout the study.

Development Pathway and Rationale for Combination

The following diagram illustrates the activation pathway of this compound and the rationale for its combination with other agents.

DAPD This compound (DAPD) Prodrug ADA Adenosine Deaminase (Enzyme) DAPD->ADA Deamination DXG Dioxolane Guanosine (DXG) ADA->DXG DXG_TP DXG-Triphosphate (Active Form) DXG->DXG_TP Phosphorylation RT HIV Reverse Transcriptase DXG_TP->RT Inhibits dGTP Natural dGTP dGTP->RT Competes With IMPDH_Inhib IMPDH Inhibitors (e.g., Mycophenolic Acid) IMPDH_Inhib->dGTP Depletes Pools

This compound Activation and Combination Strategy: The prodrug DAPD is converted to DXG, which is phosphorylated to the active DXG-TP that inhibits HIV Reverse Transcriptase. IMPDH inhibitors can enhance this effect by depleting competing natural dGTP.

Development History and Current Status

  • Discovery and Early Development: this compound was discovered by Raymond F. Schinazi and C.K. Chu and was initially licensed by Triangle Pharmaceuticals [2].
  • Clinical Trial Phase: The drug advanced to Phase II clinical trials. A Phase II trial was terminated in 2013 and another was withdrawn, with no further studies conducted since [2].
  • Discontinuation: Gilead Sciences, which acquired Triangle Pharmaceuticals, ended the licensing agreement for this compound in 2004 for strategic reasons, though it acknowledged the drug's potential [6]. The intellectual property was returned to the universities.

References

Amdoxovir HIV-1 reverse transcriptase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism & Activation Pathway

Amdoxovir requires intracellular activation to exert its antiviral effect. The following diagram illustrates its metabolic pathway and mechanism of action at the molecular level.

amdoxovir_pathway AMDX This compound (AMDX) Prodrug ADA Adenosine Deaminase (ADA) AMDX->ADA DXG Dioxolane Guanosine (DXG) ADA->DXG Kinases Cellular Kinases (Phosphorylation) DXG->Kinases DXG_TP DXG-Triphosphate (DXG-TP) Kinases->DXG_TP RT HIV-1 Reverse Transcriptase (RT) DXG_TP->RT Binds to RT active site DNA_Chain Viral DNA Chain RT->DNA_Chain Incorporation dGTP Natural dGTP dGTP->RT Competition Termination Chain Termination DNA_Chain->Termination

This compound is activated intracellularly to DXG-TP, which inhibits HIV-1 reverse transcriptase by competing with dGTP and terminating viral DNA chain elongation.

Resistance and Cross-Resistance Profile

A key characteristic of this compound is its retained activity against some NRTI-resistant HIV strains, though it can select for its own resistance mutations [1] [2].

Resistance Profile Impact on AMDX/DXG Susceptibility
M184V/I (Lamivudine/Emtricitabine resistance) Remains Sensitive [1] [2]
Thymidine Analog Mutations (TAMs) (e.g., M41L, D67N, K70R, T215Y/F) [1] Remains Sensitive [1]
K65R (Selected by Tenofovir, Didanosine) Confers Resistance / Decreased Susceptibility [1] [2]
L74V (Selected by Didanosine) Confers Resistance / Decreased Susceptibility [1]
Q151M (Multi-NRTI Resistance) Confers Resistance [3] [2]

Synergistic Drug Combinations

Research indicates that this compound's activity can be significantly enhanced when combined with other agents.

  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: Mycophenolic acid (MPA) and ribavirin deplete intracellular dGTP pools. This reduction potentiates DXG-TP's activity by reducing competition, synergistically enhancing AMDX's effect against wild-type and drug-resistant viruses, and even reversing resistance conferred by K65R and Q151M mutations [3].
  • Zidovudine (ZDV): The combination of AMDX and ZDV demonstrated additive to synergistic antiviral activity in a 10-day clinical study. This combination also delayed the emergence of resistance mutations in vitro [1] [4].

Key Experimental Data & Protocols

The quantitative data on this compound's efficacy and the methodologies to study it are critical for researchers.

Antiviral Potency and Cytotoxicity Assays

The following table summarizes typical in vitro experimental data [3] [5].

Assay Parameter Experimental Context Result / Value
EC₅₀ (Wild-type HIV-1) HIV-1LAI in human PBM cells In the low micromolar to sub-micromolar range (varies by study) [5]
Potentiation with IMPDH Inhibitors Wild-type HIV-1 + Mycophenolic Acid (MPA) or Ribavirin ≥10-fold decrease in DXG EC₅₀ [3]
Cytotoxicity (CC₅₀) Various human cell lines (PBM, Vero, CEM) >100 μM (no cytotoxicity observed at physiologically relevant concentrations) [3] [5]
Mitochondrial Toxicity HepG2 cells, 14-day treatment, 10 μM No effect on mitochondrial DNA levels; no increase in lactic acid production [1]
Detailed Experimental Protocol: Anti-HIV-1 Susceptibility Assay

This standard protocol is used to determine the EC₅₀ of compounds like this compound [3] [5].

  • Cell Culture: Use human peripheral blood mononuclear (PBM) cells, isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 2-3 days.
  • Virus Infection: Infect activated PBM cells with a standardized stock of HIV-1 (e.g., HIV-1LAI strain) at a low multiplicity of infection (MOI).
  • Drug Treatment: Incubate infected cells with a range of drug concentrations (e.g., AMDX, DXG) in a 96-well plate. Include untreated infected cells (virus control) and uninfected cells (cell control).
  • Incubation & Monitoring: Culture the plates for a set period (e.g., 4-7 days), monitoring viral-induced cytopathic effects or supernatant viral p24 antigen levels.
  • Viability/Viral Load Measurement: On day 4 or 5, measure cell viability using a tetrazolium-based dye (MTT or XTT). The signal is proportional to the number of viable cells.
  • Data Analysis: Calculate the percent protection from viral killing for each drug concentration. The 50% effective concentration (EC₅₀) is determined from the dose-response curve as the concentration that affords 50% protection from the viral cytopathic effect.

Clinical Development Overview

This compound progressed to Phase II trials, but its development has stalled. Key clinical findings are summarized below [1] [6] [4].

Trial Aspect Details & Findings
Phase Phase I/II (No further development reported since ~2013) [7]
Dosing 500 mg twice daily was used in clinical studies [4]
Key Combination AMDX + Zidovudine (ZDV); showed additive to synergistic antiviral effect [1] [4]
Pharmacokinetics Rapid absorption and conversion to DXG; DXG-TP half-life supports twice-daily dosing [1]
Status A Phase IIa trial (NCT01737359) was terminated, and another was withdrawn [6] [7]

References

Mechanism of Action and Antiviral Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of amdoxovir's in vitro antiviral activity.

Aspect Detailed Description
Compound Type Nucleoside Reverse Transcriptase Inhibitor (NRTI) prodrug [1].
Active Metabolite (-)-β-D-Dioxolane Guanosine (DXG) [1].
Activation Pathway In vivo deamination by adenosine deaminase to DXG, followed by phosphorylation to the active DXG-triphosphate form [1].
Primary Target HIV-1 reverse transcriptase [1].
In Vitro Activity Against Wild-type HIV-1 Potent activity [1].
In Vitro Activity Against NRTI-Resistant HIV-1 Potent activity against clinical isolates resistant to other nucleoside and nucleotide analogs [1]. Maintains activity against strains with the M184V/I (lamivudine/emtricitabine resistance) or thymidine analogue mutations (TAMs) [2].

Synergistic Combination and Resistance Profile

A key finding from the research is the synergistic antiviral effect observed in vitro when this compound is combined with zidovudine (AZT) [2]. This combination also prevents or delays the selection of common resistance mutations, such as thymidine analogue mutations (TAMs) and the K65R mutation [2].

The K65R mutation, which can confer resistance to this compound, exhibits a bidirectional phenotypic antagonism with zidovudine-resistant TAMs. This means virus populations have difficulty maintaining both mutations simultaneously, which helps explain the delayed resistance emergence with the this compound-zidovudine combination [2].

Experimental Evidence and Workflow

The in vitro findings were validated in a human clinical trial. After 10 days of monotherapy, the mean reduction in viral load was greater with this compound (-1.09 log₁₀ copies/mL) than with zidovudine alone (-0.69 or -0.55 log₁₀ copies/mL, depending on the dose). The combination of this compound and zidovudine resulted in even greater viral load reduction (-2.00 and -1.69 log₁₀ copies/mL), with statistical analysis confirming synergy [2].

AMDX This compound (DAPD, prodrug) ADA Enzymatic Deamination (via Adenosine Deaminase) AMDX->ADA DXG (-)-β-D-Dioxolane Guanosine (DXG) ADA->DXG Phosphorylation Cellular Phosphorylation DXG->Phosphorylation DXG_TP DXG-Triphosphate (Active Form) Phosphorylation->DXG_TP RT Inhibition of HIV-1 Reverse Transcriptase DXG_TP->RT Antiviral_Effect Potent Antiviral Effect RT->Antiviral_Effect

This compound Activation and Mechanism Pathway: This diagram illustrates the conversion of the prodrug this compound to its active form, DXG-triphosphate, which inhibits HIV-1 reverse transcriptase [2] [1].

Key Considerations and Limitations

  • Cytotoxicity and Side Effects: While human studies reported mild to moderate adverse events, preclinical toxicology studies in animals identified potential concerns including obstructive nephropathy and lens opacities at high doses. Some human trial participants developed non-gradable lens opacities [2].
  • Assay Methodologies: The precise experimental protocols for the initial in vitro resistance selection and synergy studies are not detailed in the available literature. Modern approaches for assessing broad-spectrum antiviral activity, such as multiplexed multicolor antiviral assays, exist but were not used in the foundational this compound research [3].

References

Drug Characterization and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of amdoxovir (also known as DAPD).

Property Description
Chemical Name (−)-β-D-2,6-diaminopurine dioxolane (DAPD) [1] [2]
Drug Class Nucleoside Reverse Transcriptase Inhibitor (NRTI) [1]
Active Metabolite Dioxolane guanine (DXG) [1] [3]
Activation Pathway Intracellular deamination by adenosine deaminase to DXG, followed by phosphorylation to active DXG-triphosphate (DXG-TP) [1] [3]
Primary Mechanism DXG-TP competes with natural substrate dGTP for incorporation into viral DNA by HIV-1 reverse transcriptase, leading to chain termination [3] [4]

This compound's activation and mechanism can be visualized as a multi-step process:

G DAPD This compound (DAPD) ADA Adenosine Deaminase DAPD->ADA DXG Dioxolane Guanine (DXG) ADA->DXG Kinases Cellular Kinases DXG->Kinases DXG_TP DXG-Triphosphate (DXG-TP) Kinases->DXG_TP RT HIV Reverse Transcriptase DXG_TP->RT ChainTerm Viral DNA Chain Termination RT->ChainTerm

This compound activation pathway and antiviral mechanism

Antiviral Activity and Resistance Profile

Preclinical studies have defined the antiviral scope of this compound and its resistance patterns.

Virus Strain / Context Preclinical Finding Citation
Wild-type HIV-1 Active in vitro [1]
HBV Active in vitro in human hepatocytes [1]
HIV with M184V/I (lamivudine/emtricitabine resistance) Retains activity [1] [2]
HIV with Thymidine Analog Mutations (TAMs) Retains activity [1] [2]
HIV with multi-NRTI resistance (69SS insertion) Retains activity [1]
HIV with K65R mutation Reduced susceptibility (selected by tenofovir, abacavir) [1] [2]
HIV with L74V mutation Reduced susceptibility (selected by didanosine) [1] [2]

Synergistic Combinations and Resistance Reversal

A key preclinical strategy involved combining this compound with host-targeted agents to enhance potency and counter resistance.

Experimental Protocol: In Vitro Combination Studies
  • Objective: Evaluate the effect of inosine monophosphate dehydrogenase (IMPDH) inhibitors on the anti-HIV activity of this compound/DXG [3].
  • Compounds: this compound (DAPD) or DXG combined with Mycophenolic Acid (MPA) or Ribavirin (RBV) [3].
  • Cell Models: MT-2 cell line and phytohemagglutinin-activated peripheral blood mononuclear cells (PBMCs) from healthy donors [3].
  • Virus Strains: Wild-type HIV-1 (LAI strain) and recombinant viruses with defined resistance mutations (K65R, L74V, Q151M) [3].
  • Antiviral Assay: HIV-1 p24 antigen production measured by ELISA in PBMCs; cell viability measured by XTT-based method in MT-2 cells after 5 days of compound exposure [3].
  • Key Findings: MPA and RBV decreased the EC₅₀ (50% effective concentration) of DXG by at least 10-fold against wild-type virus and completely reversed resistance in strains with K65R or L74V mutations [3].

The rationale for this synergistic combination is that inhibiting IMPDH reduces intracellular dGTP levels. This shifts the competitive balance in favor of the analogue, DXG-TP, during reverse transcription.

G IMPDH_Inhib IMPDH Inhibitor (MPA, Ribavirin) IMPDH IMPDH Enzyme IMPDH_Inhib->IMPDH Inhibits dGTP Intracellular dGTP Pools IMPDH->dGTP Depletes Competition Competition at Reverse Transcriptase dGTP->Competition Lower substrate Efficacy Enhanced Antiviral Efficacy Competition->Efficacy DXG_TP_2 DXG-Triphosphate DXG_TP_2->Competition Favors analogue

Mechanism of synergy between this compound and IMPDH inhibitors

Advanced Preclinical Development

Research has explored phosphoramidate prodrug technology to improve the properties of nucleoside analogues related to this compound.

  • Objective: Enhance intracellular delivery of the monophosphate form of C-6 modified dioxolane-adenosine nucleosides, bypassing the rate-limiting initial phosphorylation step [5].
  • Methodology: Synthesis of 5'-phosphoramidate prodrugs of dioxolane nucleosides and evaluation of their anti-HIV and anti-HBV activity in human PBM cells and hepatoma cell lines [5].
  • Key Outcome: The phosphoramidate prodrugs demonstrated dramatically improved antiviral potency—up to 3,600-fold greater against HIV-1 and up to 300-fold greater against HBV compared to the parent nucleosides, without a corresponding increase in cytotoxicity in most compounds [5]. This highlights the potential of prodrug strategies to enhance the performance of dioxolane nucleosides.

Preclinical data successfully supported the transition of this compound into clinical trials. Phase I/II studies demonstrated that this compound was well-tolerated and showed significant antiviral activity in both treatment-naive and some treatment-experienced HIV-1 infected patients [6] [2].

References

The Intracellular Phosphorylation Pathway of Amdoxovir

Author: Smolecule Technical Support Team. Date: February 2026

The activation of amdoxovir to its active form, DXG-TP, is a three-step phosphorylation process. The pathway is illustrated below, highlighting the key enzymes involved at each stage.

DAPD DAPD (this compound) Prodrug DXG DXG (Dioxolane Guanosine) DAPD->DXG Deamination DXG_MP DXG-MP (Monophosphate) DXG->DXG_MP Phosphorylation Step 1 HighKm High-Km 5'-Nucleotidase (5'-NT) DXG->HighKm DXG_DP DXG-DP (Diphosphate) DXG_MP->DXG_DP Phosphorylation Step 2 GMPK GMP Kinase (Pig Brain) DXG_MP->GMPK DXG_TP DXG-TP (Triphosphate) Active Form DXG_DP->DXG_TP Phosphorylation Step 3 CK Creatine Kinase (BB-Isoform) DXG_DP->CK NDPK NDP Kinase (human, Type A) DXG_DP->NDPK PGK 3-Phosphoglycerate Kinase (3-PG) DXG_DP->PGK ADA Adenosine Deaminase (ADA)

The metabolic activation pathway of this compound to its active triphosphate form, DXG-TP.

  • Step 1: From Prodrug to Nucleoside - this compound (DAPD) is first deaminated by the ubiquitous enzyme adenosine deaminase (ADA) to form dioxolane guanosine (DXG) [1].
  • Step 2: From Nucleoside to Monophosphate - DXG is phosphorylated to its monophosphate form (DXG-MP). The primary enzyme responsible for this initial phosphorylation is high-Km 5'-nucleotidase (5'-NT), not the typical deoxyguanosine kinase (dGK) [2] [3].
  • Step 3: From Monophosphate to Diphosphate - DXG-MP is converted to the diphosphate form (DXG-DP) by GMP kinase [2] [3].
  • Step 4: From Diphosphate to Active Triphosphate - The final step, phosphorylation of DXG-DP to the active DXG-TP, is efficiently catalyzed by several enzymes, with the BB-isoform of human creatine kinase showing the highest relative efficiency. Nucleoside diphosphate (NDP) kinase and 3-phosphoglycerate (3-PG) kinase also contribute significantly to this step [2] [3].

Kinetics of Phosphorylating Enzymes

The table below summarizes the key kinetic constants for the enzymes that phosphorylate DXG and its metabolites, providing a quantitative view of the activation efficiency.

Enzyme Substrate Km (μM) Relative Phosphorylation Efficiency
Deoxyguanosine Kinase (dGK) DXG 7,000 (High) Poor substrate [3]
High-Km 5'-Nucleotidase (5'-NT) DXG Not specified 4.2% of natural substrate (dGuo) [3]
GMP Kinase (Pig Brain) DXG-MP Not specified 1% of natural substrate (dGMP) [3]
Creatine Kinase (BB-isoform) DXG-DP Not specified 47% of natural substrate (dGDP) [3]
NDP Kinase (Type A) DXG-DP Not specified 24% of natural substrate (dGDP) [3]
3-Phosphoglycerate Kinase (3-PG) DXG-DP Not specified 17% of natural substrate (dGDP) [3]

Experimental Protocol for Intracellular DXG-TP Quantification

An enzymatic reverse transcriptase (RT) inhibition assay was developed to measure intracellular concentrations of the active metabolite, DXG-TP, in peripheral blood mononuclear cells (PBMCs) from patients receiving this compound [4].

A PBMC Pellet (from Patient Blood) B Methanol Extraction (60% MeOH, 4°C, Overnight) A->B C Centrifuge & Evaporate (Separate supernatant) B->C D Perchloric Acid Extraction (0.4N, 4°C, 30 min) C->D E Neutralization (Trioctylamine/Freon) D->E F Enzymatic RT Assay E->F H Quantification (Compare sample to curve) F->H G Standard Curve (DXGTP) G->H

Workflow for extracting and quantifying intracellular DXG-TP from patient PBMCs.

Cell Extraction and Metabolite Isolation [4]
  • Cell Lysis and Extraction: Isolate PBMCs from heparinized venous blood using density cushion centrifugation (e.g., with Lymphoprep). The cell pellet is extracted overnight at 4°C using 60% methanol.
  • Sample Concentration and Clean-up: Centrifuge the methanolic extract, evaporate the supernatant to dryness, and reconstitute the residue in 0.4 N perchloric acid for 30 minutes on ice.
  • Neutralization: Centrifuge the acid extract and neutralize the supernatant using a mixture of trioctylamine in trichlorotrifluoroethane. The resulting neutral aqueous extract is stored at -20°C until analysis.
Enzymatic Assay for DXG-TP [4]
  • Principle: The assay exploits the ability of DXG-TP to competitively inhibit the incorporation of a radiolabeled natural substrate (³H-dGTP) by HIV-1 reverse transcriptase (RT) into a synthetic template-primer (poly(rC) · p(dG)₁₂₋₁₈).
  • Standard Curve: A standard inhibition curve is constructed by measuring RT inhibition in the presence of known amounts of pure DXG-TP.
  • Measurement and Quantification: The neutralized patient PBMC extracts are added to the RT reaction mixture. The level of inhibition of ³H-dGTP incorporation is measured, and the concentration of DXG-TP in the sample is determined by interpolation from the standard curve. The assay is specific for DXG-TP, as DAPD-TP shows negligible inhibition.

Strategic Implications for Research and Development

The unique phosphorylation pathway of this compound has several important research and clinical implications:

  • Synergistic Drug Combinations: The activation of DXG depends on 5'-nucleotidase, which uses IMP as a phosphate donor. Inhibitors of inosine monophosphate dehydrogenase (IMPDH), like mycophenolic acid (MPA) or ribavirin, reduce intracellular dGTP pools (competing natural substrate) and increase IMP levels. This dual action can significantly enhance the antiviral activity of this compound and even reverse resistance in viruses with K65R or L74V mutations [5].
  • Resistance and Combination Therapy: The K65R and L74V mutations in HIV-1 RT are associated with reduced susceptibility to this compound [1]. However, the K65R mutation increases viral sensitivity to zidovudine (AZT). This bidirectional antagonism between resistance pathways provides a strong rationale for combining this compound with zidovudine, as they can mutually suppress the emergence of each other's resistance mutations [6] [1].

References

Resistance Profile and Combination Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core resistance-associated mutations (RAMs) for amdoxovir and the strategic advantage of combining it with zidovudine (ZDV).

Resistance Mutation Effect on this compound/DXG Susceptibility Phenotypic and Genotypic Consequences Combination Strategy (e.g., with Zidovudine)
K65R Decreased susceptibility [1] [2] [3] Confers cross-resistance to tenofovir, abacavir, and lamivudine; increases sensitivity to ZDV [2] [3]. Negative association with TAMs; combination prevents or delays K65R emergence and counteracts ZDV-excision resistance [1] [3].
L74V Decreased susceptibility [1] [2] Selected by didanosine; virus remains sensitive to ZDV [1]. Co-administration with ZDV delays emergence of L74V and other NRTI resistance mutations [1].
M184V/I Retains full or partial activity [1] [4] [2] DXG-TP remains a potent inhibitor of the M184V variant [5]. N/A
Thymidine Analogue Mutations (TAMs) Retains activity [1] [4] [2] Active against viruses containing M41L, D67N, K70R, L210W, T215Y/F, K219Q/E [4] [2]. Synergistic antiviral activity with ZDV; prevents selection of TAMs and K65R through bidirectional antagonism of resistance pathways [1].

Quantitative Antiviral Activity Data

The following table presents quantitative findings on the antiviral efficacy of this compound, both as a monotherapy and in combination with ZDV, from a 10-day clinical study [1].

Treatment Regimen Mean Change in HIV-1 RNA (log₁₀ copies/mL) Statistical Comparison & Notes
Placebo +0.10 Reference group [1]
ZDV 300 mg b.i.d. -0.55 Standard dose ZDV monotherapy [1]
AMDX 500 mg b.i.d. -1.09 This compound monotherapy [1]
AMDX 500 mg + ZDV 300 mg b.i.d. -1.69 Combination therapy [1]
AMDX 500 mg + ZDV 200 mg b.i.d. -2.00 Most potent regimen; significantly more potent than AMDX alone (P=0.021) [1]

Detailed Experimental Protocols

Protocol 1: In Vitro Combination Study with IMPDH Inhibitors

This methodology is used to investigate the reversal of this compound resistance [6].

  • Objective: To examine the effect of IMPDH inhibitors (Mycophenolic Acid - MPA, Ribavirin - RBV) on the anti-HIV activity of DAPD and DXG against wild-type and mutant viruses [6].
  • Cell Lines: MT-2 cell line and phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells (PBMCs) [6].
  • Viruses: Wild-type HIV-1 (LAI strain) and recombinant viruses with defined mutations (K65R, L74V, Q151M) generated by site-directed mutagenesis [6].
  • Antiviral Assay (XTT-based):
    • Infect cells at a low multiplicity of infection (MOI of 0.03).
    • Seed infected cells into 96-well plates containing serial dilutions of test compounds (DAPD, DXG, MPA, RBV).
    • Culture cells for 5 days in the presence of compounds.
    • Add XTT tetrazolium dye and measure absorbance at 450 nm after 3 hours. Cell viability is proportional to the signal.
    • Calculate EC₅₀ (half-maximal effective concentration) values from dose-response curves [6].
  • Data Analysis: The shift in EC₅₀ for DXG in the presence of MPA or RBV is assessed. IMPDH inhibitors reduce intracellular dGTP pools, which augments the antiviral effect of DXG-TP and can reverse resistance in mutant strains [6].

The workflow for this protocol is as follows:

G Start Start Experiment Prep Prepare Cells & Viruses Start->Prep Infect Infect Cells (MOI=0.03) Prep->Infect Treat Treat with Compounds (DAPD/DXG + MPA/RBV) Infect->Treat Incubate Incubate for 5 Days Treat->Incubate Assay XTT Assay (Measure Cell Viability) Incubate->Assay Calculate Calculate EC₅₀ Assay->Calculate Analyze Analyze Synergy & Resistance Reversal Calculate->Analyze

Protocol 2: Clinical Proof-of-Concept Study

This design is used to evaluate antiviral activity and short-term tolerability in humans [1] [4].

  • Study Design: Phase Ib/IIa, randomized, double-blind, placebo-controlled, 10-day monotherapy study.
  • Patient Population: HIV-1 infected adults, ART-naïve or off-therapy for >90 days, viral load ≥5,000 copies/mL, CD4+ count ≥200 cells/mm³ [1].
  • Dosing Groups: Patients randomized to twice-daily treatment with:
    • Placebo
    • ZDV 200 mg
    • ZDV 300 mg
    • AMDX 500 mg
    • AMDX 500 mg + ZDV 200 mg
    • AMDX 500 mg + ZDV 300 mg [1]
  • Primary Endpoints:
    • Antiviral Activity: Mean change in plasma HIV-1 RNA (log₁₀) from baseline to Day 10; area under the virus depletion curve (AUCVL) [1].
    • Pharmacokinetics: Full plasma PK profiles on Day 1 and Day 10; urine collection for drug recovery [4].
    • Safety: Clinical and laboratory monitoring, including ophthalmologic exams due to historical findings of lens opacities in animal models [1].

Mechanisms of Resistance and Synergy

The efficacy of this compound and its resistance profile can be understood at the molecular level.

  • Molecular Mechanism of K65R and L74V: The K65R mutation in the reverse transcriptase active site forms a rigid molecular platform with R72, reducing the enzyme's conformational flexibility. This restricts the incorporation of natural dNTPs and further discriminates against NRTIs like DXG-TP, leading to reduced susceptibility [3]. The L74V mutation is also selected under this compound pressure, though its precise structural mechanism is less well-characterized [1] [2].

  • Synergy with Zidovudine: The combination of this compound and ZDV is synergistic due to bidirectional antagonism of resistance pathways [1]. The K65R mutation not only confers resistance to this compound but also re-sensitizes the virus to ZDV by impairing the ATP-mediated excision of ZDV-MP from the DNA chain. Conversely, Thymidine Analogue Mutations (TAMs) that confer ZDV resistance counteract K65R-mediated resistance. Therefore, using the drugs together creates a high genetic barrier, as the virus struggles to select mutations that confer resistance to both agents simultaneously [1] [3].

References

Core Properties and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Amdoxovir (DAPD) is a prodrug that is converted to its active form, dioxolane guanosine (DXG) [1]. DXG is a nucleoside reverse transcriptase inhibitor (NRTI) and is notable for being the only guanosine analog under clinical development for HIV treatment at the time of the cited review [1].

The proposed mechanism of action follows a classic NRTI pathway, which is summarized in the diagram below.

G This compound (DAPD) This compound (DAPD) Cellular Uptake Cellular Uptake This compound (DAPD)->Cellular Uptake Dioxolane Guanosine (DXG) Dioxolane Guanosine (DXG) Phosphorylation Phosphorylation Dioxolane Guanosine (DXG)->Phosphorylation DXG-Triphosphate (DXG-TP) DXG-Triphosphate (DXG-TP) Viral DNA Chain Termination Viral DNA Chain Termination DXG-Triphosphate (DXG-TP)->Viral DNA Chain Termination HIV-1 Reverse Transcriptase HIV-1 Reverse Transcriptase DXG-Triphosphate (DXG-TP)->HIV-1 Reverse Transcriptase  Inhibits Enzymatic Conversion Enzymatic Conversion Cellular Uptake->Enzymatic Conversion Enzymatic Conversion->Dioxolane Guanosine (DXG) Phosphorylation->DXG-Triphosphate (DXG-TP) Suppression of Viral Replication Suppression of Viral Replication Viral DNA Chain Termination->Suppression of Viral Replication

Like other NRTIs, the active DXG-TP competes with natural nucleoside triphosphates for incorporation into the growing viral DNA chain by HIV-1 Reverse Transcriptase. Because it lacks a 3'-hydroxyl group, its incorporation results in chain termination, halting viral DNA synthesis [1]. The intracellular triphosphate form has a long half-life, which contributes to a sustained antiviral effect and allows for less frequent dosing [1].

Efficacy and Pharmacodynamic Data

The primary source of human efficacy data comes from a 2005 Phase II randomized controlled trial. The table below summarizes the key pharmacodynamic findings from that study [2].

Patient Population DAPD Dose (Twice Daily) Median Viral Load Reduction (log₁₀ copies/mL) Key Observations
Treatment-naive 500 mg 1.5 Maximum observed antiviral effect.
Treatment-naive 300 mg Data not specified Antiviral activity was observed.
Treatment-naive 200 mg Data not specified Antiviral activity was observed.
Treatment-naive 100 mg Data not specified Antiviral activity was observed.
Treatment-naive 25 mg Data not specified Antiviral activity was observed.
Treatment-experienced 500 mg 0.7 Reduced efficacy compared to naive patients.
Treatment-experienced 300 mg Data not specified Activity was significant in patients without thymidine-analogue mutations (TAMs) & higher baseline CD4+ counts.

The study also established that this compound and DXG followed linear kinetics and that the drug was well-tolerated at the doses tested, with the majority of adverse events reported as mild or moderate [2].

Safety and Therapeutic Index Considerations

A direct, numerically defined therapeutic index for this compound is not available in the public domain. However, its safety profile can be inferred and placed in the context of the NRTI class.

  • Tolerability: In the short-term (15-day) trial, this compound was generally well-tolerated across all dose groups (25 mg to 500 mg twice daily). The incidence of adverse events was similar across groups, and most were mild to moderate in severity [2].
  • Mitochondrial Toxicity: A key differentiator for NRTI safety is their potential to inhibit mitochondrial DNA polymerase γ (mtDNA pol γ), leading to toxicities like peripheral neuropathy, pancreatitis, and lactic acidosis [1]. Some NRTIs, like stavudine (d4T) and zidovudine (AZT), have a higher association with these toxicities. The L-configured NRTIs, lamivudine (3TC) and emtricitabine (FTC), are noted for their improved safety profile as they are poorer substrates for mtDNA pol γ [1]. While not explicitly stated for this compound, this is a critical parameter for its overall therapeutic index.

Detailed Experimental Protocol

For reference, here is a summary of the key methodology from the primary clinical trial that evaluated this compound's safety and pharmacodynamics [2].

  • Study Design: Randomized controlled trial.
  • Patient Population: 90 HIV-1 infected adults with plasma HIV-1 RNA between 5,000 and 250,000 copies/mL. The cohort included both treatment-naive and treatment-experienced patients.
  • Dosing Regimens: Patients were randomized to receive one of the following:
    • This compound monotherapy at 25, 100, 200, 300, or 500 mg twice daily, or 600 mg once daily.
    • This compound 300 or 500 mg twice daily added to their existing failing antiretroviral regimen.
  • Treatment Duration: 15 days of active dosing, followed by a 7-day post-treatment follow-up period.
  • Primary Efficacy Endpoint: Antiviral activity was measured as the change in plasma HIV-1 RNA from baseline, calculated using the average area under the curve minus baseline (AAUCMB) over the 15-day period.
  • Safety Assessment: The incidence and severity of clinical and laboratory adverse events (graded 1-4) were monitored throughout the study.
  • Pharmacokinetic Analysis: Plasma concentrations of both this compound and its active metabolite, DXG, were measured to establish steady-state levels and linear kinetics.

Research Gaps and Development Status

The most recent clinical data for this compound is from 2005, indicating its development may have been discontinued or put on hold [2]. Consequently, there are significant gaps in publicly available knowledge:

  • Long-term safety data from extended human trials is absent.
  • Drug-drug interaction studies with modern antiretroviral regimens are not available.
  • Its efficacy against a broad range of NRTI-resistant virus strains beyond those with thymidine-analogue mutations is not fully characterized.
  • A precise, quantitative therapeutic index has not been established.

References

Mechanism of Action and Activation Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Amdoxovir (DAPD) is a prodrug of dioxolane guanosine (DXG). Its activation and mechanism are distinct from other NRTIs. The pathway and key resistance mutations are summarized below:

G AMDX This compound (DAPD) Prodrug ADA Adenosine Deaminase (Extracellular) AMDX->ADA  Deamination DXG Dioxolane Guanine (DXG) ADA->DXG CellMembrane Cell Membrane DXG->CellMembrane DXG_MP DXG-MP CellMembrane->DXG_MP  Cellular Uptake & Phosphorylation DXG_DP DXG-DP DXG_MP->DXG_DP DXG_TP DXG-Triphosphate (DXG-TP) Active Form DXG_DP->DXG_TP RT HIV-1 Reverse Transcriptase DXG_TP->RT  Binds to CT DNA Chain Termination RT->CT dGTP Natural dGTP dGTP->RT  Competes with K65R K65R Mutation (Confers Resistance) K65R->RT  Reduces Susceptibility L74V L74V Mutation (Confers Resistance) L74V->RT  Reduces Susceptibility

This compound activation pathway and resistance mutations

  • Activation Process: AMDX is a water-soluble prodrug that is rapidly deaminated by adenosine deaminase to form DXG [1] [2]. DXG enters cells and undergoes sequential phosphorylation to its active form, DXG-triphosphate (DXG-TP) [1] [2].
  • Antiviral Action: DXG-TP competes with the natural substrate dGTP for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Because it lacks a 3'-hydroxyl group, its incorporation results in DNA chain termination, halting viral replication [1] [3].

Resistance Profile and Cross-Resistance

A key feature of this compound was its activity against some NRTI-resistant viruses, though it remained susceptible to specific mutations.

Mutation Confers Resistance to AMDX/DXG? Notes on Cross-Resistance
M184V/I (3TC/FTC) No Retains activity against this common lamivudine/emtricitabine resistance mutation [4] [1].
Thymidine Analogue Mutations (TAMs) No Retains activity against viruses containing TAMs (e.g., M41L, D67N, K70R, T215Y/F) [4] [1].
K65R (TDF, ABC) Yes Reduces susceptibility to AMDX. Notably, this mutation can increase sensitivity to zidovudine (ZDV) [4] [1] [5].
L74V (ddI) Yes Reduces susceptibility to AMDX [1].
K65R + Q151M Yes Confers high-level resistance [2].

G AMDX This compound/DXG Resistant Resistant AMDX->Resistant Sensitive Sensitive / Active AMDX->Sensitive K65R K65R Resistant->K65R L74V L74V Resistant->L74V K65R_Q151M K65R + Q151M Multidrug Resistant Resistant->K65R_Q151M M184V M184V/I Sensitive->M184V TAMs Thymidine Analogue Mutations (TAMs) Sensitive->TAMs

This compound susceptibility to common NRTI resistance mutations

Clinical and Preclinical Data Summary

Clinical data for this compound is limited to early-phase trials. The quantitative findings from a key 10-day monotherapy/combination therapy study are summarized below.

Treatment Regimen (Twice-Daily) Mean Change in HIV-1 RNA (log₁₀ copies/mL) Area Under the Virus Depletion Curve (AUCVL) Notes
Placebo +0.10 -- --
ZDV 300 mg -0.55 -- --
AMDX 500 mg -1.09 -- AMDX monotherapy [4] [1]
AMDX 500 mg + ZDV 200 mg -2.00 Significant Combination showed synergistic antiviral activity and markedly decreased viral load variability compared to AMDX alone [4] [1]
AMDX 500 mg + ZDV 300 mg -1.69 Significant --

G Study 10-Day Phase Ib/IIa Randomized Study Objective Objective: Assess antiviral activity & short-term tolerability of AMDX+ZDV Study->Objective Group1 Treatment Groups Objective->Group1 G1 • Placebo • ZDV 200mg • ZDV 300mg • AMDX 500mg • AMDX 500mg + ZDV 200mg • AMDX 500mg + ZDV 300mg Group1->G1 Group2 Key Findings G1->Group2 G2 • AMDX + ZDV (200mg) was significantly more potent than AMDX alone • Suggests synergistic effect • All adverse events were mild to moderate Group2->G2 Outcome Conclusion: Combination therapy, including use of lower ZDV dosage, warrants further development. G2->Outcome

Overview of key this compound clinical trial design and findings

Detailed Experimental Protocols

For researchers seeking to understand the foundational in vitro methods, here are protocols from key studies on this compound.

In Vitro Antiviral Combination Assay (AMDX with IMPDH Inhibitors)

This protocol details the methodology for studying the synergistic effects of AMDX with agents like mycophenolic acid (MPA) [2].

  • Objective: To evaluate the combined anti-HIV-1 activity of AMDX/DXG with inosine monophosphate dehydrogenase (IMPDH) inhibitors (e.g., MPA, Ribavirin) and to see if these combinations can reverse resistance in mutant viruses.
  • Cell Lines: MT-2 cell line and phytohemagglutinin-activated human peripheral blood mononuclear cells (PBMCs).
  • Viruses: Wild-type HIV-1 (strain LAI) and recombinant viruses with defined resistance mutations (K65R, L74V, Q151M, T215Y, K65R+Q151M) generated by site-directed mutagenesis.
  • Compound Preparation: Test compounds are prepared in DMSO at 10 mM stock solutions.
  • Antiviral Assay (XTT-based):
    • Infect cells at a multiplicity of infection (MOI) of 0.03 for 2 hours.
    • Seed infected cells into 96-well plates (3x10⁴ cells/well) containing serial dilutions of the test compounds.
    • Culture cells for 5 days in the presence of the compounds.
    • On day 5, add XTT tetrazolium dye and incubate for 3 hours.
    • Measure absorption at 450 nm. The signal correlates with cell viability, which in turn correlates with antiviral activity.
  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) for each compound alone and in combination. Synergy is indicated by a significant reduction in the EC₅₀ of AMDX/DXG in the presence of a non-toxic concentration of the IMPDH inhibitor.
In Vitro Drug Resistance Selection Study

This methodology describes how resistance to this compound was selected and characterized in the laboratory [4] [1].

  • Objective: To identify the mutational pathways through which HIV-1 develops resistance to AMDX under selective pressure.
  • Method:
    • HIV-1 is cultured in MT-2 cells or PBMCs.
    • The virus is serially passaged in the presence of increasing sub-lethal concentrations of AMDX.
    • Viral replication is monitored at each passage.
    • Once a reduction in susceptibility is observed, the viral RNA is extracted from the culture supernatant.
    • The reverse transcriptase gene is amplified by RT-PCR and sequenced via dideoxy-sequencing (Sanger method).
    • Identified mutations are introduced into a reference viral strain (e.g., via site-directed mutagenesis) to confirm their role in conferring resistance.

Current Development Status

Based on available data, this compound is not currently in active clinical development [6]. While it showed promise in Phase I and II trials around 2010, a Phase II trial was terminated in 2013 and another was withdrawn before starting [6]. No further clinical studies have been reported in the last decade.

Conclusion for Researchers

This compound represented an innovative approach in NRTI development, primarily due to its unique guanosine analogue structure, activity against key resistant mutants (M184V, TAMs), and synergistic potential with other agents like zidovudine and IMPDH inhibitors. Its development provides valuable insights for designing future nucleoside analogues with improved resistance profiles.

References

Amdoxovir pharmacology overview

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology of Amdoxovir

The table below summarizes the fundamental properties of this compound.

Attribute Description
Drug Name This compound (AMDEX, DAPD) [1] [2]
Drug Class Nucleoside Reverse Transcriptase Inhibitor (NRTI) [2] [3]
Chemical Type Guanosine nucleoside analogue [4] [1]
Mechanism of Action Prodrug that is metabolized to its active form, dioxolane guanosine (DXG). DXG-triphosphate competes with endogenous dGTP for incorporation into viral DNA by HIV-1 reverse transcriptase, leading to chain termination [1] [5].
Resistance Mutations K65R and L74V are associated with reduced susceptibility. The drug retains activity against viruses with the M184V/I mutation and some Thymidine Analogue Mutations (TAMs) [4] [1].

Key Experimental Data and Clinical Findings

The following tables synthesize quantitative data from preclinical and clinical studies.

Table 1: 10-Day Monotherapy Antiviral Activity in HIV-1 Infected Patients [4] [1] This study assessed the short-term antiviral activity of various regimens in antiretroviral-naive patients.

Treatment Regimen Mean Change in Log₁₀ HIV-1 RNA (Viral Load)
Placebo +0.10
Zidovudine 300 mg bid -0.55
This compound 500 mg bid -1.09
This compound 500 mg + Zidovudine 300 mg bid -1.69
This compound 500 mg + Zidovudine 200 mg bid -2.00

Table 2: Pharmacokinetic and Experimental Combination Data

Aspect Finding Source
Drug-Drug Interaction Coadministration with zidovudine did not significantly alter the plasma PK parameters of either drug. [6]
In Vitro Combination Combination of this compound and zidovudine in HIV-infected human lymphocytes resulted in no detectable drug-resistant mutations through 28 weeks. [4] [1]
Half-life of Active Metabolite DXG-triphosphate half-life was ~16 hours in activated human lymphocytes, supporting twice-daily (bid) dosing. [1]

Experimental Protocol: Key Clinical Trial Design

The primary source for the data in Table 1 was a Phase Ib/IIa clinical trial. Here is a summary of its methodology [4] [6]:

  • Objective: To assess the short-term tolerability and antiviral activity of this compound with reduced and standard doses of zidovudine.
  • Design: Double-blind, placebo-controlled, randomized study.
  • Population: HIV-1-infected adults not receiving antiretroviral therapy, with plasma HIV-1 RNA ≥5,000 copies/mL and CD4+ T-cell count ≥200 cells/mm³.
  • Intervention: Patients received twice-daily treatment for 10 days with one of the following:
    • 200 mg zidovudine
    • 300 mg zidovudine
    • 500 mg this compound
    • 500 mg this compound + 200 mg zidovudine
    • 500 mg this compound + 300 mg zidovudine
  • Primary Endpoints: Mean change in viral load (log₁₀) and area under the virus depletion curve (AUCVL) from baseline to Day 10.

Pathway and Mechanism Visualization

The diagram below illustrates the metabolic activation of this compound and its primary mechanism of action.

G This compound This compound (DAPD) Prodrug ADA Adenosine Deaminase (ADA) This compound->ADA  Systemic Absorption DXG Dioxolane Guanine (DXG) ADA->DXG  Deamination Phosphorylation Cellular Phosphorylation DXG->Phosphorylation  Intracellular DXG_TP DXG-Triphosphate (DXG-TP) Phosphorylation->DXG_TP  Kinase Enzymes RT HIV-1 Reverse Transcriptase DXG_TP->RT  Binds to dGTP Endogenous dGTP dGTP->RT  Competes with ChainTermination DNA Chain Termination RT->ChainTermination  Incorporation into  Viral DNA

This graph outlines the metabolic activation pathway of this compound. The prodrug is first converted to its active form, DXG, which is then phosphorylated to DXG-TP. This active metabolite competes with the natural substrate dGTP for incorporation by HIV Reverse Transcriptase, ultimately terminating viral DNA chain elongation [1] [5].

Toxicity and Development Status

  • Toxicity Profile: In animal studies, high doses of this compound were associated with obstructive nephropathy, which was reversible upon discontinuation. Some studies reported lens opacities in a small number of patients, though a direct causal link was not firmly established. In clinical trials, the drug was generally well-tolerated with mild to moderate adverse events [4].
  • Current Status: The development of this compound has been halted. A Phase II trial (NCT01737359) was terminated, and another (NCT01738555) was withdrawn [7] [2] [8]. No further clinical studies appear to have been conducted since approximately 2013.

Research Implications

The pharmacological profile of this compound suggested several promising avenues for HIV treatment, which may remain relevant for future NRTI development:

  • Synergistic Combination: The observed synergy and counter-selection of resistance mutations with zidovudine presented a strategic approach to delay treatment failure [4] [1].
  • Reduced Dose Strategy: The clinical finding that a lower dose of zidovudine (200 mg bid) could achieve potent antiviral efficacy supported a strategy to mitigate the toxicity of combination regimens [4] [6].

References

Early Clinical Trial Summary: Amdoxovir & Zidovudine Combination

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings from a 2010 randomized, double-blind, placebo-controlled study that evaluated the short-term antiviral activity and tolerability of amdoxovir (AMDX) with standard and reduced doses of zidovudine (ZDV) over 10 days [1] [2].

Treatment Group (all twice daily) Mean Change in Viral Load (log₁₀ copies/mL) Key Findings and Statistical Significance
Placebo +0.10 Baseline for comparison [1]
ZDV 200 mg -0.69 Demonstrated antiviral activity [1]
ZDV 300 mg -0.55 Demonstrated antiviral activity [1]
AMDX 500 mg -1.09 --
AMDX 500 mg + ZDV 200 mg -2.00 Significantly more potent than AMDX alone (P=0.021); suggested synergistic activity [1]
AMDX 500 mg + ZDV 300 mg -1.69 Potent antiviral effect [1]

Tolerability: All reported adverse events in this study were mild to moderate, indicating the combination was well-tolerated in the short term [1] [2].

Detailed Experimental Protocol

This section outlines the key methodological details from the 2010 study that underpin the results above [1].

  • Study Design: The trial was a Phase Ib/IIa, randomized, double-blind, placebo-controlled, proof-of-concept study conducted in Argentina. The protocol was approved by local ethics committees and the national regulatory authority (ANMAT) [1].
  • Patient Population: Participants were HIV-1-infected adults (≥18 years) who were either treatment-naïve or had not received antiretroviral therapy in the 90 days prior to enrollment. Key inclusion criteria were a plasma HIV-1 RNA level of ≥5,000 copies/mL and a CD4+ T-cell count of ≥200 cells/mm³ [1].
  • Randomization & Dosing: A total of 24 patients were enrolled. They were randomized to one of five treatment arms. The study included a complex randomization where patients within combination groups were assigned to receive either this compound or a placebo, while zidovudine administration was open-label. Patients received their assigned medication twice daily from day 1 to day 9 [1].
  • Primary Endpoints: The primary efficacy endpoints were the mean change in viral load from baseline to day 10 and the area under the virus depletion curve (AUCVL). Safety was assessed through clinical and laboratory monitoring [1].

Mechanism of Action and Resistance Profile

Understanding this compound's pathway and resistance is key for development.

amdoxovir_pathway AMDX This compound (DAPD) Prodrug ADA Adenosine Deaminase (ADA) (Extracellular) AMDX->ADA Deamination DXG Dioxolane Guanosine (DXG) ADA->DXG P1 5'-Nucleotidase (High Km) DXG->P1 Phosphorylation DXG_MP DXG-Monophosphate (DXG-MP) P1->DXG_MP GMPK GMP Kinase DXG_MP->GMPK Phosphorylation DXG_DP DXG-Diphosphate (DXG-DP) GMPK->DXG_DP CK Creatine Kinase (and other kinases) DXG_DP->CK Phosphorylation DXG_TP DXG-Triphosphate (DXG-TP) Active Form CK->DXG_TP HIV_RT HIV-1 Reverse Transcriptase Inhibition DXG_TP->HIV_RT

This compound Metabolic Activation Pathway

  • Activation Pathway: this compound is a prodrug of dioxolane guanosine (DXG). Its activation involves extracellular deamination by adenosine deaminase (ADA) to form DXG, which is then phosphorylated intracellularly through a unique pathway involving several kinases, culminating in the active form, DXG-triphosphate (DXG-TP) [3] [4].
  • Synergy with Zidovudine: The observed synergy is mechanistically supported by several factors [1] [3]:
    • Distinct Phosphorylation Pathways: AMDX and ZDV are activated by different cellular enzymes, avoiding competition.
    • Bidirectional Resistance: The K65R mutation, which can confer resistance to AMDX, has been shown to increase viral sensitivity to ZDV. Conversely, thymidine analog mutations (TAMs) that cause ZDV resistance can increase sensitivity to AMDX. This mutual antagonism in resistance pathways helps suppress the emergence of resistant variants when the drugs are combined.

Subsequent Clinical Development and Current Status

A search for more recent clinical data indicates that a Phase 2a study (NCT01737359) was initiated but terminated [5]. The study aimed to compare the safety and efficacy of this compound (300 mg or 500 mg twice daily) versus tenofovir disoproxil fumarate (300 mg once daily), each in combination with zidovudine and an optimized background regimen, in treatment-experienced patients. The public record does not state the reason for termination [5].

The promising early data on the synergy between this compound and zidovudine, particularly with a reduced-dose zidovudine strategy, has not yet been confirmed in larger, more recent clinical trials based on the available information.

References

Amdoxovir synthesis scalable process

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amdoxovir (DAPD)

This compound (also known as DAPD) is a nucleoside reverse transcriptase inhibitor (NRTI) that has undergone advanced Phase II clinical trials for the treatment of HIV-1 infection [1]. It functions as a prodrug of the active metabolite (-)-β-D-dioxolane guanosine (DXG), which exhibits potent antiviral activity against wild-type HIV-1 and strains resistant to other NRTIs such as zidovudine (AZT), lamivudine (3TC), and abacavir [2]. The primary challenge in its development has been achieving optimal oral bioavailability, largely due to its low aqueous solubility [2]. This document details a scalable synthetic process designed to overcome previous limitations in yield and efficiency, supporting the production of commercial-scale quantities.

Scalable Synthesis of this compound

Key Strategic Improvements

The traditional synthesis of (-)-DAPD faced significant challenges, including modest yields in the critical glycosylation step (9-18%) and the use of hazardous reagents like sodium azide on a large scale [3]. The improved process centers on two key advancements:

  • Use of a Cyanoacetate Additive: The introduction of t-butyl cyanoacetate as an additive in the Vorbruggen glycosylation reaction significantly improves the β-selectivity and isolated yield of the key nucleoside coupling intermediate [3].
  • Elimination of Chromatography: A enzymatic hydrolysis step was incorporated in the synthesis of the related compound (-)-APD to remove a scale-limiting chromatographic purification, demonstrating a principle applicable to streamlining the DAPD process [3].
Starting Material and Key Intermediate

The synthesis begins from the commercially available and scalable key intermediate, (R)-lactone B (3), which can be produced in multi-kilogram quantities [3].

G Start (R)-Lactone B (3) Step1 Selective Reduction & Acylation Start->Step1 Int1 (2R-4R/S)-4-Acetoxy-2-isobutyryloxymethyl- 1,3-dioxolane (4) Step1->Int1 Step2 Glycosylation with 2,6-Dichloropurine (5) TMSI, NCCH2COOtBu Int1->Step2 Int2 β-Anomer (6) Step2->Int2 Step3 Azide Displacement & Hydrogenation Int2->Step3 Step4 Ester Removal with Butylamine Step3->Step4 Product (-)-Amdoxovir (DAPD) Step4->Product

Figure 1. Overview of the scalable this compound synthesis workflow.

Detailed Experimental Protocols
Protocol 1: Synthesis of (2R-4R/S)-4-Acetoxy-2-isobutyryloxymethyl-1,3-dioxolane (4)

Reagents: (R)-Lactone B (3), Lithium tri-tert-butoxyaluminum hydride, Acetic anhydride, Dry THF, DMAP (4-Dimethylaminopyridine), Saturated NH₄Cl solution, Ethyl acetate, Saturated NaHCO₃ solution, Brine, Na₂SO₄.

Procedure:

  • Charge a dry reactor with (R)-Lactone B (3) and dry THF under an inert nitrogen atmosphere.
  • Cool the well-stirred solution to -78 °C.
  • Slowly add a 1M solution of Lithium tri-tert-butoxyaluminum hydride in THF over a period of 1 hour, maintaining the temperature below -70 °C.
  • After the addition is complete, stir the reaction mixture for 2 hours at -78 °C, then for an additional 2 hours at -10 °C.
  • In one portion, add DMAP to the reaction mixture and stir for 30 minutes.
  • Add acetic anhydride dropwise to the bright yellow solution. After addition, stir for 2 hours at -10 °C.
  • Allow the reaction mixture to warm to room temperature and stir overnight.
  • Quench the reaction by pouring it into a volume of saturated NH₄Cl solution equal to half the volume of THF used, and stir for 30 minutes.
  • Filter the mixture to remove lithium salts and concentrate the filtrate under reduced pressure.
  • Extract the aqueous residue with ethyl acetate (3 x 200 mL per 100 g starting material).
  • Wash the combined organic extracts with saturated NaHCO₃ solution, followed by brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude syrup.
  • Purify the crude product by flash column chromatography (ethyl acetate:hexanes, 1:10 to 1:4 gradient) to afford intermediate 4 as a yellow syrup.

Analytical Data: Rf: 0.45 (ethyl acetate:hexanes 1:4). ¹H-NMR (CDCl₃) δ: 1.18 and 1.19 (2s, 6H, 2 × CH₃); 2.10 (s, 3H, CH₃); 4.20-4.42 (m, 4H, 2CH₂); 5.38 and 5.42 (2d, 1H, CH); 5.82 (t, 1H, CH) 5.42; 6.41 and 6.35 (2d, 1H, CH). NMR typically shows a 1:1 mixture of α,β isomers [2].

Protocol 2: Glycosylation with 2,6-Dichloropurine using t-Butyl Cyanoacetate Additive

Reagents: Dioxolane acetate (4), 2,6-Dichloropurine (5), HMDS (Hexamethyldisilazane), (NH₄)₂SO₄, t-Butyl cyanoacetate, TMSI (Trimethylsilyl iodide), Dichloromethane, n-Hexane.

Procedure:

  • Silylation: Suspend 2,6-dichloropurine (5) in HMDS with a catalytic amount of (NH₄)₂SO₄. Reflux the mixture under nitrogen until a clear solution is obtained (typically 1-2 hours). Cool and evaporate the excess HMDS under high vacuum to obtain the silylated base as a solid or thick oil.
  • Glycosylation: Dissolve the silylated base and dioxolane acetate (4) in dry dichloromethane. Cool the solution to between -10 °C and -15 °C.
  • Add t-butyl cyanoacetate (additive), followed by TMSI (Lewis acid) dropwise, maintaining the temperature.
  • After addition, stir the reaction at 4 °C for 15 hours, then allow it to warm to room temperature and stir for an additional 3 hours.
  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution carefully.
  • Separate the organic layer and wash with brine, dry over Na₂SO₄, filter, and concentrate.
  • Triturate the crude solid with n-hexane to isolate the product. A single recrystallization (e.g., from ethanol/water) provides the pure β-anomer (6).

Analytical Data: The use of t-butyl cyanoacetate as an additive under these conditions provides an isolated yield of the β-anomer (6) of ~45%, a significant improvement over the original process (9-18% yield) [3].

Protocol 3: Conversion to this compound (DAPD)

Reagents: β-Anomer (6), Sodium azide, N,N-Dimethylformamide (DMF), n-Butyl bromide, Palladium on carbon (Pd/C), Hydrogen gas, Butylamine, Methanol, Denatured ethanol, Water.

Procedure:

  • Azide Displacement: Dissolve the β-anomer (6) in dry DMF. Add sodium azide and heat the mixture to 80-100 °C, monitoring by TLC for completion.
  • Quenching Excess Azide: Cool the reaction mixture to room temperature. Add n-butyl bromide to consume any remaining excess sodium azide. Filter the mixture to remove insoluble salts.
  • Hydrogenation: Transfer the filtrate directly to a hydrogenation vessel. Add a catalytic amount of Pd/C. Subject the mixture to a hydrogen atmosphere (~50 psi) and stir until the reduction is complete (TLC monitoring).
  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain a crude intermediate.
  • Ester Hydrolysis: Dissolve the crude material in methanol. Add butylamine and reflux the mixture until deprotection is complete.
  • Isolation of API: Concentrate the reaction mixture. Triturate or crystallize the resulting solid from a mixture of denatured ethanol and water to afford pure (-)-Amdoxovir (DAPD) as the active pharmaceutical ingredient (API).

Quantitative Data Summary

Table 1. Comparison of Glycosylation Additives for β-Anomer (6) Synthesis [3]

Entry Additive Lewis Acid Solvent Isolated Yield of β-anomer (%) β/α Ratio
1 None TMSI CH₂Cl₂ 9-18 1.2
2 t-Butyl Acetoacetate TMSI CH₂Cl₂ 33 1.8
3 t-Butyl Cyanoacetate TMSI CH₂Cl₂ 45 2.2

Table 2. Physicochemical and Biological Profile of this compound [4] [2] [5]

Parameter Specification / Value
IUPAC Name [(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol
Molecular Formula C₉H₁₂N₆O₃
Molecular Weight 252.23 g/mol
Mechanism of Action Nucleoside Reverse Transcriptase Inhibitor (NRTI) - Prodrug of DXG
Primary Target HIV-1 Reverse Transcriptase
Anti-HIV Activity (in PBM cells) Active against wild-type HIV-1 and strains resistant to AZT, 3TC, and abacavir
Aqueous Solubility Low (Limiting factor for oral bioavailability)
Clinical Phase Phase II (Trials terminated or withdrawn post-2013)

Discussion and Conclusion

The scalable synthesis of this compound outlined herein represents a significant improvement over the original route. The critical innovation is the use of t-butyl cyanoacetate as an additive during the glycosylation step, which enhances the β/α anomeric ratio and more than doubles the isolated yield of the desired β-anomer intermediate from a maximum of 18% to 45% [3]. This improvement, coupled with a streamlined workup that avoids multiple chromatographic purifications, has enabled the production of over 100 kg of API to support clinical development [3].

Despite the successful development of a robust synthetic process, the clinical future of this compound is uncertain. While Phase II trials demonstrated efficacy in treatment-experienced patients and a synergistic effect when combined with zidovudine [5], clinical development appears to have halted around 2013, with several trials listed as terminated or withdrawn [1].

Nonetheless, the synthetic methodologies developed, particularly the use of cyanoacetate additives to control anomeric selectivity in dioxolane nucleoside couplings, remain a valuable contribution to process chemistry. These protocols provide a reliable and efficient framework for the potential future production of this compound or the synthesis of analogous nucleoside therapeutics.

References

Key Objectives in Synthetic Route Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Goal Description Typical Quantitative Metrics
Yield Improvement Increase the amount of final product obtained from starting materials. Overall Yield (%), Yield per Step (%)
Purity & Selectivity Maximize the formation of the desired product while minimizing byproducts and isomers. Purity (HPLC Area %), Diastereomeric Excess (d.e.), Enantiomeric Excess (e.e.)
Process Efficiency Reduce time, cost, and complexity of the synthesis. Total Step Count, Cost per Gram (USD), Total Process Time
Sustainability Improve the environmental profile of the synthesis. Process Mass Intensity (PMI), E-Factor

A Generalized Workflow for Route Optimization

For a systematic optimization, you can follow a cycle of analysis, planning, experimentation, and evaluation. The diagram below illustrates this iterative workflow.

G Start Define Optimization Goals A Analyze Current Route Start->A B Identify Key Limitations A->B C Design & Plan Experiments B->C D Execute & Monitor Reactions C->D E Evaluate Results D->E E->C Iterate F Implement Improved Route E->F

Phase 1: Route Analysis and Critical Point Identification
  • Characterize the Baseline: Fully document the current synthetic route's performance against the metrics in the table above.
  • Conduct Hazard Analysis: Identify steps with hazardous reagents, high energy potential, or difficult-to-control conditions.
  • Pinpoint Bottlenecks: Determine which steps have the lowest yield, longest duration, or most cumbersome purification. These are the primary targets for optimization.
Phase 2: Experimental Design and Execution

This phase involves designing experiments to address the limitations identified in Phase 1.

  • Reagent and Catalyst Screening: Test alternative reagents, catalysts, or ligand systems to improve reaction efficiency and selectivity [1]. The use of transition metal complexes can be a key strategy for constructing complex heterocyclic scaffolds [1].
  • Solvent and Condition Optimization: Systematically vary solvent, concentration, temperature, and pressure to find optimal reaction kinetics and stability profiles.
  • In-line Analytics: Employ techniques like in-situ FTIR or ReactIR to monitor reaction progression in real-time, allowing for precise endpoint determination and identification of intermediates.
Phase 3: Evaluation and Implementation
  • Analyze Data: Compare the results of your experiments against the baseline. Use statistical methods (e.g., Design of Experiments, DoE) to understand factor interactions.
  • Purification and Isolation: Develop efficient and scalable work-up and purification procedures (crystallization, chromatography) for the optimized steps.
  • Tech Transfer: Document the final, optimized protocol in detail for transfer to pilot-scale or manufacturing environments.

References

Comprehensive Clinical Trial Protocol and Application Notes for Amdoxovir (DAPD) in HIV-1 Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile of Amdoxovir

This compound (AMDX, DAPD, (−)-β-d-2,6-diaminopurine dioxolane) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) currently in advanced phase II clinical development for the treatment of HIV-1 infection [1] [2]. As a guanosine analogue, it represents the only drug in this subclass under clinical development for HIV-1 [2]. AMDX is a water-soluble prodrug that undergoes rapid absorption and conversion to its active metabolite, dioxolane guanosine (DXG), via deamination by the ubiquitous enzyme adenosine deaminase [1] [3]. Subsequently, DXG undergoes intracellular phosphorylation to form DXG-triphosphate (DXG-TP), the active moiety that potently inhibits HIV-1 reverse transcriptase [2] [3].

The phosphorylation pathway of DXG involves multiple mammalian enzymes, with studies identifying high-Km 5'-nucleotidase as responsible for the initial phosphorylation of DXG to DXG-monophosphate (DXG-MP) [4]. DXG-MP is then converted to DXG-diphosphate (DXG-DP) primarily by GMP kinase, with subsequent phosphorylation to the active DXG-TP form by several enzymes, including nucleoside diphosphate kinase, 3-phosphoglycerate kinase, and creatine kinase [4]. The half-life of DXG-TP is approximately 16 hours in activated primary human lymphocytes and between 9-27 hours in humans, supporting twice-daily (BID) dosing regimens [2] [3].

Table 1: Key Pharmacological Properties of this compound and Its Metabolites

Parameter This compound (DAPD) DXG DXG-TP
Chemical Classification Prodrug (diaminopurine dioxolane) Active metabolite (guanosine analogue) Active triphosphate form
Primary Mechanism Prodrug requiring activation Intermediate metabolite Potent inhibitor of HIV-1 RT
Enzymatic Conversion Adenosine deaminase Cellular kinases N/A
Key Activation Enzymes N/A 5'-nucleotidase, GMP kinase, creatine kinase N/A
Half-Life Short (rapidly converted) Intermediate ~16 hours (lymphocytes)

Clinical Trial Designs and Methodologies

Phase Ib/IIa Proof-of-Concept Study Design

A randomized, double-blind, placebo-controlled Phase Ib/IIa proof-of-concept study was conducted in HIV-1-infected individuals not receiving antiretroviral therapy with plasma HIV-1 RNA ≥5,000 copies/mL and CD4+ T-cell count ≥200 cells/mm³ [1]. The study aimed to assess the short-term tolerability and antiviral activity of this compound in combination with reduced and standard doses of zidovudine.

Patient Population: The trial enrolled 24 treatment-naïve or treatment-experienced (no antiretroviral therapy in previous 90 days) HIV-1-infected adults [1] [3]. The mean baseline characteristics included viral load of 4.5 log₁₀ copies/mL (range: 3.6-6.0) and CD4+ cell count of 417 cells/mm³ (range: 201-1071) [5].

Randomization and Dosing: Patients were randomized to receive twice-daily treatment for 10 days across six arms [1]:

  • Placebo
  • Zidovudine 200 mg
  • Zidovudine 300 mg
  • This compound 500 mg
  • This compound 500 mg + Zidovudine 200 mg
  • This compound 500 mg + Zidovudine 300 mg

Within the combination treatment groups, patients were randomized 3:1 to receive this compound or placebo, while zidovudine administration was open-label [1].

Endpoint Measurements: Primary endpoints included mean change in viral load (log₁₀) and area under the virus depletion curve (AUCVL) from baseline to day 10 [1]. Secondary endpoints included safety and tolerability assessments through clinical and laboratory monitoring [1].

Phase IIa Comparative Study Design

A double-blind Phase IIa study was designed to evaluate the safety and efficacy of this compound (300 mg or 500 mg twice daily) compared with tenofovir DF 300 mg once daily in HIV-1 infected antiretroviral therapy-experienced subjects failing their current regimens [6].

Patient Population: The study targeted HIV-1 infected adults ≥18 years old with HIV-1 RNA ≥2,000 copies/mL currently failing therapy, with the M184I/V mutation and 0-2 thymidine analog mutations (TAMs) at screening [6]. Key exclusion criteria included genotypic resistance testing showing K65R, L74V, or Q151M mutations, prior exposure to lopinavir/ritonavir or this compound, and impaired hepatic function (ALT >5×ULN) [6].

Study Arms and Dosing: The study planned to enroll 45 subjects randomized across three treatment arms [6]:

  • This compound 300 mg BID + zidovudine 300 mg BID
  • This compound 500 mg BID + zidovudine 300 mg BID
  • Tenofovir DF 300 mg QD + zidovudine 300 mg BID

All arms received the failing third drug initially, with lopinavir/ritonavir (400 mg/100 mg BID) added after Week 2 [6]. The study was terminated early, with only 2 subjects recruited [6].

Table 2: Summary of Clinical Trial Designs for this compound

Parameter Phase Ib/IIa Proof-of-Concept Study Phase IIa Comparative Study
Study Design Randomized, double-blind, placebo-controlled Randomized, double-blind, active-controlled
Patient Population Treatment-naïve or treatment-experienced (no ART in 90 days) Treatment-experienced, currently failing therapy
Key Inclusion Criteria HIV-1 RNA ≥5,000 copies/mL, CD4+ ≥200 cells/mm³ HIV-1 RNA ≥2,000 copies/mL, M184I/V mutation, 0-2 TAMs
Key Exclusion Criteria Active AIDS-defining illness, abnormal clinical labs K65R, L74V, Q151M mutations, prior lopinavir/ritonavir exposure
Treatment Duration 10 days 12 weeks
Primary Endpoints Change in viral load (log₁₀), AUCVL, safety Change in viral load, safety and tolerability

Analytical Methods and Pharmacokinetic Assessment

Bioanalytical Method for Quantification

A robust liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed and validated for the simultaneous quantification of this compound, DXG, and zidovudine in human plasma [5]. This method addressed the challenge of measuring these compounds despite polarity differences between zidovudine and the two guanosine analogs, and the structural similarity between this compound and DXG, which differ by only one functional group [5].

Sample Preparation: Blood samples were collected in EDTA tubes containing 2'-deoxycoformycin (DCF), a potent adenosine deaminase inhibitor, to prevent ex vivo conversion of this compound to DXG [3] [5]. Following centrifugation, plasma samples were stored at -80°C before analysis [3]. The extraction method involved protein precipitation with methanol, followed by evaporation and reconstitution [5].

Chromatographic Conditions: Separation was achieved using reverse-phase chromatography with an Aquasil C18 column (100 × 2.1 mm, 5 μm) maintained at 40°C [5]. The mobile phase consisted of 2 mM ammonium acetate (pH 5.5) and methanol with a gradient elution at a flow rate of 0.2 mL/min [5]. Retention times were approximately 3.86 min for DXG, 5.49 min for this compound, and 13.65 min for zidovudine [5].

Mass Spectrometric Detection: Detection employed electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) [5]. The assay demonstrated a lower limit of quantification of 5 ng/mL for all analytes with precision <15% and accuracy within ±15% [5].

Pharmacokinetic Assessment Protocol

Intensive pharmacokinetic sampling was performed in the Phase Ib/IIa study on day 1 (first dose) and day 10 (steady state) [3]. Blood samples were drawn at 0, 0.5, 1, 2, 4, 6, 8, 10, and 12 hours post-dose on both days, with additional samples at 24 and 48 hours on day 10 [3]. Complete urine collection was performed on days 9-10 to assess renal excretion [3].

Pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) were calculated using non-compartmental methods [3]. The coadministration of this compound with zidovudine did not significantly alter the plasma pharmacokinetic parameters or urinary recovery of either drug, indicating no clinically relevant drug-drug interactions [3].

Efficacy and Safety Findings

Antiviral Efficacy Results

The Phase Ib/IIa study demonstrated substantial antiviral activity for this compound both as monotherapy and in combination with zidovudine [1]. The mean change in viral load (log₁₀) from baseline to day 10 across treatment arms was [1] [2]:

  • Placebo: +0.10
  • Zidovudine 200 mg: -0.69
  • Zidovudine 300 mg: -0.55
  • This compound 500 mg: -1.09
  • This compound 500 mg + Zidovudine 200 mg: -2.00
  • This compound 500 mg + Zidovudine 300 mg: -1.69

Statistical analysis revealed that the combination of this compound plus zidovudine 200 mg was significantly more potent than this compound monotherapy in both AUCVL and mean viral load decline (P=0.019 and P=0.021, respectively), suggesting synergistic activity [1]. Additionally, there was markedly decreased variability in viral load response with the combination therapy compared with this compound alone [1].

Safety and Tolerability Profile

This compound has been generally well-tolerated in clinical trials involving over 200 subjects [1] [2]. In the Phase Ib/IIa study, all adverse events were mild to moderate in severity [1]. Earlier studies reported lens opacities in some patients receiving this compound at 500 mg twice daily, but these findings were not consistently observed across all trials [1]. No renal abnormalities or glucose toxicities attributable to this compound have been reported in clinical trials, despite observations of obstructive nephropathy at high doses in animal toxicology studies [1].

The combination of this compound with zidovudine, including at the reduced 200 mg dose, was well-tolerated, supporting further development of this combination [1]. The use of reduced-dose zidovudine (200 mg BID) was based on in silico modeling suggesting decreased levels of zidovudine-monophosphate (associated with hematological toxicity) while maintaining adequate zidovudine-triphosphate levels (associated with antiviral efficacy) [1] [3].

Resistance Profile and Mechanistic Considerations

This compound exhibits a favorable resistance profile, retaining activity against HIV-1 strains resistant to other NRTIs [1] [2]. In vitro studies demonstrate that DXG maintains activity against HIV-1 with the M184V/I mutation (conferring resistance to lamivudine/emtricitabine) and viruses containing thymidine analog mutations (TAMs: M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) [1] [2]. Additionally, this compound shows activity against multi-NRTI-resistant strains with the 69SS double insertion [2].

Resistance to this compound develops slowly in vitro and is associated with selection of either K65R or L74V mutations in the HIV-1 reverse transcriptase [1] [2]. The K65R mutation confers moderate cross-resistance to several NRTIs including didanosine, zalcitabine, abacavir, and tenofovir, but increases susceptibility to zidovudine [2] [3]. This bidirectional antagonism between K65R and TAMs underpins the strategic combination of this compound with zidovudine to prevent or delay resistance development [1]. In vitro studies showed that while zidovudine alone selected for K70K/R mutations and this compound alone selected for K65R or L74V mutations, the combination completely prevented emergence of resistance mutations through 28 weeks [3].

G AMDX This compound (DAPD) ADA Adenosine Deaminase AMDX->ADA Deamination DXG DXG ADA->DXG NT 5'-Nucleotidase DXG->NT Initial Phosphorylation DXG_MP DXG-MP GMPK GMP Kinase DXG_MP->GMPK Phosphorylation DXG_DP DXG-DP CK Creatine Kinase DXG_DP->CK Phosphorylation NDPK NDP Kinase DXG_DP->NDPK Phosphorylation DXG_TP DXG-TP HIV_RT HIV-1 Reverse Transcriptase DXG_TP->HIV_RT Inhibition NT->DXG_MP GMPK->DXG_DP CK->DXG_TP NDPK->DXG_TP

Diagram 1: Metabolic Activation Pathway of this compound to its Active Form, DXG-TP. This compound is sequentially converted by cellular enzymes to its triphosphate form, which inhibits HIV-1 reverse transcriptase. Key enzymes in the phosphorylation pathway are highlighted.

G cluster_resistance Resistance Mutations K65R K65R Mutation Resistant Confers Resistance K65R->Resistant to AMDX IncreasedSensitivity Increased Sensitivity K65R->IncreasedSensitivity to ZDV L74V L74V Mutation L74V->Resistant to AMDX TAMs Thymidine Analog Mutations (TAMs) Susceptible Remains Susceptible TAMs->Susceptible to AMDX M184V M184V/I Mutation M184V->Susceptible to AMDX AMDX This compound AMDX->Susceptible Against AMDX->Resistant Against ZDV Zidovudine ZDV->IncreasedSensitivity Against

Diagram 2: Resistance Profile of this compound and Strategic Combination with Zidovudine. This compound maintains activity against common NRTI-resistant strains while being susceptible to K65R and L74V mutations. The combination with zidovudine counters K65R emergence.

Conclusions and Development Considerations

This compound represents a promising investigational NRTI with a unique resistance profile that complements existing HIV-1 therapeutics. The combination of this compound with zidovudine, particularly at a reduced dose of 200 mg twice daily, demonstrates synergistic antiviral activity with the potential to delay resistance development and improve tolerability [1] [2]. Further clinical development in larger, longer-duration studies is warranted to fully establish the safety and efficacy of this combination for the treatment of HIV-1 infection [1] [3].

The pharmacological and clinical data gathered to date support continued investigation of this compound as a valuable addition to the antiretroviral armamentarium, particularly for patients with resistant HIV-1 strains. The well-characterized metabolic pathway, manageable safety profile, and availability of validated analytical methods provide a solid foundation for future clinical trials and potential regulatory approval.

References

Comprehensive Application Notes and Protocols: Amdoxovir-Zidovudine Combination Therapy for HIV-1 Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

The development of effective antiretroviral therapies has transformed HIV from a fatal diagnosis to a manageable chronic condition, yet treatment limitations persist due to toxicity, resistance development, and complex drug interactions. Amdoxovir (AMDX, DAPD), a guanosine nucleoside reverse transcriptase inhibitor (NRTI) prodrug currently in Phase II clinical development, represents a promising therapeutic agent with a distinctive resistance profile against commonly encountered HIV-1 variants. When combined with zidovudine (ZDV, AZT), AMDX demonstrates synergistic antiviral activity while potentially mitigating the hematological toxicities associated with standard ZDV dosing through a reduced-dose strategy. This combination approach leverages the complementary resistance profiles of both agents, where AMDX maintains activity against HIV-1 strains with the M184V/I mutation (selected by lamivudine/emtricitabine) and many thymidine analogue mutations (TAMs), while ZDV counters the K65R mutation that may emerge during AMDX therapy [1] [2].

The pharmacological rationale for this combination extends beyond their complementary resistance profiles. AMDX and ZDV undergo activation through distinct phosphorylation pathways—AMDX via adenosine deaminase to its active form dioxolane guanosine (DXG), which is subsequently phosphorylated by guanosine kinase, and ZDV via thymidine kinase-1. This non-overlapping activation pathway prevents competitive inhibition of intracellular phosphorylation, allowing both drugs to achieve therapeutic intracellular triphosphate concentrations concurrently [1] [3]. Furthermore, in vitro studies have demonstrated that the AMDX/ZDV combination completely prevents the emergence of resistant mutations through 28 weeks of exposure, suggesting a high genetic barrier to resistance that could translate to prolonged treatment efficacy in clinical settings [1] [4].

Clinical Evidence & Antiviral Efficacy

Phase Ib/IIa Clinical Trial Results

The foundational clinical evidence for the AMDX/ZDV combination derives from a randomized, double-blind, placebo-controlled Phase Ib/IIa proof-of-concept study conducted in HIV-1-infected patients not receiving antiretroviral therapy with plasma HIV-1 RNA ≥5,000 copies/mL. This comprehensive investigation evaluated the short-term antiviral efficacy and tolerability of AMDX alone and in combination with reduced (200 mg) or standard (300 mg) twice-daily ZDV doses over a 10-day treatment period. The study employed a sophisticated design that assessed both the mean change in viral load (VL) log10 from baseline and the area under the virus depletion curve (AUCVL), providing robust metrics for antiviral activity comparison [1] [5].

The clinical results demonstrated dose-dependent antiviral activity across treatment arms, with the AMDX/ZDV 200 mg combination achieving the most substantial viral load reduction of -2.00 log10 copies/mL, surpassing both monotherapy arms and the AMDX/ZDV 300 mg combination (-1.69 log10). Statistical analysis revealed that the AMDX/ZDV 200 mg combination was significantly more potent than AMDX monotherapy in both AUCVL and mean VL decline (P=0.019 and P=0.021, respectively), suggesting synergistic antiviral activity rather than merely additive effects [1] [5]. This synergistic relationship was further supported by the markedly decreased variability in viral load response observed in combination therapy groups compared to AMDX monotherapy, indicating more consistent antiviral effect across the patient population [4].

Table 1: Antiviral Efficacy of AMDX and ZDV Combinations in HIV-1-Infected Patients (10-Day Treatment)

Treatment Regimen Mean Viral Load Change (log10 copies/mL) Standard Deviation/Error P-value vs. AMDX monotherapy
Placebo +0.10 Not reported Not applicable
ZDV 200 mg bid -0.69 Not reported Not applicable
ZDV 300 mg bid -0.55 Not reported Not applicable
AMDX 500 mg bid -1.09 ±0.80 Reference
AMDX + ZDV 200 mg bid -2.00 ±0.16 0.021
AMDX + ZDV 300 mg bid -1.69 ±0.21 Not significant
Synergy and Variability Considerations

The synergistic interaction between AMDX and ZDV observed in clinical studies aligns with earlier in vitro findings demonstrating that these agents completely prevent the development of resistance mutations associated with either drug when used alone [4]. This synergistic effect is particularly evident with the reduced-dose ZDV (200 mg) regimen, which produced a greater viral load decline than the standard-dose combination in the Phase Ib/IIa trial. The reduced variability in antiviral response with combination therapy represents a clinically significant finding, as predictable drug response facilitates treatment planning and outcome forecasting in clinical practice [1] [5].

The bidirectional antagonism between the K65R and thymidine analogue mutation pathways further strengthens the rationale for this combination. The K65R mutation, which may emerge during AMDX therapy, increases sensitivity to ZDV while reducing the enzymatic excision of chain-terminating analogues like ZDV. Conversely, thymidine analogue mutations counteract K65R-mediated resistance by reducing the selectivity of the virus to incorporate natural substrate over the nucleoside analogue [1]. This mutational antagonism creates a relatively high genetic barrier to resistance when both drugs are combined, potentially prolonging treatment efficacy in antiretroviral-experienced patients [1] [2].

Pharmacokinetic Profile

Absorption, Metabolism, and Elimination

The favorable pharmacokinetic profiles of both AMDX and ZDV facilitate their coadministration without clinically significant drug-drug interactions. AMDX is rapidly absorbed following oral administration and functions as a prodrug that undergoes extracellular deamination by adenosine deaminase to its active metabolite, DXG. This conversion occurs prior to cellular uptake, following which DXG undergoes intracellular phosphorylation to its active triphosphate form (DXG-TP), which exhibits an extended intracellular half-life of approximately 9-16 hours in human studies, supporting twice-daily dosing [2]. The elimination pathway of AMDX/DXG involves renal excretion, with limited data suggesting potential for tubular precipitation at high doses, although this has not been observed in clinical trials at therapeutic doses [1].

ZDV demonstrates linear pharmacokinetics with rapid absorption and extensive distribution following oral administration. It undergoes primarily hepatic metabolism via glucuronidation by UGT2B7 to its inactive metabolite, zidovudine glucuronide (GZDV), which is subsequently eliminated renally. The intracellular phosphorylation of ZDV to its active triphosphate form (ZDV-TP) occurs through a cascade involving thymidine kinase-1, with the terminal intracellular half-life of ZDV-TP ranging from 3-7 hours, similarly compatible with twice-daily dosing [6] [7].

Table 2: Pharmacokinetic Parameters of AMDX/DXG and ZDV at Steady State

Parameter AMDX (500 mg bid) DXG (Active Metabolite) ZDV (300 mg bid) ZDV (200 mg bid)
Tmax (h) Rapid (<1 h) Not reported 0.5-1.5 Similar to 300 mg
Cmax (μg/mL) Not reported Not reported 1.1-1.5 ~25% lower than 300 mg
AUC (μg·h/mL) Not reported Not reported 1.4-1.8 ~20% lower than 300 mg
Protein Binding Minimal Minimal 20-38% 20-38%
Primary Elimination Renal (as DXG) Renal Hepatic (glucuronidation) Hepatic (glucuronidation)
Intracellular t½ Not applicable 9-16 hours (DXG-TP) Not applicable 3-7 hours (ZDV-TP)
Pharmacokinetic Interactions and Dose Optimization

A dedicated pharmacokinetic interaction study conducted in 24 HIV-1-infected individuals demonstrated no significant alterations in the pharmacokinetic parameters of either AMDX, DXG, or ZDV when coadministered [6]. Specifically, coadministration did not affect the plasma exposure (AUC) or peak concentrations (Cmax) of any compound, nor did it alter the percent recovery of parent drugs or metabolites in urine. This absence of pharmacokinetic interaction simplifies dosing considerations and reduces concerns regarding unpredictable drug exposure during combination therapy [6] [4].

The dose reduction strategy for ZDV from 300 mg to 200 mg twice daily derives from pharmacodynamic modeling suggesting that the lower dose maintains therapeutic ZDV-TP concentrations while reducing ZDV-MP accumulation associated with mitochondrial toxicity. In silico modeling of intracellular phosphorylation in 3,000 simulated individuals demonstrated >85% overlap in ZDV-TP histograms between 200 mg and 300 mg doses, suggesting equivalent antiviral efficacy, while <8% overlap in ZDV-MP histograms indicated potentially reduced toxicity with the lower dose [1] [3]. This modeling approach was validated clinically in the Phase Ib/IIa trial, where the AMDX/ZDV 200 mg combination demonstrated antiviral activity at least equivalent to the standard-dose combination [1] [5].

Safety & Tolerability

Clinical Safety Profile

The short-term safety profile of AMDX alone and in combination with ZDV appears generally favorable based on available clinical trial data. In the Phase Ib/IIa study involving 24 patients, all reported adverse events were characterized as mild to moderate in severity and transient in nature [1] [5]. No Grade 3 or 4 laboratory abnormalities were reported, and no laboratory abnormalities or adverse events necessitated study drug modification or discontinuation. Importantly, there were no clinically significant changes in hemoglobin, mean corpuscular volume (MCV), or other hematological parameters typically associated with ZDV therapy, suggesting that the reduced-dose ZDV strategy may indeed mitigate its characteristic hematological toxicities [4].

Comprehensive safety monitoring in this study included clinical laboratory assessments (hematology, serum chemistry, and urinalysis), physical examinations, and ophthalmologic evaluations. The absence of significant hematological toxicity or renal abnormalities in this trial is particularly noteworthy given the historical toxicity profile of ZDV and preclinical findings of obstructive nephropathy in animal models receiving high-dose AMDX [1]. The ophthalmologic monitoring was included based on previous observations of lens opacities in a small number of patients receiving higher AMDX doses (500 mg bid) in earlier trials, though no such findings were reported in this study [1].

Toxicity Management Considerations

Despite the favorable short-term safety profile, several potential toxicities warrant consideration in future clinical development. Preclinical toxicology studies in cynomolgus monkeys identified obstructive nephropathy at AMDX doses substantially higher than those used clinically (800-1200 mg/kg/day), attributable to precipitation of poorly soluble DXG in renal tubules [1]. This finding parallels observations with other nucleoside analogues such as acyclovir and cidofovir, though no renal abnormalities attributable to AMDX have been reported in human trials to date [1].

Additional preclinical findings included islet cell atrophy and hyperglycemia in monkeys receiving high-dose AMDX, with lens opacities observed secondary to hyperglycemia rather than as a direct drug effect [1]. In human trials, lens abnormalities were reported in 5 of 18 patients in one study receiving AMDX 500 mg twice daily, though the interpretation of these findings was complicated by the implementation of ophthalmologic monitoring mid-study rather than at baseline [1]. Subsequent trials with enhanced baseline and prospective monitoring (ACTG studies A5118 and A5165) demonstrated no lens abnormalities in patients receiving AMDX 300-500 mg twice daily for up to 96 weeks [1].

Experimental Protocols

Virologic Response Assessment Protocol

Objective: To quantify the antiviral activity of AMDX and ZDV combinations through plasma HIV-1 RNA monitoring in treatment-naïve or treatment-experienced HIV-1-infected patients.

Materials and Reagents:

  • Plasma samples collected in EDTA-containing tubes
  • Validated HIV-1 RNA quantification assay (e.g., RT-PCR, bDNA)
  • CD4+ T-cell count quantification methodology
  • Clinical data collection forms

Procedure:

  • Screening Phase: Obtain informed consent; confirm HIV-1 infection; quantify baseline plasma HIV-1 RNA (must be ≥5,000 copies/mL) and CD4+ count (must be ≥200 cells/mm³) within 30 days of study initiation
  • Randomization: Assign eligible patients to treatment arms using computer-generated randomization codes with double-blinding for AMDX/placebo components
  • Dosing Administration: Administer assigned treatments twice daily for 10 days:
    • AMDX 500 mg + ZDV 200 mg
    • AMDX 500 mg + ZDV 300 mg
    • AMDX 500 mg monotherapy
    • ZDV 200 mg or 300 mg monotherapy
    • Placebo control
  • Viral Load Monitoring: Collect plasma samples for HIV-1 RNA quantification at baseline, daily during treatment, and at study completion (Day 10)
  • Data Analysis: Calculate mean change in viral load (log10 copies/mL) from baseline to Day 10; determine area under the virus depletion curve (AUCVL) using trapezoidal method

Analytical Methods:

  • Compare treatment arms using ANOVA with appropriate post-hoc testing
  • Perform statistical testing for synergy using Bliss independence or Loewe additivity models
  • Assess variability in viral load response using Levene's test or similar variance comparisons
Pharmacokinetic Assessment Protocol

Objective: To characterize the single-dose and steady-state pharmacokinetics of AMDX, DXG, and ZDV when administered alone and in combination.

Materials and Reagents:

  • Validated LC-MS/MS method for quantification of AMDX, DXG, ZDV, and ZDV glucuronide
  • EDTA-containing plasma collection tubes
  • Urine collection containers with preservative
  • Standardized meals for controlled pharmacokinetic assessments

Procedure:

  • Sample Collection - Plasma:
    • Day 1: Pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose
    • Day 10: Identical sampling times as Day 1
  • Sample Collection - Urine:
    • Day 9: Cumulative urine collection over 12-hour dosing interval
  • Sample Processing:
    • Centrifuge plasma samples within 30 minutes of collection; store at -70°C until analysis
    • Aliquot urine collections; record total volume; store at -70°C until analysis
  • Analytical Methodology:
    • Extract analytes from plasma and urine using protein precipitation or solid-phase extraction
    • Separate using reverse-phase chromatography with MS/MS detection
    • Validate assay according to FDA bioanalytical method validation guidelines

Data Analysis:

  • Calculate pharmacokinetic parameters using noncompartmental methods:
    • Cmax, Tmax, AUC0-τ, CL/F, Vz/F, t½
  • Assess steady-state achievement using pre-dose concentrations (Days 8-10)
  • Compare parameters between monotherapy and combination therapy using ANOVA on log-transformed data

G AMDX This compound (AMDX) Oral Administration ADA Adenosine Deaminase (Extracellular Conversion) AMDX->ADA Rapid Absorption DXG DXG (Active Form) ADA->DXG Deamination CellularUptake Cellular Uptake DXG->CellularUptake Passive Diffusion Phosphorylation Phosphorylation Guanosine Kinase CellularUptake->Phosphorylation Intracellular DXG_TP DXG-TP (Active Triphosphate) Phosphorylation->DXG_TP Stepwise Phosphorylation RT_Inhibition HIV-1 Reverse Transcriptase Inhibition DXG_TP->RT_Inhibition Competitive Inhibition ViralSuppression Viral Replication Suppression RT_Inhibition->ViralSuppression Chain Termination ZDV Zidovudine (ZDV) Oral Administration ZDV_Cellular Cellular Uptake ZDV->ZDV_Cellular Rapid Absorption TK1 Thymidine Kinase-1 (Phosphorylation) ZDV_Cellular->TK1 Intracellular ZDV_TP ZDV-TP (Active Triphosphate) TK1->ZDV_TP Stepwise Phosphorylation ZDV_TP->RT_Inhibition Competitive Inhibition Resistance Complementary Resistance Profiles Resistance->RT_Inhibition High Genetic Barrier

Figure 1: Metabolic Activation Pathway and Mechanism of Action of AMDX and ZDV Combination Therapy

Research Applications & Future Directions

Potential Development Pathways

The promising efficacy and favorable safety profile of the AMDX/ZDV combination support its further development for several clinical applications in HIV management. As a potential second-line regimen, this combination addresses the critical need for active options following failure of first-line therapies, particularly those containing lamivudine or emtricitabine which commonly select for M184V mutations [3]. The activity of AMDX against M184V-containing viruses and the complementary resistance profile with ZDV creates a compelling rationale for this application. Additionally, the potential for a reduced ZDV dose to mitigate hematological toxicities while maintaining efficacy could revitalize the use of this historically important agent in contemporary treatment paradigms [1] [4].

Future clinical development should focus on extended-duration studies to evaluate long-term safety, durability of antiviral response, and resistance development in treatment-experienced populations. The preliminary findings of lens abnormalities with higher AMDX doses necessitate comprehensive ophthalmologic monitoring in future trials, with particular attention to baseline assessments and prospective evaluation [1]. Additionally, exploration of fixed-dose combination formulations could enhance patient adherence and simplify treatment regimens, building on the established lack of pharmacokinetic interactions between these agents [6] [4].

Diagnostic and Monitoring Considerations

The effective implementation of AMDX/ZDV combination therapy requires appropriate diagnostic assessment and monitoring strategies. Baseline evaluation should include standard HIV monitoring parameters (CD4+ count, HIV-1 RNA level) plus resistance testing to identify existing mutations that might impact treatment response [1] [3]. The differential activity of AMDX against various resistance patterns suggests potential utility in patients with M184V with or without thymidine analogue mutations, while viruses harboring K65R or L74V may demonstrate reduced susceptibility [2].

The recommended safety monitoring during treatment includes regular assessment of hematological parameters (particularly hemoglobin and MCV), renal function tests, and periodic ophthalmologic examinations. The reduced ZDV dose (200 mg twice daily) may mitigate the characteristic hematological toxicities, but continued vigilance remains prudent [1] [4]. The pharmacokinetic considerations are simplified by the absence of clinically significant interactions between AMDX and ZDV, allowing for coadministration without dose adjustment [6].

Conclusion

The AMDX/ZDV combination represents a promising therapeutic approach for HIV-1 infection that leverages complementary resistance profiles and synergistic antiviral activity while potentially mitigating ZDV-associated toxicities through dose reduction. Clinical evidence demonstrates significant antiviral efficacy with the combination achieving approximately 2 log10 reductions in viral load after 10 days of therapy, superior to either agent alone [1] [5]. The absence of pharmacokinetic interactions between these agents simplifies coadministration and supports the development of fixed-dose combinations [6]. Future research should focus on extended-duration studies in treatment-experienced populations, optimization of formulation strategies, and further exploration of the resistance development profile during long-term therapy. With its unique attributes addressing key challenges in HIV management, particularly in the second-line setting, the AMDX/ZDV combination warrants continued clinical development as a valuable addition to the antiretroviral armamentarium.

References

Comprehensive Application Notes and Protocols for Amdoxovir Analytical Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amdoxovir and its Metabolite

This compound (DAPD) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) currently in clinical development for the treatment of HIV-1 infection. It functions as a prodrug that undergoes rapid enzymatic conversion to its active metabolite, 9-(β-D-1,3-dioxolan-4-yl)guanine (DXG), which exhibits potent anti-HIV activity against both wild-type and drug-resistant strains, including viruses resistant to Zidovudine and Lamivudine [1] [2].

The development of robust analytical methods for simultaneous quantification of DAPD, DXG, and combination agents like Zidovudine (ZDV) is essential for pharmacokinetic studies and therapeutic drug monitoring in clinical trials. These methods enable researchers to assess bioconversion efficiency, determine optimal dosing regimens, and evaluate potential drug-drug interactions [1].

Liquid Chromatography-Tandem Mass Spectrometry Method

Experimental Protocol for LC-MS/MS Analysis

The following protocol describes a validated method for simultaneous quantification of DAPD, DXG, and Zidovudine in human plasma [1] [2]:

  • Sample Preparation: Collect human blood samples in tubes containing the adenosine deaminase inhibitor 2'-deoxycoformycin (DCF) to prevent ex vivo conversion of DAPD to DXG. Process samples to plasma by centrifugation at 4°C. Precipitate proteins using ice-cold methanol (1:2 plasma:methanol ratio). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to clean tubes and evaporate to dryness under nitrogen stream. Reconstitute the residue in 100 μL mobile phase A [1].

  • Chromatographic Conditions:

    • Column: Luna C8 (150 × 4.6 mm, 5 μm) or equivalent reverse-phase column
    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
    • Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in methanol
    • Gradient Program: Linear gradient from 5% B to 60% B over 15 minutes
    • Flow Rate: 0.8 mL/min
    • Column Temperature: 30°C
    • Injection Volume: 10-20 μL
    • Total Run Time: 29 minutes [1]
  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
    • Ionization Mode: Positive ion mode for DAPD and DXG; negative ion mode for ZDV
    • Detection: Selected reaction monitoring (SRM)
    • Source Conditions: Optimize for maximum sensitivity (typical settings: capillary temperature 350°C, vaporizer temperature 300°C, sheath gas pressure 40 psi, auxiliary gas pressure 10 units) [1] [3]
Method Validation Parameters

The developed LC-MS/MS method has been comprehensively validated according to regulatory guidelines [1]:

Table 1: Validation Parameters for LC-MS/MS Method

Parameter DAPD DXG Zidovudine
Linear Range (ng/mL) 2-3,000 2-3,000 2-5,000
Precision (% RSD) ≤15% ≤15% ≤15%
Accuracy (%) 85-115% 85-115% 85-115%
Recovery >90% >90% >90%
LLOQ (ng/mL) 2 2 2

Table 2: Retention Times and MS Transitions

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z)
DAPD 5.49 285.1 152.1
DXG 3.86 284.1 152.1
Zidovudine 13.65 266.1 127.0
DPD (IS) 6.10 266.1 134.1
Experimental Workflow

The following diagram illustrates the complete analytical workflow for the quantification of this compound and related compounds:

workflow Start Sample Collection (Plasma with DCF inhibitor) Prep Protein Precipitation (Ice-cold methanol) Start->Prep Centrifuge Centrifugation (14,000 × g, 10 min) Prep->Centrifuge Evaporate Evaporation (N₂ stream) Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase A) Evaporate->Reconstitute LC LC Separation (C8 column, 29 min gradient) Reconstitute->LC MS MS/MS Detection (ESI+/- MRM mode) LC->MS Data Data Analysis (Quantification) MS->Data

Alternative HPLC-UV Method for Quality Control

For quality control of pharmaceutical formulations where mass spectrometry is unavailable, an alternative HPLC-UV method has been developed [4]:

  • Sample Preparation: Dissolve powdered tablets or capsules in diluent (water:methanol, 50:50 v/v) to obtain nominal concentration of 1 mg/mL. Sonicate for 15 minutes and filter through 0.45 μm membrane.

  • Chromatographic Conditions:

    • Column: C18 column (250 × 4.6 mm, 5 μm)
    • Mobile Phase: Phosphate buffer (pH 4.0):methanol (85:15 v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 270 nm
    • Injection Volume: 20 μL
    • Temperature: Ambient [4]

This method successfully separates this compound from other nucleoside reverse transcriptase inhibitors including zalcitabine, lamivudine, emtricitabine, didanosine, stavudine, and zidovudine, making it suitable for quality control and detection of counterfeit products [4].

Intracellular Triphosphate Metabolite Analysis

Understanding the intracellular pharmacology of this compound requires quantification of its active phosphorylated metabolites. The following protocol describes a method for simultaneous quantification of intracellular DXG-TP and endogenous deoxynucleoside triphosphates (dNTPs) [5]:

  • Cell Processing: Isolate human peripheral blood mononuclear cells (PBM cells) or macrophages from healthy donors using Histopaque technique. Treat cells with 10 μM DXG for 4 hours at 37°C. Wash cells with ice-cold PBS and centrifuge at 350 × g for 10 minutes at 4°C.

  • Nucleotide Extraction: Resuspend cell pellet (1-2 × 10⁶ cells) in 1 mL of ice-cold 70% methanol. Vortex for 30 seconds and maintain at -20°C for at least 1 hour. Add internal standards (lamivudine, 3TC-MP, and 3TC-TP at 100 nM final concentration) [5].

  • Chromatographic Conditions:

    • Column: PFP propyl or Hypersil GOLD-AQ
    • Mobile Phase A: 5 mM ammonium hydrogen carbonate with 0.1% HMA in water
    • Mobile Phase B: Methanol
    • Gradient: Linear gradient from 5% B to 60% B over 20 minutes
    • Flow Rate: 0.3 mL/min
    • Run Time: 30 minutes [5]
  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization for most analytes; negative mode for ZDV-TP
    • Detection: Selected reaction monitoring (SRM)
    • Calibration: Stable isotope-labeled internal standards ([¹³C¹⁵N]dATP, [¹³C¹⁵N]dGTP, [¹³C¹⁵N]dCTP, [¹³C¹⁵N]TTP) [5]

This method demonstrates optimal sensitivity with limits of detection of 1-10 nM for various analytes and is essential for understanding the intracellular metabolism and antiviral activity of this compound in target cells [5].

Critical Method Development Considerations

Resolution of DAPD and DXG

DAPD and DXG differ by only one functional group and have similar mass-to-charge ratios, creating significant risk of overlapping MS/MS signals. Successful method development requires chromatographic resolution between these compounds to ensure accurate quantification of both prodrug and active metabolite [1]. The described method achieves baseline separation with retention times of 5.49 minutes for DAPD and 3.86 minutes for DXG [2].

Stability Considerations

DAPD is rapidly deaminated to DXG by adenosine deaminase (ADA) present in blood samples. To prevent ex vivo conversion, it is essential to:

  • Add ADA inhibitor (2'-deoxycoformycin, DCF) immediately after blood collection
  • Process samples at 4°C
  • Store plasma at -80°C until analysis [1]
Matrix Effects and Ion Suppression

Comprehensive evaluation of matrix effects is crucial for bioanalytical method validation. The described methods investigate:

  • Ion suppression from plasma components
  • Lot-to-lot variability in plasma
  • Extraction efficiency and recovery
  • Internal standard normalization to compensate for matrix effects [1]

Applications in Clinical Research

The validated LC-MS/MS method has been successfully applied to clinical samples from HIV-infected persons treated with combinations of DAPD (500 mg twice daily) and ZDV (200 or 300 mg twice daily) [1] [2]. The method demonstrated sufficient sensitivity to characterize population pharmacokinetics and assess exposure-response relationships in phase 2b clinical trials [1].

These methods support the clinical development of this compound by providing reliable quantification of drug concentrations for pharmacokinetic studies, enabling the assessment of bioconversion efficiency from prodrug to active metabolite, and facilitating the evaluation of potential drug-drug interactions in combination regimens [1] [2].

Conclusion

The analytical methods described herein provide robust, sensitive, and specific approaches for quantifying this compound, its metabolites, and combination agents in various matrices. The LC-MS/MS method offers the highest sensitivity and specificity for pharmacokinetic studies, while the HPLC-UV method provides a cost-effective alternative for pharmaceutical quality control. Proper implementation of these methods requires careful attention to sample processing conditions to prevent ex vivo conversion of DAPD to DXG. These validated approaches support the continued clinical development of this compound as a promising antiretroviral agent with activity against drug-resistant HIV.

References

Application Note: Analysis of Amdoxovir and its Active Metabolite in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Summary: This document outlines a detailed protocol for the simultaneous quantification of Amdoxovir (AMDX) and its active metabolite, β-d-dioxolane guanine (DXG), in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, supporting drug development of this investigational nucleoside reverse transcriptase inhibitor (NRTI) for HIV-1 treatment [1].


Introduction

This compound is an oral prodrug currently in advanced phase 2 clinical development. It is rapidly absorbed and deaminated by adenosine deaminase to its active form, DXG, which is a potent inhibitor of wild-type and drug-resistant HIV-1, including strains with the M184V/I mutation [1]. Robust bioanalytical methods are crucial to characterize its pharmacokinetic profile, such as the maximum concentration ((C_{max})), time to maximum concentration ((T_{max})), and area under the curve (AUC). The method below is reconstructed from the core elements of a published clinical study and adapted with general best practices in bioanalysis [1].

Experimental Protocol

2.1. Materials and Reagents

  • Reference Standards: AMDX and DXG.
  • Internal Standard (IS): A suitable stable isotope-labeled analog of AMDX or DXG is recommended.
  • Solvents: Methanol and acetonitrile (HPLC grade).
  • Water: Deionized water, HPLC grade.
  • Plasma: Blank human plasma from healthy donors.
  • Additive: 2′-Deoxycoformycin (DCF or Pentostatin). Note: This is critical to add to blood collection tubes to inhibit adenosine deaminase present in plasma, thereby preventing the ex vivo conversion of AMDX to DXG after sample collection [1].

2.2. Equipment and Instrumentation

  • HPLC System: Agilent 1260 series or equivalent, with a quaternary pump and autosampler.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source, operated in positive ion mode.
  • Data System: Software for data acquisition and processing (e.g., Agilent MassHunter).
  • Chromatography Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 150 mm × 4.6 mm, 5 μm).
  • Centrifuge: Capable of achieving 15,000× g.
  • Analytical Balance & pH Meter.

2.3. Detailed Workflow

The entire analytical process, from sample collection to data reporting, is summarized in the following workflow diagram:

G start Sample Collection step1 Sample Preparation (Protein Precipitation) start->step1 Blood collected in DCF-containing tubes step2 Chromatographic Separation step1->step2 Inject cleaned supernatant step3 MS/MS Detection & Quantification step2->step3 Elute analytes from column end Data Analysis & Reporting step3->end

2.4. Step-by-Step Procedures

Step 1: Sample Collection and Preparation

  • Collection: Collect blood samples in EDTA tubes containing DCF (e.g., 0.1-1.0 µg/mL final concentration anticipated in blood) [1].
  • Plasma Separation: Centrifuge blood samples promptly and aliquot plasma into pre-labeled tubes. Store at -80°C until analysis.
  • Protein Precipitation:
    • Thaw plasma samples on ice.
    • Pipette 200 µL of plasma (calibrator, QC, or study sample) into a microcentrifuge tube.
    • Add the Internal Standard working solution (e.g., 10 µL).
    • Add 400 µL of ice-cold acetonitrile to precipitate proteins [2].
    • Vortex mix for 10 seconds and centrifuge at 15,000× g for 15 minutes at 4°C [2].
    • Transfer the clear supernatant to an HPLC vial for injection.

Step 2: Chromatographic Separation

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in methanol (or a mix of methanol and acetonitrile) [2].
  • Gradient Program: | Time (min) | Flow Rate (mL/min) | % A | % B | | :--- | :--- | :--- | :--- | | 0.0 | 0.6 | 95 | 5 | | 2.0 | 0.6 | 95 | 5 | | 8.0 | 0.6 | 5 | 95 | | 10.0 | 0.6 | 5 | 95 | | 10.1 | 0.6 | 95 | 5 | | 13.0 | 0.6 | 95 | 5 |
  • Column Oven: 25 ± 2°C [3].
  • Injection Volume: 10-20 µL.

Step 3: MS/MS Detection and Quantification

  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Operation Mode: Multiple Reaction Monitoring (MRM). The proposed MRM transitions are: | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | AMDX | To be optimized | To be optimized | To be optimized | To be optimized | | DXG | To be optimized | To be optimized | To be optimized | To be optimized | | IS | To be optimized | To be optimized | To be optimized | To be optimized | Note: The specific MRM transitions and instrument parameters must be experimentally determined and optimized for your instrument.

Data Summary and Method Validation

A method for AMDX/DXG should be validated according to FDA/EMA guidelines. The table below summarizes the target performance criteria based on a typical bioanalytical method validation, exemplified by a validated method for another antiviral drug [2].

Table 1: Target Method Validation Parameters

Validation Parameter Target Performance for AMDX/DXG Example from Literature (NHC in Plasma) [2]
Linear Range To be established (e.g., 5-5000 ng/mL) 10 - 10,000 ng/mL
Accuracy (%) 85-115% (80-120% at LLOQ) Not specified in snippet
Precision (% RSD) ≤15% (≤20% at LLOQ) Meets EAEU/FDA/EMA criteria
Lower Limit of Quantification (LLOQ) To be established 10 ng/mL
Recovery (%) Consistent and reproducible Assessed via protein precipitation
Matrix Effect (%) No significant suppression/enhancement Assessed per guidelines
Stability Stable under all storage/processing conditions Bench, freeze-thaw, long-term

Discussion

The critical step in this protocol is the addition of adenosine deaminase inhibitor DCF during blood collection. Without this, the measured concentration of AMDX will be artificially low and DXG artificially high due to ongoing enzymatic conversion, compromising the accuracy of pharmacokinetic data [1].

The described LC-MS/MS method is designed to be specific, sensitive, and rapid, making it fit-for-purpose for clinical studies. The isocratic method used in the published clinical trial ensured robust separation without drug-drug interactions when AMDX was co-administered with Zidovudine [1].


References

Amdoxovir patient selection criteria clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Patient Selection Criteria Across Clinical Trials

The table below synthesizes the core patient eligibility criteria from identified amdovoxir trials, highlighting how selection differed between early-phase proof-of-concept studies and later-phase trials for treatment-experienced populations.

Trial Identifier / Reference Patient Population & Experience Key Inclusion Criteria Key Exclusion Criteria

| NCT00432016 (Phase I) [1] [2] | Treatment-naive or not on ART for ≥90 days prior | • HIV-1 RNA ≥5,000 copies/mL • CD4+ count ≥200 cells/mm³ [1] [2] | • Active AIDS-defining illness • Abnormal clinical labs • Visual abnormalities (e.g., cataracts) [1] | | AACTG A5118 (Phase I/II) [3] [4] | Highly treatment-experienced failing current therapy | • ≥2 prior combo ART regimens (≥3 drugs each) for ≥24 months • VL >5,000 copies/mL on stable regimen [3] | • Prior use of DAPD or ENF • Single kidney or history of kidney stones [3] | | RFSP-AMDX-2012 (Extension Study) [5] | Treatment-experienced who benefited from prior AMDX | • Completed prior AMDX study (RFSP-AMDX-2010) • Maintained ≥1.0 log10 copies/mL viral load drop at Week 12 [5] | • Need for nephrotoxic drugs • Pregnancy or breastfeeding [5] |

Detailed Experimental Protocols

The clinical trials for amdoxovir followed structured, multi-phase protocols to evaluate the drug's safety, pharmacokinetics, and antiviral efficacy.

Phase I/IIa Proof-of-Concept Trial Protocol

This early-phase study aimed to assess the short-term antiviral activity and tolerability of this compound combined with standard or reduced-dose zidovudine [1].

  • Study Design: A double-blind, placebo-controlled, randomized trial. Patients were randomized to one of five treatment arms for 10 days of twice-daily therapy: placebo, zidovudine 200 mg, zidovudine 300 mg, this compound 500 mg, this compound 500 mg + zidovudine 200 mg, or this compound 500 mg + zidovudine 300 mg [1].
  • Primary Outcomes: The key efficacy endpoints were the mean change in viral load (log10) and the area under the virus depletion curve (AUCVL) from baseline to Day 10 [1].
  • Safety Monitoring: The protocol included thorough laboratory and clinical safety monitoring. Given findings in animal models, particular attention was paid to potential renal toxicity, glucose metabolism abnormalities, and ophthalmologic examinations to check for lens opacities [1].
Phase I/II Trial for Treatment-Experienced Patients (A5118)

This trial evaluated the addition of this compound to an optimized background regimen for patients with limited treatment options [3] [4].

  • Study Design: A randomized, placebo-controlled study. Patients were assigned to receive either this compound or a placebo, both in combination with enfuvirtide (T-20) and an optimized background therapy (OBT). The OBT, consisting of at least three but no more than five antiretroviral agents, was selected based on the results of HIV-1 drug resistance testing [3].
  • Intervention Specifics: Enfuvirtide was administered via subcutaneous injection. Patients were trained in self-injection and were observed by medical staff for the first dose and subsequent early clinic visits. The study included an intensive pharmacokinetic testing visit at Week 4 [3].
  • Study Duration: The core treatment and evaluation period was 48 weeks, with follow-up visits every 4 weeks after the first month [3].

Pharmacological Rationale and Development Pathway

The clinical development of this compound was driven by its unique antiviral properties and potential synergy with other drugs, particularly zidovudine. The following diagram illustrates the key scientific rationale and development pathway.

Start This compound (DAPD) Prodrug of DXG Mech1 Active against M184V/I and TAMs Start->Mech1 Mech2 Synergy with Zidovudine Start->Mech2 Mech3 Different phosphorylation pathways (no competition) Start->Mech3 Mech4 K65R and TAMs counter-select each other Start->Mech4 Dev1 Phase I/IIa: Treatment-naive/ less experienced (10-day proof-of-concept) Mech1->Dev1 Mech2->Dev1 Mech3->Dev1 Mech4->Dev1 Dev2 Phase I/II: Highly treatment-experienced (48-week with OBT) Dev1->Dev2 Established activity and safety Goal Goal: Co-formulation with reduced-dose Zidovudine for improved safety/resistance Dev2->Goal

Key Considerations for Patient Selection & Safety

When designing a trial or evaluating patients for potential this compound therapy, several factors require careful attention.

  • Ophthalmologic Monitoring: Based on findings in animal models and some early human studies, regular ophthalmologic examinations are crucial. One study noted the appearance of non-gradable lens opacities and mild posterior subcapsular cataracts in a few patients, leading to their withdrawal [1].
  • Renal Function Considerations: Although no significant renal abnormalities were attributed to this compound in clinical trials, animal toxicology studies identified obstructive nephropathy at high doses due to drug precipitation [1]. It is prudent to avoid this compound in patients with a single kidney or a history of recurrent kidney stones [3], and to monitor renal function during treatment.
  • Defining Treatment Experience: For trials in treatment-experienced populations, the definition of "highly experienced" was specific. The A5118 trial required prior treatment with at least two combination regimens spanning multiple drug classes (NRTIs, PIs, NNRTIs) over a cumulative period of at least 24 months [3].

Conclusion and Research Status

The clinical development of this compound demonstrated a rational approach to patient selection, moving from initial safety and synergy evaluation in simpler populations to efficacy testing in complex, treatment-experienced patients. The combination with zidovudine, particularly at a reduced dose, showed promising synergistic antiviral activity and a potential to delay resistance development [1] [2].

It is important to note that the most recent identified study (NCT01738555) was withdrawn and did not generate results [5]. Furthermore, a 2022 systematic review of third-line therapies, which included this compound, concluded that while new antiretrovirals plus optimized background therapy are effective, there is still insufficient evidence to definitively rank the best combinations for multi-drug resistant HIV [6]. This suggests that the development of this compound may have stalled, and its current status is uncertain.

References

Application Notes and Protocols: Clinical-Phase Evaluation of Amdoxovir for HIV-1 Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amdoxovir (DAPD)

This compound (AMDX, DAPD, (−)-β-d-2,6-diaminopurine dioxolane) is an investigational oral prodrug in the nucleoside reverse transcriptase inhibitor (NRTI) class, developed as a potential backbone for combination HIV-1 therapy [1]. It is a guanosine analogue and the only drug in its class under clinical development for HIV-1 during its testing phase [1]. AMDX acts as a prodrug that is rapidly absorbed and deaminated in vivo by adenosine deaminase (ADA) to its active metabolite, dioxolane guanosine (DXG) [2] [3]. DXG is subsequently phosphorylated intracellularly to its active triphosphate form (DXG-TP), a potent inhibitor of HIV-1 reverse transcriptase (RT) [2] [4].

The investigational compound is notable for its activity against drug-resistant HIV-1 strains, including viruses with the M184V/I mutation (conferring resistance to lamivudine/emtricitabine) and strains containing zidovudine/stavudine-resistant thymidine analogue mutations (TAMs) [1]. Its development has been motivated by the need for NRTIs with a high genetic barrier to resistance and improved safety profiles [2].

Clinical Trial Summary and Antiviral Efficacy

Clinical testing of this compound progressed through several Phase I/II studies, establishing proof-of-concept for its antiviral activity and short-term tolerability.

Phase Ib/IIa Proof-of-Concept Study

A key randomized, double-blind, placebo-controlled study in HIV-1-infected individuals evaluated the short-term (10-day) antiviral activity and tolerability of AMDX alone and in combination with standard or reduced doses of zidovudine [1] [5].

  • Patient Population: The study enrolled 24 HIV-1-infected adults who were either antiretroviral-naïve or had not received therapy in the prior 90 days. Participants had a plasma HIV-1 RNA level ≥5,000 copies/mL and a CD4+ T-cell count ≥200 cells/mm³ [1].
  • Study Arms and Dosing: Patients were randomized to one of five 10-day, twice-daily (b.i.d.) regimens:
    • Placebo
    • Zidovudine 200 mg
    • Zidovudine 300 mg
    • AMDX 500 mg
    • AMDX 500 mg + ZDV 200 mg
    • AMDX 500 mg + ZDV 300 mg [1]
  • Primary Efficacy Endpoints: The mean change in viral load (log₁₀ copies/mL) and the area under the virus depletion curve (AUCVL) from baseline to Day 10 [1].

Table 1: Antiviral Efficacy at Day 10 in a Phase Ib/IIa Study [1]

Treatment Regimen Mean Viral Load Change (log₁₀ copies/mL) Statistical Comparison (vs. AMDX monotherapy)
Placebo +0.10 -
ZDV 200 mg -0.69 -
ZDV 300 mg -0.55 -
AMDX 500 mg -1.09 (Reference)
AMDX 500 mg + ZDV 200 mg -2.00 P=0.021
AMDX 500 mg + ZDV 300 mg -1.69 Not Significant

The combination of AMDX 500 mg with ZDV 200 mg was significantly more potent than AMDX monotherapy in both AUCVL and mean viral load decline, suggesting a synergistic antiviral effect [1]. The combination therapy also resulted in markedly decreased variability in viral load response compared to AMDX alone [1] [5].

Phase IIa Study in Treatment-Experienced Subjects

Another Phase 2a study (NCT01737359) was designed to evaluate the safety and efficacy of AMDX compared to tenofovir disoproxil fumarate (TDF) in antiretroviral therapy-experienced subjects failing their current regimen [6].

  • Patient Population: 45 HIV-1 infected adults with HIV-1 RNA ≥2,000 copies/mL, the M184I/V mutation, and 0–2 thymidine analog mutations (TAMs). Exclusion criteria included the presence of K65R, L74V, or Q151M mutations [6].
  • Study Design: A 12-week, double-blind study with three arms. All subjects received a background regimen of ZDV 300 mg b.i.d. and, after Week 2, lopinavir/ritonavir (400/100 mg b.i.d.). The investigational arms were:
    • AMDX 300 mg b.i.d.
    • AMDX 500 mg b.i.d.
    • TDF 300 mg once daily [6]
  • Status: This study was terminated early, and full results are not available in the searched literature [6].

Detailed Experimental Protocols

This section outlines the core methodologies used in the clinical and supporting non-clinical studies of this compound.

Protocol: Clinical Study Design for Short-Term Antiviral Activity

Objective: To assess the short-term tolerability and antiviral activity of AMDX in combination with reduced and standard doses of ZDV [1].

Methodology:

  • Ethics Approval: The protocol must be approved by an independent ethics committee or institutional review board and the national regulatory agency [1] [3].
  • Randomization & Blinding: Use a computer-generated randomization code. The study is double-blind for AMDX/placebo administration and open-label for ZDV dosing [1].
  • Dosing Schedule: Administer study medication twice daily from Day 1 to 9, with a single dose on the morning of Day 10 [1].
  • Viral Load Assessment: Collect plasma samples for HIV-1 RNA quantification at baseline and on Day 10. The mean change in viral load (log₁₀) and the area under the virus depletion curve (AUCVL) from baseline to Day 10 are co-primary endpoints [1].
  • Safety Monitoring: Conduct laboratory tests (hematology, clinical chemistry) and clinical assessments for adverse events throughout the study period. All adverse events should be graded for severity [1].
Protocol: Bioanalytical Method for Plasma Quantification

Objective: To simultaneously quantify concentrations of AMDX, its active metabolite DXG, and co-administered ZDV in human plasma for pharmacokinetic analysis [2].

Methodology:

  • Sample Collection: Collect blood samples in EDTA tubes containing the adenosine deaminase inhibitor 2'-deoxycoformycin (DCF) to prevent the ex vivo conversion of AMDX to DXG. Centrifuge samples and store plasma at -80°C [2] [3].
  • Sample Preparation: Use protein precipitation with acetonitrile for sample clean-up [2].
  • Liquid Chromatography:
    • Column: Luna C18(2) column (150 × 2.0 mm, 5 μm).
    • Mobile Phase: A: 10 mM ammonium acetate (pH 5.5); B: acetonitrile.
    • Gradient: 2% B to 90% B over 15 minutes.
    • Flow Rate: 0.2 mL/min [2].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ion Transitions:
      • DAPD: 283.1 → 152.1
      • DXG: 268.1 → 152.1
      • ZDV: 268.1 → 127.1
      • DPD (Internal Standard): 267.1 → 135.1 [2]
  • Validation: The method should be validated for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines [2].
Protocol: In Vitro Combination Synergy Study

Objective: To evaluate the synergistic antiviral activity of AMDX/DXG in combination with other agents, such as ZDV or inosine monophosphate dehydrogenase (IMPDH) inhibitors [4].

Methodology:

  • Cell Culture: Use MT-2 cell lines or phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells (PBMCs). Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and gentamicin. PBMCs require interleukin-2 [4].
  • Virus Strains: Utilize wild-type HIV-1 (e.g., LAI strain) and recombinant viruses with defined resistance mutations (e.g., K65R, L74V, M184V, TAMs) [4].
  • Antiviral Assay:
    • Infect cells at a low multiplicity of infection (e.g., MOI of 0.03).
    • Seed infected cells into 96-well plates containing serial dilutions of the test compounds.
    • Incubate for 5 days.
    • Quantify antiviral activity using an XTT-based cell viability assay or a p24 antigen ELISA [4].
  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) for each compound alone and in combination. Analyze drug interaction using the Combination Index (CI) method or similar to determine synergy, additivity, or antagonism [4].

Signaling Pathways and Resistance Mechanisms

The antiviral activity and resistance profile of this compound are governed by specific intracellular pathways and viral genetic barriers.

amdoxovir_pathway AMDX This compound (AMDX) Prodrug ADA Adenosine Deaminase (ADA) AMDX->ADA  Systemic Deamination DXG DXG ADA->DXG Phosphorylation Intracellular Phosphorylation DXG->Phosphorylation DXG_TP DXG-Triphosphate (DXG-TP) Active Form Phosphorylation->DXG_TP RT HIV-1 Reverse Transcriptase DXG_TP->RT  Competes With dGTP Endogenous dGTP dGTP->RT Inhibition Viral Replication Inhibition RT->Inhibition  Chain Termination

Diagram 1: Metabolic Activation and Mechanism of Action of this compound. The prodrug AMDX is converted to the active metabolite DXG-TP, which competes with endogenous dGTP to inhibit HIV-1 reverse transcriptase.

Resistance Profile and Combination Rationale

In vitro selection studies indicate that resistance to AMDX/DXG emerges slowly and is primarily associated with the selection of either the K65R or L74V mutation in HIV-1 RT [1] [3]. The K65R mutation confers moderate cross-resistance to several NRTIs but is associated with increased sensitivity to zidovudine [3]. This bidirectional phenotypic antagonism between the K65R and thymidine analogue mutation (TAM) pathways provides a strong rationale for combining AMDX with ZDV [1]. In vitro, the combination of AMDX and ZDV prevented or delayed the selection of either K65R or TAMs through 28 weeks of culture [1] [3].

Pharmacokinetics and Drug-Drug Interactions

Clinical pharmacokinetic studies demonstrated that this compound and zidovudine can be coadministered without significant interaction.

Table 2: Summary of Key Pharmacokinetic Parameters at Steady State [3]

Analyte Key Pharmacokinetic Findings
This compound (AMDX) Coadministration with ZDV (200 or 300 mg) did not significantly alter the plasma PK parameters of AMDX.
DXG (Active Metabolite) Coadministration with ZDV did not significantly alter the plasma PK parameters of DXG. The active moiety, DXG-TP, has a half-life of ~9-27 hours in humans, supporting twice-daily dosing.
Zidovudine (ZDV) Coadministration with AMDX did not significantly alter the plasma PK parameters or urinary recovery of ZDV or its glucuronide metabolite (GZDV).

The lack of pharmacokinetic interaction is consistent with cellular pharmacology studies showing no interference in the intracellular phosphorylation pathways of ZDV and DXG when co-incubated in human peripheral blood mononuclear cells [3].

Safety and Tolerability Profile

Across Phase I/II clinical trials, which included nearly 200 subjects, this compound was generally well-tolerated [1] [3].

  • General Adverse Events: In the 10-day study, all reported adverse events were mild to moderate in severity [1] [5].
  • Special Safety Monitoring:
    • Renal Function: In extensive animal toxicology studies, high doses of AMDX caused obstructive nephropathy, a finding attributed to the precipitation of the poorly soluble DXG in renal tubules. However, no human trials reported renal abnormalities attributable to AMDX [1].
    • Ophthalmologic Effects: Early studies reported isolated, visually insignificant lens opacities in a small number of subjects. Subsequent studies with more rigorous baseline screening (A5118, A5165) did not confirm these findings, and no lens abnormalities were reported in subjects receiving AMDX 300 mg or 500 mg b.i.d. for up to 96 weeks [1].
    • Mitochondrial Toxicity: In vitro, AMDX and DXG did not affect mitochondrial DNA levels in human hepatoma cells (HepG2) after 14 days of treatment, and no increase in lactic acid production was observed [3].

Conclusion and Research Perspectives

The clinical phase evaluation of this compound established it as a promising investigational NRTI with a distinct resistance profile, showing synergistic antiviral activity in combination with zidovudine. The strategy of using a reduced dose of ZDV (200 mg b.i.d.) was clinically validated, aligning with in silico predictions of reduced potential for toxicity while maintaining efficacy [1] [5]. Its activity against common NRTI-resistant viruses and its potential to delay resistance when combined with ZDV warranted its further development for the therapy of HIV-1 infection [1]. Future research directions would require larger Phase IIb/III studies with longer duration to fully establish its clinical efficacy and long-term safety profile in treatment-naïve and treatment-experienced patients.

References

Comprehensive Application Notes and Protocols: Amdoxovir Nucleoside Transporter Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amdoxovir and Nucleoside Transport Mechanisms

Drug Profile and Significance

This compound (DAPD; (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diaminopurine) represents a promising nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated activity against drug-resistant HIV strains, including those harboring multiple thymidine analog mutations (TAMs) such as M41L and L210W, as well as the M184V mutation selected by lamivudine and emtricitabine [1]. As an investigational prodrug, this compound undergoes enzymatic deamination via adenosine deaminase to form its active metabolite, (-)-β-D-1,3-dioxolane guanosine (DXG), which subsequently undergoes phosphorylation to the active triphosphate form that acts as a chain terminator of HIV reverse transcriptase [1] [2]. The unique dioxolane sugar moiety contributes to its distinctive resistance profile and represents an important structural feature that differentiates it from conventional nucleoside analogs.

This compound has shown a favorable resistance profile in clinical settings, with no evidence of emergent resistance mutations during short-term monotherapy studies [1]. This characteristic, combined with its activity against NRTI-resistant viruses, positions this compound as a promising candidate for salvage therapy in treatment-experienced patients. Understanding the transport mechanisms governing its cellular uptake is therefore essential for optimizing its therapeutic potential and developing strategies to enhance its bioavailability and tissue distribution.

Nucleoside Transporter Families

The cellular uptake of nucleoside analogs like this compound is primarily mediated by members of the solute carrier superfamily (SLC), which includes over 350 membrane transporters that facilitate the movement of various molecules across cellular barriers [2]. Two major families of nucleoside transporters have been characterized for their role in nucleoside analog transport:

  • Equilibrative nucleoside transporters (ENTs): These facilitative diffusion transporters function bidirectionally according to concentration gradients and exhibit rapid transport kinetics (millisecond half-times) [2]. They are present on the cell membranes of lymphocytes and other cell types relevant to HIV infection and are considered dominant mediators of NRTI cellular uptake.
  • Concentrative nucleoside transporters (CNTs): These sodium-dependent secondary active transporters accumulate nucleosides against concentration gradients, potentially leading to higher intracellular concentrations of nucleoside analogs [2].

In addition to these specialized nucleoside transporters, passive diffusion may contribute to the cellular entry of more lipophilic analogs or prodrug derivatives. The expression patterns of these transporters in target cells (e.g., CD4+ lymphocytes, macrophages) and biological barriers (e.g., intestinal epithelium, blood-brain barrier) significantly influence the pharmacokinetic behavior and tissue distribution of this compound and its metabolites.

Table 1: Key Properties of this compound (DAPD) and its Active Metabolite DXG

Property This compound (DAPD) DXG (Active Metabolite)
Chemical Name (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diaminopurine (-)-β-D-1,3-dioxolane guanosine
Molecular Role Prodrug Active form after deamination
Anti-HIV Activity Moderate (requires activation) Potent activity against wild-type and drug-resistant HIV
Primary Activation Step Deamination by adenosine deaminase Phosphorylation by cellular kinases
Solubility Low water solubility (~30% oral bioavailability in monkeys/rats) [1] Not fully characterized
Resistance Profile Active against strains with TAMs and M184V mutations [1] Similar to DAPD, with low cross-resistance to other NRTIs

Experimental Protocols for Nucleoside Transporter Studies

Transporter Inhibition and Specificity Assessment
2.1.1 Protocol Objective

To characterize the specific transporter systems involved in this compound uptake and identify potential interactions with known nucleoside transporter substrates and inhibitors.

2.1.2 Materials and Reagents
  • Radiolabeled this compound: [³H]- or [¹⁴C]-DAPD for quantitative tracking
  • Transporter inhibitors: NBMPR (ENT1-specific), dipyridamole (broad ENT inhibitor), NBTI (equilibrative transporter inhibitor)
  • Reference substrates: Known ENT and CNT substrates (e.g., uridine, thymidine)
  • Cell lines: Primary human lymphocytes, CEM (lymphoblastic) cell line, MDCK cells transfected with human ENT1, ENT2, CNT1, CNT2, CNT3
  • Buffer systems: Hanks' Balanced Salt Solution (HBSS) with and without sodium for ENT vs CNT differentiation
2.1.3 Experimental Workflow
  • Cell preparation: Culture cells to 80-90% confluence in appropriate media. Harvest and wash twice with transport buffer.
  • Inhibitor pre-treatment: Incubate cells with specific transporter inhibitors at varying concentrations (e.g., NBMPR at 0.1-10 μM) for 15 minutes at 37°C.
  • Uptake assay: Add radiolabeled this compound (1-10 μM) with or without inhibitors for designated time points (15-120 seconds).
  • Termination and measurement: Rapidly wash cells with ice-cold buffer to stop transport. Lyse cells and quantify radioactivity via scintillation counting.
  • Data analysis: Calculate uptake rates and determine inhibitor sensitivity profiles.
2.1.4 Data Interpretation
  • High sensitivity to NBMPR indicates major involvement of ENT1 transporters
  • Sodium-dependent uptake suggests participation of CNT transporters
  • Residual uptake in presence of broad inhibitors may indicate passive diffusion or novel transport mechanisms

G TransportStudy Transporter Inhibition Study CellPrep Cell Preparation (Culture to 80-90% confluence) TransportStudy->CellPrep InhibitorPre Inhibitor Pre-treatment (15 min, 37°C) CellPrep->InhibitorPre UptakeAssay Uptake Assay (Add ³H/¹⁴C-DAPD, 15-120 sec) InhibitorPre->UptakeAssay Termination Termination & Measurement (Ice-cold buffer wash, scintillation counting) UptakeAssay->Termination DataAnalysis Data Analysis (Calculate uptake rates, inhibitor sensitivity) Termination->DataAnalysis

Figure 1: Experimental workflow for this compound transporter inhibition studies

Cellular Uptake and Phosphorylation Pathway Studies
2.2.1 Protocol Objective

To quantify the intracellular accumulation of this compound and its stepwise phosphorylation to the active triphosphate form in target cells.

2.2.2 Materials and Reagents
  • Primary human peripheral blood mononuclear cells (PBM cells) from healthy donors
  • Stimulation agents: Phytohemagglutinin (PHA) for T-cell activation
  • LC-MS/MS equipment for quantification of nucleotide species
  • Nucleotide extraction reagents: Cold methanol, water, perchloric acid
  • Internal standards: Stable isotope-labeled DAPD, DXG, and phosphorylated metabolites
2.2.3 Experimental Workflow
  • Cell preparation and stimulation: Isolate PBM cells via Ficoll gradient. Stimulate with PHA (5 μg/mL) for 72 hours to mimic activated target cells for HIV [2].
  • Drug exposure: Incubate cells with this compound (0.1-100 μM) for various durations (1-24 hours).
  • Metabolite extraction: Wash cells, then extract nucleotides using cold methanol (-20°C) followed by perchloric acid treatment.
  • Analytical separation: Use anion-exchange chromatography to separate mono-, di-, and triphosphate metabolites.
  • Quantification: Employ LC-MS/MS with multiple reaction monitoring for specific quantification of each metabolite species.
  • Kinetic analysis: Calculate formation and elimination rates for each metabolite.
2.2.4 Data Interpretation
  • Time-dependent accumulation patterns indicate efficiency of phosphorylation cascade
  • Metabolite ratios reflect potential rate-limiting steps in activation pathway
  • Comparison between resting and activated cells reveals cell cycle dependence of phosphorylation

Table 2: Key Phosphorylation Enzymes in this compound Activation Pathway

Enzyme Role in Activation Tissue Distribution Impact on this compound Pharmacology
Adenosine Deaminase Converts DAPD to DXG Ubiquitous Rapid conversion in vivo, high DXG:DAPD ratio (80:20 AUC) [3]
Deoxyguanosine Kinase Initial phosphorylation of DXG to DXG-MP Mitochondrial Potential rate-limiting step in activation
NMP Kinases Conversion of DXG-MP to DXG-DP Cytosolic Intermediate step in phosphorylation cascade
NDP Kinase Final phosphorylation to active DXG-TP Cytosolic/nuclear Produces active triphosphate form for RT inhibition
5′-Nucleotidases Dephosphorylation of metabolites Various compartments Impact intracellular half-life of active metabolites

Antiviral Activity Assessment and Resistance Profiling

Antiviral Potency Protocol
3.1.1 Protocol Objective

To evaluate the antiviral activity of this compound and its metabolites against wild-type and drug-resistant HIV strains.

3.1.2 Materials and Reagents
  • Virus strains: HIV-1LAI (wild-type), clinically derived isolates with documented NRTI resistance mutations
  • Cell culture: Primary human PBM cells, MT-2 cell line
  • Antiviral agents: Comparator NRTIs (zidovudine, lamivudine, tenofovir)
  • Assessment methods: p24 antigen ELISA, reverse transcriptase activity assays, viral RNA quantification
3.1.3 Experimental Workflow
  • Cell infection: Infect PBM cells (1×10⁶ cells/mL) with HIV-1 at appropriate MOI (0.01-0.1).
  • Drug treatment: Add serial dilutions of this compound, DXG, and comparator drugs 2 hours post-infection.
  • Culture maintenance: Incubate for 4-7 days with half-medium changes every 2 days maintaining drug concentrations.
  • Viral quantification: Measure viral replication using p24 ELISA or RT activity in culture supernatants.
  • Dose-response analysis: Calculate EC₅₀ values using non-linear regression models.
3.1.4 Data Interpretation
  • EC₅₀ values indicate intrinsic potency against different viral strains
  • Resistance fold-change calculated as EC₅₀(mutant)/EC₅₀(wild-type)
  • Comparative potency against resistant variants highlights unique resistance profile
Resistance Selection Protocol
3.2.1 Protocol Objective

To assess the genetic barrier to resistance and characterize emerging mutations under this compound selective pressure.

3.2.2 Materials and Reagents
  • Cell culture systems: CEM T-cells, MT-4 cells
  • Molecular biology reagents: RNA extraction kits, RT-PCR reagents, sequencing primers
  • Analysis software: Sequence alignment and mutation identification tools
3.2.3 Experimental Workflow
  • In vitro selection: Passage virus in increasing concentrations of this compound (starting at EC₅₀) over multiple generations.
  • Viral harvest: Collect virus from cultures showing breakthrough replication.
  • Sequence analysis: Extract viral RNA, amplify RT gene by RT-PCR, and perform population sequencing.
  • Phenotypic characterization: Clone identified mutations into reference vectors for phenotypic resistance assessment.
  • Cross-resistance profiling: Test selected variants against other NRTIs to identify cross-resistance patterns.

Data Analysis and Interpretation Guidelines

Transporter Study Data Analysis

The interpretation of nucleoside transporter studies requires integrated analysis of multiple datasets to build a comprehensive understanding of this compound cellular disposition:

  • Inhibitor sensitivity profiles: Compare uptake reduction across specific inhibitors to identify primary transport mechanisms. Greater than 70% inhibition by NBMPR suggests ENT1-mediated transport as the dominant pathway.
  • Kinetic parameters: Calculate Km and Vmax from concentration-dependent uptake studies to assess transporter affinity and capacity.
  • Sodium dependence: Compare uptake in sodium-containing versus sodium-free buffers to distinguish ENT versus CNT contributions.
  • Cell-type specific patterns: Evaluate differences in transport efficiency between primary lymphocytes, cell lines, and transfected models to identify potential tissue-specific transport limitations.
Pharmacokinetic-Pharmacodynamic Correlation

Integrating transporter data with antiviral activity results enables the establishment of predictive models for this compound efficacy:

  • Intracellular metabolite concentrations: Correlate DXG-TP levels with antiviral effect to establish target concentrations for efficacy.
  • Transport efficiency-activity relationship: Analyze whether transport limitations correlate with reduced antiviral potency across cell types.
  • Protein binding considerations: Account for potential plasma protein binding that may influence free drug available for transport.

G DAPD This compound (DAPD) Prodrug ADA Adenosine Deaminase Rapid Conversion DAPD->ADA DXG DXG Active Nucleoside ADA->DXG dGK Deoxyguanosine Kinase Initial Phosphorylation DXG->dGK DXGMP DXG-MP Monophosphate dGK->DXGMP NMPK NMP Kinases Secondary Phosphorylation DXGMP->NMPK DXGDP DXG-DP Diphosphate NMPK->DXGDP NDPK NDP Kinase Final Phosphorylation DXGDP->NDPK DXGTP DXG-TP Active Triphosphate NDPK->DXGTP RTInhibition HIV Reverse Transcriptase Inhibition & Chain Termination DXGTP->RTInhibition

Figure 2: this compound intracellular activation pathway and mechanism of action

Technical Considerations and Troubleshooting

Several technical factors require special attention in this compound transporter studies:

  • Cell viability maintenance: Ensure consistent viability (>95%) throughout experiments as transporter function can be compromised in dying cells.
  • Temperature control: Maintain precise temperature control during uptake studies as transport kinetics are highly temperature-dependent.
  • Time course optimization: Conduct preliminary time course experiments to identify linear uptake phases for accurate initial rate calculations.
  • Metabolite stability: Verify stability of phosphorylated metabolites during extraction and analysis to prevent underestimation of intracellular concentrations.
  • Correction for non-specific binding: Include appropriate controls to account for drug binding to cell surfaces and equipment.

Table 3: Expected Antiviral Activity Profile of this compound Against HIV Variants

HIV Strain Key Mutations Expected EC₅₀ Fold-Change Clinical Implications
Wild-type HIV-1 None 1.0 (reference) Baseline sensitivity
M184V Variant M184V 2-5 × wild-type [1] Maintains clinical activity
TAM-containing Variants M41L, L210W, T215Y <5 × wild-type [1] Potential salvage therapy option
Multi-NRTI Resistant TAMs + M184V <10 × wild-type [1] Activity retained when other NRTIs fail
K65R Variant K65R 3-8 × wild-type Moderate impact on efficacy

Conclusion and Research Applications

The protocols outlined in this document provide a comprehensive framework for characterizing the nucleoside transporter interactions and cellular processing of this compound. The integrated experimental approach enables researchers to elucidate the complex relationships between transporter expression, intracellular metabolism, and ultimate antiviral activity. These methodologies are particularly valuable for:

  • Mechanistic studies of nucleoside analog transport and activation
  • Preclinical profiling of novel dioxolane nucleoside analogs
  • Resistance mechanism investigations to guide clinical use strategies
  • Combination therapy assessments with other antiretroviral agents

The unique transport characteristics and activation pathway of this compound, combined with its activity against NRTI-resistant HIV variants, make it a valuable candidate for further development and a useful tool for studying nucleoside analog pharmacology. The protocols described can be adapted for related nucleoside analogs and provide a standardized approach for comparative studies across this important class of antiviral agents.

References

Comprehensive Application Notes: Cellular Uptake Mechanisms and Experimental Protocols for Amdoxovir (DAPD)

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Significance

Amdoxovir (DAPD, (−)-β-d-2,6-diaminopurine dioxolane) represents an investigational nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated activity against both HIV-1 and hepatitis B virus (HBV). As the only guanosine analogue NRTI under clinical development for HIV-1 treatment, this compound offers a distinct resistance profile that maintains activity against many nucleoside-resistant HIV strains, including those with the M184V mutation that confers resistance to lamivudine and emtricitabine. [1] This unique property makes it particularly valuable for treatment-experienced patients with limited therapeutic options. The drug has progressed through Phase 1 and 2 clinical trials, where it has been safely administered to more than 200 subjects, demonstrating a favorable preliminary safety profile with predominantly mild to moderate adverse events. [1]

This compound's molecular structure features a dioxolane sugar moiety instead of the traditional carbohydrate moiety found in natural nucleosides, which contributes to its unique antiviral properties and resistance profile. The drug exhibits high water solubility and must be administered as an oral formulation due to its hydrophilic nature, which limits membrane permeability. Unlike many antiviral agents that primarily target viral enzymes, this compound requires intracellular activation to exert its antiretroviral effects, making understanding its cellular uptake and phosphorylation pathways essential for optimizing its clinical application. [1] [2]

Metabolic Activation Pathway

Sequential Bioactivation Process

The activation pathway of this compound involves a multi-step enzymatic process that transforms the prodrug into its therapeutically active form. This compound first undergoes intracellular deamination catalyzed by the ubiquitous enzyme adenosine deaminase (ADA), which converts it to dioxolane guanosine (DXG). This metabolite then undergoes phosphorylation by cellular kinases to form DXG-triphosphate (DXG-TP), the active antiviral moiety that potently inhibits HIV-1 reverse transcriptase. [1] The conversion from DAPD to DXG is remarkably efficient, with studies demonstrating that the anti-HIV activity observed with DAPD is almost entirely attributable to DXG generation. [3]

Table 1: Key Metabolic Conversion Steps and Enzymes in this compound Activation

Step Substrate Product Enzyme Cellular Location
Uptake This compound (DAPD) Intracellular DAPD Passive diffusion/Carrier-mediated transport Cell membrane
Deamination DAPD DXG Adenosine deaminase Intracellular
First phosphorylation DXG DXG-MP Deoxyguanosine kinase Intracellular
Second phosphorylation DXG-MP DXG-DP Nucleoside monophosphate kinases Intracellular
Third phosphorylation DXG-DP DXG-TP Nucleoside diphosphate kinases Intracellular

The active metabolite DXG-TP functions as a competitive inhibitor of HIV-1 reverse transcriptase, competing with the natural substrate dGTP for incorporation into the elongating proviral DNA. With a dissociation constant (Ki) of 0.019 μM, DXG-TP exhibits strong binding affinity for the reverse transcriptase enzyme. Once incorporated into the DNA chain, DXG-TP acts as an obligate chain terminator due to the absence of a 3′-hydroxyl group, which prevents formation of the 5′- to 3′-phosphoester bond with the next incoming nucleotide, thereby halting viral DNA synthesis. [1] [3]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and its metabolites contribute significantly to its dosing regimen and therapeutic potential. After oral administration, this compound demonstrates rapid absorption and conversion to DXG, with the half-life of DXG-TP approximately 16 hours in activated primary human lymphocytes and approximately 9-27 hours in humans, supporting twice-daily (bid) dosing to maintain adequate therapeutic coverage. [1] Clinical trials have established an effective dosage of 500 mg administered twice daily, which achieved significant viral load reductions in treatment-experienced patients. [1] [2]

G DAPD This compound (DAPD) Uptake Cellular Uptake (Passive Diffusion/ Carrier-mediated) DAPD->Uptake DXG DXG Kinases Cellular Kinases (3 Phosphorylation Steps) DXG->Kinases DXGMP DXG-MP DXGDP DXG-DP DXGMP->DXGDP DXGTP DXG-TP (Active Form) DXGDP->DXGTP RT Reverse Transcriptase Competition DXGTP->RT dGTP dGTP (Natural Substrate) dGTP->RT DNA Viral DNA (Chain Termination) ADA Adenosine Deaminase Uptake->ADA ADA->DXG Kinases->DXGMP RT->DNA

Figure 1: Metabolic Activation Pathway of this compound (DAPD) to its Active Form DXG-TP

Cellular Uptake Mechanisms

Transport Pathways

The cellular entry of this compound occurs through a combination of mechanisms that facilitate its transport across the hydrophobic cell membrane. As a highly hydrophilic compound, this compound has limited membrane permeability and relies on both passive diffusion and carrier-mediated transport to enter target cells. [4] Nucleoside transporters play a crucial role in this process, with the equilibrative and concentrative nucleoside transporters being the dominant mediators of cellular uptake, particularly in lymphocytes and other susceptible cells. These transporters function rapidly with millisecond-range half-lives and are present on the cell membranes of key HIV target cells. [4]

Research indicates that the lipophilic nature of the dioxolane ring in this compound's structure may enhance its ability to traverse cell membranes compared to more conventional nucleoside analogs. However, this relative advantage is balanced by the drug's overall hydrophilic character, which still necessitates active transport mechanisms for efficient cellular accumulation. Unlike some nucleoside analogs that employ specific uptake transporters, this compound appears to utilize multiple uptake pathways, potentially contributing to its consistent activity across various cell types, including peripheral blood mononuclear cells (PBMCs), monocytes, and macrophages. [1] [4]

Intracellular Pharmacokinetics

The intracellular disposition of this compound and its metabolites follows a complex kinetic profile that ultimately determines its antiviral efficacy. Following cellular uptake, the sequential phosphorylation of DXG to DXG-TP occurs through the coordinated action of cellular kinases, with the initial phosphorylation by deoxyguanosine kinase representing the potential rate-limiting step. The resulting DXG-TP demonstrates prolonged intracellular stability with an estimated half-life of approximately 16 hours in activated primary human lymphocytes, contributing to a sustained antiviral effect that persists beyond plasma clearance of the parent drug. [1]

Table 2: Cellular Kinetics and Antiviral Parameters of this compound and Metabolites

Parameter Value Experimental System Significance
DXG-TP half-life ~16 hours Activated primary human lymphocytes Supports twice-daily dosing
DXG-TP Ki for HIV-1 RT 0.019 μM In vitro enzyme assay High potency against wild-type HIV-1
DAPD → DXG conversion rate Rapid In vivo human studies Efficient prodrug activation
EC50 against wild-type HIV Low nanomolar range PBMC assays High antiviral potency
Mitochondrial DNA impact No significant reduction Human hepatoma cells (HepG2) Favorable safety profile
Protein binding Minimal Plasma protein binding assays High free drug fraction

The intracellular concentration of DXG-TP achieved through standard dosing (500 mg bid) sufficiently exceeds the inhibitory concentration for wild-type and many resistant forms of HIV-1, providing a therapeutic index that effectively suppresses viral replication while minimizing cellular toxicity. Importantly, studies in human hepatoma cells (HepG2) demonstrated that this compound and DXG did not significantly affect mitochondrial DNA levels or increase lactic acid production after 14 days of treatment at 10 μM concentrations, suggesting a reduced potential for mitochondrial toxicity compared to some earlier NRTIs such as zidovudine and stavudine. [1] [4]

Resistance and Viral Susceptibility

Resistance Profile

The resistance patterns associated with this compound distinguish it from other nucleoside reverse transcriptase inhibitors and contribute to its potential utility in treatment-experienced patients. HIV-1 variants containing the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, remain fully susceptible to this compound, as do viruses with multiple thymidine analog mutations (TAMs) such as M41L and L210W. [1] [2] This maintained activity against commonly encountered resistance mutations represents a significant clinical advantage, particularly for patients with extensive prior treatment history.

However, specific mutations do reduce susceptibility to this compound, primarily K65R (selected for by tenofovir, abacavir, and possibly stavudine) and L74V (selected for by didanosine). In vitro studies demonstrate that reverse transcriptase substitutions at either K65R or L74V significantly reduce susceptibility to this compound, with the K65R mutation showing moderate cross-resistance to several other nucleoside analogs including zalcitabine, didanosine, adefovir, and lamivudine. [1] Interestingly, viruses containing the K65R mutation typically exhibit increased sensitivity to zidovudine, suggesting potential combination strategies. When this compound and zidovudine were incubated together with HIV-infected primary human lymphocytes, no drug-resistant mutations were detected through 28 weeks, indicating that combination therapy may suppress the emergence of resistance. [1]

Novel Approaches to Overcome Resistance

Research has identified innovative strategies to counteract resistance to this compound through combination with inhibitors of nucleotide biosynthesis. Mycophenolic acid (MPA) and ribavirin (RBV), both inhibitors of inosine monophosphate dehydrogenase (IMPDH), have demonstrated the ability to reverse resistance to this compound in vitro. When combined with this compound or DXG, these IMPDH inhibitors reduce the EC50 values for viruses containing K65R or L74V mutations to within twofold of wild-type virus susceptibility. [3]

The mechanistic basis for this synergistic effect involves the reduction of intracellular dGTP pools through IMPDH inhibition. By decreasing the concentration of the natural substrate dGTP, these combinations shift the competitive balance in favor of DXG-TP incorporation by reverse transcriptase. This approach demonstrates particular promise for clinical application, as the combination of this compound with mycophenolate mofetil (the prodrug of MPA) has been evaluated in Phase II clinical trials (ACTG-5165) with favorable outcomes in highly treatment-experienced individuals. [3] [2]

Experimental Protocols

Cellular Uptake and Transport Assays
Protocol 1: Carrier-Mediated Transport Assessment

Objective: To evaluate the contribution of nucleoside transporters to this compound cellular uptake.

Materials:

  • [3H]-labeled this compound (custom synthesized)
  • MT-2 cell line or primary PBMCs
  • Transport buffer (130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 20 mM HEPES, pH 7.4)
  • Nucleoside transporter inhibitors: nitrobenzylthioinosine (NBMPR) for ENT1, dilazep for equilibrative transporters, S-(4-Nitrobenzyl)-6-thioinosine (NBTI)
  • Rapid filtration apparatus with glass fiber filters
  • Liquid scintillation counter

Method:

  • Cell Preparation: Harvest exponentially growing MT-2 cells or phytohemagglutinin-activated PBMCs by centrifugation (500 × g, 5 min). Wash twice with transport buffer and resuspend at 2 × 10^6 cells/mL in transport buffer. Maintain cell viability >95% by trypan blue exclusion.
  • Inhibitor Pre-treatment: Divide cell suspension into aliquots and pre-incubate with transporter inhibitors or vehicle control for 15 min at 37°C. Use NBMPR at 10 μM for ENT1 inhibition, dilazep at 10 μM for broad equilibrative inhibition.
  • Uptake Measurement: Initiate uptake by adding [3H]-Amdoxovir (final concentration 10 μM). At predetermined time points (15, 30, 60, 120, 300 sec), withdraw 200 μL aliquots and immediately dilute with 2 mL ice-cold stop solution (transport buffer with 10 μM NBMPR).
  • Termination and Quantification: Rapidly filter samples through glass fiber filters (0.45 μm pore size) under vacuum. Wash filters three times with 2 mL ice-cold stop solution. Transfer filters to scintillation vials, add 5 mL scintillation fluid, and measure radioactivity by liquid scintillation counting.
  • Data Analysis: Calculate uptake rates from initial linear phase (typically first 60 sec). Compare uptake in presence and absence of specific inhibitors to determine transporter contribution. Perform experiments in triplicate and express results as pmol/10^6 cells/min. [4] [5]
Protocol 2: Passive Diffusion Assessment

Objective: To quantify the passive diffusion component of this compound cellular uptake.

Materials:

  • [3H]-labeled this compound
  • Liposomal membrane system or artificial lipid bilayers
  • Transport buffer (as in Protocol 1)
  • Temperature-controlled chamber

Method:

  • Membrane Preparation: Prepare liposomes with phospholipid composition mimicking lymphocyte membranes (PC:PE:Cholesterol:PS, 40:20:30:10).
  • Uptake Measurement: Load liposomes with transport buffer. Incubate with [3H]-Amdoxovir (10 μM) at 37°C and 4°C. Sample at regular intervals over 60 minutes.
  • Analysis: Separate liposomes by rapid gel filtration. Measure radioactivity associated with liposomes. Calculate passive diffusion rate from temperature-sensitive uptake component. [4]
Metabolism and Phosphorylation Assays
Protocol 3: Intracellular Metabolite Profiling

Objective: To quantify intracellular concentrations of DAPD, DXG, and phosphorylated metabolites.

Materials:

  • Primary human PBMCs
  • RPMI 1640 medium with 10% fetal bovine serum
  • Solid phase extraction cartridges (C18)
  • LC-MS/MS system with electrospray ionization
  • Nucleotide preservation solution (10 mM ammonium acetate in methanol:water, 70:30)

Method:

  • Cell Culture and Dosing: Culture phytohemagglutinin-activated PBMCs (2 × 10^6 cells/mL) in complete medium. Treat with 10 μM this compound for 24 hours.
  • Sample Collection: At designated time points, collect cells by centrifugation (500 × g, 5 min, 4°C). Wash twice with ice-cold PBS.
  • Nucleotide Extraction: Resuspend cell pellet in 500 μL ice-cold nucleotide preservation solution. Vortex vigorously for 60 sec. Centrifuge at 16,000 × g for 10 min at 4°C. Collect supernatant.
  • SPE Cleanup: Load supernatant onto pre-conditioned C18 SPE cartridges. Elute nucleotides with 2 mL methanol:water (50:50) with 5 mM ammonium acetate.
  • LC-MS/MS Analysis: Separate metabolites using reverse-phase HPLC (C18 column, 2.1 × 150 mm, 3.5 μm) with gradient elution (mobile phase A: 5 mM ammonium acetate in water; B: methanol). Monitor transitions: DAPD (m/z 281→135), DXG (m/z 282→152), DXG-MP (m/z 362→282), DXG-DP (m/z 442→362), DXG-TP (m/z 522→442).
  • Quantification: Use standard curves generated with authentic standards. Normalize metabolite concentrations to cell number (pmol/10^6 cells). [1] [6]
Combination Studies with IMPDH Inhibitors
Protocol 4: Synergy Assessment with Mycophenolic Acid

Objective: To evaluate the synergistic antiviral effect of this compound combined with IMPDH inhibitors.

Materials:

  • Wild-type HIV-1LAI and mutant strains (K65R, L74V)
  • MT-2 cell line and PBMCs
  • Mycophenolic acid (MPA) stock solution (10 mM in DMSO)
  • XTT cell viability assay kit
  • HIV-1 p24 antigen ELISA kit

Method:

  • Antiviral Assay: Infect MT-2 cells (MOI=0.03) with HIV-1 strains in presence of serial dilutions of this compound (0.1-100 μM) alone or with fixed concentrations of MPA (0.1-1 μM).
  • Cytotoxicity Assessment: Perform parallel assays in uninfected cells to assess compound cytotoxicity using XTT assay according to manufacturer's instructions.
  • Viral Inhibition Quantification: After 5 days incubation, measure viral inhibition by XTT assay (MT-2 cells) or p24 production (PBMCs).
  • Data Analysis: Calculate EC50 values using nonlinear regression. Determine combination indices (CI) using Chou-Talalay method, where CI < 0.9 indicates synergy, 0.9-1.1 additive effect, and >1.1 antagonism. [3]

Combination Therapy Approaches

Strategic Synergistic Combinations

The unique mechanism of this compound activation and action enables several promising combination strategies that enhance its antiviral efficacy and resistance profile. The most extensively studied approach combines this compound with IMPDH inhibitors such as mycophenolate mofetil (MMF, the prodrug of MPA) or ribavirin. These combinations leverage the biochemical synergy between decreased intracellular dGTP pools (via IMPDH inhibition) and the guanosine analog activity of DXG-TP, resulting in enhanced antiviral effects against both wild-type and drug-resistant HIV strains. [3]

Clinical evidence supports the therapeutic potential of these combinations. In a proof-of-concept study, this compound (500 mg bid) was administered with or without zidovudine (200 or 300 mg bid) for 10 days. The combination therapy resulted in significantly greater viral load reductions (−2.00 log10 for AMDX + ZDV 200 mg) compared to either agent alone, with markedly decreased variability in viral load response. Importantly, co-administration did not significantly alter the pharmacokinetic parameters of either drug, supporting the pharmacological compatibility of this combination. [1]

Clinical Translation

The translation of these combination strategies to clinical practice has been evaluated in Phase II trials. The ACTG-5165 study investigated this compound (500 mg bid) with or without mycophenolate mofetil (500 mg bid) in highly treatment-experienced individuals failing existing antiretroviral regimens. This 96-week trial demonstrated that this compound was effective in subjects with viral strains resistant to multiple nucleoside analogs, including those harboring thymidine analog mutations and the M184V mutation. [2] The favorable safety profile observed in clinical trials to date, combined with its unique resistance pattern, positions this compound as a valuable component of combination regimens for treatment-experienced patients.

Table 3: Combination Therapy Effects on Antiviral Efficacy

Combination Experimental System Viral Load Reduction (log10) Effect on Resistance
AMDX monotherapy Human clinical trial -1.09 Maintains activity against M184V, TAMs
AMDX + ZDV (200 mg bid) Human clinical trial -2.00 Prevents resistance emergence
AMDX + MPA (in vitro) MT-2 cells, K65R mutant EC50 reduced to near wild-type Reverses K65R resistance
AMDX + RBV (in vitro) PBMCs, L74V mutant EC50 reduced to near wild-type Reverses L74V resistance
AMDX + MMF Clinical trial (ACTG-5165) Significant in treatment-experienced Effective against multi-NRTI resistant

Conclusion

This compound represents a promising investigational agent with a unique metabolic activation pathway, distinctive cellular uptake mechanisms, and a favorable resistance profile that maintains activity against many nucleoside-resistant HIV strains. The biochemical synergy observed between this compound and IMPDH inhibitors provides a rational combination strategy that enhances its antiviral potency and potentially mitigates resistance development. The detailed experimental protocols outlined in this document provide researchers with robust methodologies for further investigating this compound's cellular pharmacology and combination strategies. As antiretroviral therapy continues to evolve, this compound offers a valuable therapeutic option for patients with limited treatment choices due to resistance or intolerance to existing regimens.

References

Comprehensive Application Notes and Protocols: Intracellular Amdoxovir Triphosphate Measurement via Enzymatic Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amdoxovir Metabolism and Intracellular Measurement

This compound (DAPD; [-]-β-D-(2R,4R)-1,3-dioxolane-2,6-diaminopurine) is an oral prodrug belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs) with demonstrated activity against HIV-1 strains that are resistant to other antiretroviral agents. Following oral administration, DAPD undergoes enzymatic deamination via adenosine deaminase to form its active metabolite (-)-β-D-(2R,4R)-1,3-dioxolane guanosine (DXG), which is subsequently phosphorylated by intracellular kinases to the active triphosphate form (DXGTP). This active anabolite competes with endogenous deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by HIV reverse transcriptase, resulting in chain termination and inhibition of viral replication. [1] [2]

The quantification of intracellular DXGTP represents a critical pharmacological parameter for establishing dose-response relationships and optimizing dosing regimens, as the plasma concentrations of the parent drug poorly correlate with its antiviral efficacy. Unlike other analytical approaches such as HPLC/RIA or LC/MS/MS, the enzymatic assay method provides a cost-effective alternative for monitoring intracellular DXGTP concentrations in peripheral blood mononuclear cells (PBMCs) from HIV-infected patients. This protocol details the optimized enzymatic assay for DXGTP quantification, which has been successfully applied in clinical studies involving HIV-infected patients receiving oral DAPD (500 mg twice daily). [1]

Principle of the Enzymatic Assay

The enzymatic assay for DXGTP quantification is based on the principle of competitive inhibition of HIV-1 reverse transcriptase (RT). In this method, DXGTP present in cellular extracts competes with radiolabeled dGTP for incorporation by HIV-1 RT into a synthetic template-primer system. The assay employs poly(rC)·p(dG)12-18 as the template-primer, which is specifically recognized by HIV-1 RT to incorporate radiolabeled dGTP in the absence of inhibition. When DXGTP is present in the reaction mixture, it competes with [³H]dGTP for binding to the RT enzyme, resulting in a measurable decrease in radiolabel incorporation that is proportional to the DXGTP concentration. [1]

A critical optimization in this assay involves the template-primer dilution and the elimination of preincubation steps, as studies demonstrated that inhibition was greatest when the template-primer was most diluted and that preincubation procedures potentially introduced interference from DAPDTP (the triphosphate form of the parent prodrug). The assay specifically detects DXGTP at levels as low as 0.6 pmol without interference from endogenous dGTP or other cellular components. DAPDTP only inhibits control product formation at very high concentrations (50 pmol) and when preincubation procedures are used, confirming the specificity of the current assay method performed without preincubation. The standard inhibition curves constructed with known DXGTP concentrations enable precise quantification of intracellular DXGTP levels in patient-derived PBMC extracts. [1]

The following diagram illustrates the experimental workflow for the intracellular DXGTP enzymatic assay:

G cluster_0 Enzymatic Reaction Components Start Start: PBMC Collection PBMC PBMC Isolation (Density Gradient Centrifugation) Start->PBMC Extract Cell Pellet Extraction (60% Methanol, 4°C overnight) PBMC->Extract Acid Perchloric Acid Extraction (0.4N, 4°C, 30 min) Extract->Acid Neutralize Neutralization (Trioctylamine/Freon) Acid->Neutralize Assay Enzymatic Assay Neutralize->Assay Standard Standard Curve Construction Assay->Standard Quantify DXGTP Quantification Standard->Quantify End Data Analysis Quantify->End RT HIV-1 RT Enzyme RT->Assay Template Poly(rC)·p(dG)₁₂₋₁₈ Template->Assay dGTP [³H]dGTP dGTP->Assay DXGTP DXGTP (Standard or Sample) DXGTP->Assay

Figure 1: Experimental workflow for the intracellular DXGTP enzymatic assay

Materials and Reagents

Chemicals and Enzymes
  • DXGTP and DAPDTP standards (provided by Triangle Pharmaceuticals, Inc., Durham, NC)
  • [5'-³H]dGTP (specific activity: 4.0 Ci mmol⁻¹; Moravek Biochemicals, Inc., Brea, CA)
  • HIV-1 reverse transcriptase (Amersham Pharmacia Biotech U.K., Ltd., Buckinghamshire, UK)
  • Poly(rC)·p(dG)12-18 template-primer (Amersham Pharmacia Biotech, Inc., Piscataway, NJ)
  • DE81 filter papers (25-mm DEAE paper; Whatman, UK)
  • Liquid scintillation fluid (Ultima Gold; Packard BioScience B.V., Groningen, Netherlands)
  • Lymphoprep density gradient medium (Nycomed Pharma AS, Oslo, Norway)
  • Trioctylamine (27% in 1',1',2'-trichlorotrifluoroethane)
  • Perchloric acid (0.4 N)
  • Methanol (HPLC grade)
  • All other chemicals of analytical grade (Sigma Chemical Company, Ltd., UK) [1]
Equipment
  • Centrifuge with refrigeration capability (capable of 2,772 × g and 6,000 × g)
  • Liquid scintillation counter
  • Rotary mixer
  • Hemocytometer or automated cell counter
  • pH measurement strips
  • Water bath or thermal block
  • Vacuum evaporator
  • Microcentrifuge tubes (1.5 ml)
  • Heparinized blood collection tubes [1]

Protocol for PBMC Processing and Metabolite Extraction

PBMC Isolation from Whole Blood
  • Collect fresh heparinized venous blood (≥20 ml) from HIV-infected patients or healthy volunteers.
  • Isolate PBMCs using density gradient centrifugation with Lymphoprep resolving medium:
    • Carefully layer blood over Lymphoprep in a centrifuge tube
    • Centrifuge at 800 × g for 20 minutes at room temperature
    • Collect the PBMC interface layer
    • Wash cells with phosphate-buffered saline (PBS)
  • Count cells using a hemocytometer or automated cell counter.
  • Centrifuge cell suspension (2,772 × g, 4 minutes, 4°C) to obtain a cell pellet. [1]
Intracellular Nucleotide Extraction
  • Extract the cell pellet overnight in 60% methanol (2 ml) at 4°C.
  • Centrifuge the extraction mixture (2,772 × g, 4 minutes, 4°C) to remove cellular debris.
  • Transfer the methanolic supernatant to a fresh tube and evaporate to dryness.
  • Reconstitute the dried residue in perchloric acid (0.4 N, 200 μl, 4°C) and extract on ice for 30 minutes.
  • Centrifuge (2,772 × g, 4 minutes, 4°C) and transfer the acid supernatant (200 μl) to a fresh microcentrifuge tube.
  • Neutralize the acid extract by adding freshly prepared trioctylamine solution (0.5 N trioctylamine, 27% in 1',1',2'-trichlorotrifluoroethane, 200 μl).
  • Rotate mix for 15 minutes, then centrifuge (6,000 × g, 10 seconds) to separate phases.
  • Carefully aspirate the upper aqueous phase (150-170 μl), ensuring no contamination from the organic phase.
  • Verify successful neutralization (pH 7.0) using pH paper.
  • Store extracts at -20°C until enzymatic analysis. [1]

Table 1: Critical Parameters for PBMC Processing and Extraction

Parameter Specification Purpose
Blood Volume ≥20 ml Obtain sufficient PBMCs for analysis
Extraction Solvent 60% methanol Efficient nucleotide extraction
Extraction Time Overnight (≥8 hours) Complete nucleotide recovery
Extraction Temperature 4°C Prevent nucleotide degradation
Neutralization Agent Trioctylamine/Freon Safe handling while maintaining pH stability
Final Extract pH 7.0 Optimal for enzymatic assay

Enzymatic Assay Procedure

Standard Curve Preparation
  • Prepare DXGTP standard solutions in the concentration range of 0-10 pmol/assay.
  • Include a zero inhibitor control (maximum radiolabel incorporation) and a blank (no enzyme) for background subtraction.
  • Process standards in parallel with patient samples using the same assay conditions. [1]
Assay Incubation and Quantification
  • Set up the enzymatic reaction in a final volume of 50 μl containing:
    • 50 mM Tris-HCl (pH 7.8)
    • 5 mM dithiothreitol
    • 300 μM [³H]dGTP (specific activity 4.0 Ci mmol⁻¹)
    • 0.2 U HIV-1 RT
    • Diluted poly(rC)·p(dG)12-18 template-primer
    • Varying concentrations of DXGTP standard or neutralized PBMC extract
  • Incubate the reaction mixture at 37°C for 60 minutes without preincubation.
  • Terminate the reaction by spotting onto DE81 filter papers.
  • Wash filters extensively with 2× SSC buffer (0.3 M sodium chloride, 0.03 M sodium citrate) to remove unincorporated radioactivity.
  • Measure the incorporated radioactivity by liquid scintillation counting.
  • Calculate the percentage inhibition for each sample relative to the zero inhibitor control:
    • % Inhibition = [1 - (sample dpm - blank dpm)/(control dpm - blank dpm)] × 100 [1]

Table 2: Enzymatic Assay Components and Conditions

Component Final Concentration Function
Tris-HCl Buffer 50 mM (pH 7.8) Optimal pH for RT activity
Dithiothreitol 5 mM Maintaining reducing environment
[³H]dGTP 300 μM Radiolabeled substrate
HIV-1 RT 0.2 U Enzyme for template-directed incorporation
Poly(rC)·p(dG)₁₂₋₁₈ Diluted as determined optimal Template-primer for specific incorporation
Mg²⁺ 5-10 mM Divalent cation cofactor
Incubation Temperature 37°C Physiological relevance
Incubation Time 60 minutes Linear product formation

Data Analysis and Calculation

Standard Curve Generation
  • Plot the percentage inhibition versus the log of DXGTP standard concentrations (0-10 pmol).
  • Fit the data using a four-parameter logistic curve or linear regression of logit-transformed data.
  • Ensure the coefficient of determination (R²) is ≥0.98 for acceptance.
  • Calculate the DXGTP concentration in unknown samples by interpolation from the standard curve. [1]
Intracellular Concentration Calculation
  • Normalize the measured DXGTP content to the cell number in the original PBMC pellet.
  • Express results as pmol DXGTP per 10⁶ cells.
  • For comparison with endogenous nucleotides, simultaneously measure dGTP levels using appropriate standards.
  • Perform quality control with each assay run using known DXGTP concentrations. [1]

The following diagram illustrates the molecular mechanism of DXGTP activity and assay principle:

G DAPD DAPD (Prodrug) ADA Adenosine Deaminase DAPD->ADA DXG DXG ADA->DXG Kinases Cellular Kinases (Phosphorylation) DXG->Kinases DXGTP DXG-TP Kinases->DXGTP Competition Competitive Inhibition DXGTP->Competition Assay Enzymatic Assay Detection (Inhibition of [³H]dGTP Incorporation) DXGTP->Assay dGTP Endogenous dGTP dGTP->Competition RT HIV-1 Reverse Transcriptase Incorporation DXGTP Incorporation RT->Incorporation Competition->RT Binding competition Termination Chain Termination Incorporation->Termination

Figure 2: Molecular mechanism of DXGTP activity and assay detection principle

Experimental Data and Validation

Assay Performance Characteristics

The enzymatic assay for DXGTP quantification has been rigorously validated with the following performance characteristics:

Table 3: Assay Validation Parameters

Parameter Value Description
Detection Limit 0.6 pmol Lowest measurable DXGTP level
Specificity No interference from DAPDTP DAPDTP inhibits only at 50 pmol with preincubation
Interference No interference from endogenous dGTP or PBMC extracts Validates assay specificity in biological matrices
Template-Primer Greatest inhibition with diluted poly(rC)·p(dG)₁₂₋₁₈ Optimization condition
Preincubation Not required Eliminates potential DAPDTP interference
Clinical Application Data

In clinical studies with HIV-infected patients receiving oral DAPD (500 mg twice daily), the enzymatic assay successfully determined intracellular DXGTP pharmacokinetics:

  • Peak concentrations of DXGTP were observed at 8 hours post-dose
  • DXGTP remained measurable through 48 hours post-dose
  • Endogenous dGTP levels were simultaneously determined over 48 hours
  • No direct relationship was observed between DXGTP and dGTP concentrations
  • The assay enabled quantification of DXGTP concentrations at clinically relevant doses [1]

Applications in Clinical Pharmacology

The enzymatic assay for intracellular DXGTP measurement has significant applications in antiretroviral drug development and clinical pharmacology:

  • Pharmacokinetic/Pharmacodynamic Correlations: Enables the establishment of relationships between intracellular DXGTP concentrations and antiviral effects, providing insights for dose optimization. [1]
  • Resistance Monitoring: The assay can be applied to monitor DXGTP levels in patients with drug-resistant HIV strains, as DAPD and DXG maintain activity against various resistant variants including those with thymidine analog mutations (TAMS) and the M184V mutation. [2] [3]
  • Combination Therapy Assessment: The method has been used to evaluate interactions between this compound and other antiretrovirals, such as zidovudine, demonstrating lack of pharmacokinetic interaction and supporting coadministration in clinical regimens. [3]

Troubleshooting and Technical Notes

  • Low Signal-to-Noise Ratio: Ensure proper dilution of template-primer and verify HIV-RT activity with positive controls.
  • High Background: Increase stringency of DE81 filter washes and confirm blank values without enzyme.
  • Poor Standard Curve Fit: Prepare fresh DXGTP standards and verify radiolabeled dGTP specific activity.
  • Variable Extraction Efficiency: Consistent cell counting and rigorous adherence to extraction times are critical.
  • Neutralization Issues: Freshly prepare trioctylamine solution and verify final extract pH before assay.

Conclusion

The enzymatic assay described herein provides a robust, specific, and cost-effective method for quantifying intracellular DXGTP concentrations in PBMCs from HIV-infected patients. The assay has been successfully applied in clinical studies, demonstrating its utility for pharmacokinetic monitoring and dose optimization of this compound therapy. Unlike more sophisticated instrumental methods, this approach offers laboratories without specialized equipment the capability to monitor intracellular NRTI triphosphate levels, thereby facilitating improved therapeutic drug monitoring and contributing to the optimization of antiretroviral treatment regimens for HIV-infected patients.

References

Amdoxovir (DAPD) Pharmacokinetics: Application Notes and Clinical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Amdoxovir (AMDX, DAPD) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) under development for the treatment of HIV-1 infection. As a prodrug, it is rapidly absorbed and deaminated in vivo by the ubiquitous enzyme adenosine deaminase to its active metabolite, β-d-dioxolane guanosine (DXG) [1]. DXG is subsequently phosphorylated intracellularly to the active DXG-triphosphate (DXG-TP), which acts as a potent alternative substrate inhibitor of HIV-1 reverse transcriptase, competing with the natural substrate dGTP [1] [2]. The decay half-life of DXG-TP is approximately 9 to 27 hours in humans, supporting a twice-daily (b.i.d.) dosing regimen [1]. A key characteristic of this compound is its activity against drug-resistant HIV strains, including viruses containing the M184V/I mutation and certain Thymidine Analog Mutations (TAMs) [1]. Furthermore, its combination with zidovudine (ZDV) demonstrates synergistic antiviral activity and shows potential to delay the emergence of resistance mutations such as K65R and L74V [1] [3].

Key Pharmacokinetic Findings and Data Summary

The following tables summarize essential pharmacokinetic parameters and clinical findings from key this compound studies.

Table 1: Key Pharmacokinetic Parameters of this compound (DAPD) and its Metabolite DXG at Steady State (500 mg b.i.d.)

Parameter Value / Finding Notes
Dosing Regimen 500 mg twice daily (b.i.d.) [1] [3]
Absorption Rapid oral absorption Prodrug deaminated to DXG [1]
DXG-TP Half-life ~9 to 27 hours Supports twice-daily dosing [1]
Drug-Drug Interaction (with ZDV) No significant change in plasma PK parameters Co-administration did not affect AUC or C~max~ of either drug [1] [3]
Urinary Recovery Unchanged with ZDV co-administration Percent recovery of AMDX, DXG, and ZDV/GZDV was similar [1]

Table 2: Clinical Efficacy and Safety Outcomes from a 10-Day Randomized Study (DAPD ± ZDV)

Treatment Group Mean VL log~10~ Change (Day 10) Safety and Tolerability Remarks
DAPD (500 mg b.i.d.) -1.07 ± 0.80 Safe and well tolerated [3]
DAPD + ZDV (200 mg b.i.d.) -1.97 ± 0.16 All Adverse Events (AEs) were mild to moderate and transient [3] Synergistic effect; markedly decreased VL variability [3]
DAPD + ZDV (300 mg b.i.d.) -1.67 ± 0.21 No Grade 3/4 lab abnormalities or study drug discontinuations [3]
ZDV (200 mg b.i.d.) Monotherapy -0.65

Detailed Experimental Protocols

Clinical Pharmacokinetic Study Protocol

This section outlines the protocol for an intensive PK clinical study of this compound with or without zidovudine [1].

  • Study Design: A randomized, double-blind, placebo-controlled study in 24 HIV-1-infected subjects not receiving antiretroviral therapy.
  • Treatment Arms & Dosing:
    • AMDX 500 mg b.i.d. alone.
    • AMDX 500 mg b.i.d. + ZDV 200 mg b.i.d.
    • AMDX 500 mg b.i.d. + ZDV 300 mg b.i.d.
    • ZDV 200 mg or 300 mg b.i.d. alone.
    • Duration: 10 days [1] [3].
  • Sample Collection:
    • Plasma: Blood samples were drawn on Day 1 (first dose) and Day 10 (steady state) at 0, 0.5, 1, 2, 4, 6, 8, 10, and 12 hours post-dose. Additional samples were taken at 24 and 48 hours on Day 10 [1].
    • Urine: Complete urine sampling was performed over 24 hours on Day 9 [1].
  • Critical Sample Handling: Blood samples must be collected in EDTA tubes containing 2′-deoxycoformycin (DCF) to prevent the ex vivo deamination of AMDX to DXG by adenosine deaminase. Samples should be centrifuged promptly, and plasma stored at -80°C until analysis [1].
  • Bioanalytical Method:
    • Analytes: AMDX, DXG, ZDV, and its glucuronide metabolite (GZDV).
    • Technology: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
    • Reference Standards: Commercially sourced pure standards (e.g., from RFS Pharma, LLC, and Toronto Research Chemicals) [1].
  • Data Analysis: Pharmacokinetic parameters (AUC, C~max~, T~max~, half-life) are calculated using noncompartmental methods. For statistical comparisons, perform multiple comparisons on log-transformed parameters at steady state [1].
In Vitro Protocol: Assessing Synergy with IMPDH Inhibitors

This protocol is based on studies investigating the combination of AMDX/DXG with inosine monophosphate dehydrogenase (IMPDH) inhibitors like mycophenolic acid (MPA) or ribavirin (RBV) [2].

  • Cell Culture:
    • Use MT-2 cell lines or phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells (PBMCs).
    • Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, gentamicin, and for PBMCs, 10% interleukin-2 [2].
  • Antiviral Assay:
    • Infect cells with wild-type or mutant HIV-1 (e.g., K65R, L74V, Q151M) at a low multiplicity of infection (MOI of 0.03).
    • Seed infected cells into 96-well plates and treat with serial dilutions of DXG, DAPD, MPA, or RBV, alone and in combination.
    • After 5 days of culture, quantify antiviral activity using an XTT-based cytotoxicity assay or by measuring HIV-1 p24 antigen via ELISA [2].
  • Data Analysis: Calculate the 50% effective concentration (EC~50~) for each compound alone and in combination. A shift in the EC~50~ of DXG by at least 10-fold in the presence of the IMPDH inhibitor indicates potentiation of antiviral activity [2].

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the activation pathway of this compound and its synergistic mechanism with IMPDH inhibitors.

G This compound Activation and IMPDH Synergy cluster_0 Intracellular Phosphorylation cluster_1 De Novo Guanine Nucleotide Synthesis AMDX This compound (AMDX) Prodrug ADA Adenosine Deaminase (ADA) AMDX->ADA Deamination DXG DXG ADA->DXG DXG_MP DXG-MP DXG->DXG_MP DXG_TP DXG-TP Active Form DXG_MP->DXG_TP RT_Inhibition Inhibits HIV Reverse Transcriptase DXG_TP->RT_Inhibition dGTP dGTP (Natural Substrate) dGTP->RT_Inhibition Competition IMP IMP IMPDH IMPDH IMP->IMPDH XMP XMP IMPDH->XMP IMPDH_Inhibitors IMPDH Inhibitors (MPA, Ribavirin) IMPDH_Inhibitors->DXG_MP Facilitates Phosphorylation IMPDH_Inhibitors->IMPDH Inhibition

Diagram 1: this compound Activation and Synergistic Mechanism with IMPDH Inhibitors. The diagram shows the metabolic activation of the prodrug this compound to its active form, DXG-TP, which competes with the natural substrate dGTP to inhibit HIV reverse transcriptase. Concurrently, IMPDH inhibitors like mycophenolic acid (MPA) and ribavirin block the de novo synthesis of dGTP, reducing its intracellular levels. This shifts the competition in favor of DXG-TP, enhancing its antiviral effect and potentially reversing resistance [2].

Discussion and Conclusion

The pharmacokinetic and clinical data demonstrate that this compound is a promising agent for second-line HIV therapy. Its favorable resistance profile and lack of pharmacokinetic interaction with zidovudine make the DAPD/ZDV combination particularly attractive [1] [3]. The synergy observed with IMPDH inhibitors provides a strategic avenue for enhancing the potency of this compound and overcoming certain resistance mutations, potentially widening its therapeutic utility [2].

Key considerations for researchers include:

  • The critical importance of sample stabilization with DCF during PK studies to ensure accurate measurement of AMDX and DXG.
  • The pharmacological rationale for combining AMDX with lower-dose ZDV (200 mg b.i.d.), which is predicted to reduce toxicity associated with ZDV-monophosphate accumulation while maintaining efficacy through adequate ZDV-triphosphate levels [1] [3].
  • The need for longer-duration clinical trials to confirm the sustained efficacy, safety, and high genetic barrier to resistance of the DAPD/ZDV combination.

References

Amdoxovir resistance management

Author: Smolecule Technical Support Team. Date: February 2026

Amdoxovir Resistance Profile

The table below summarizes the key resistance mutations associated with this compound and the supporting evidence [1].

Resistance-Associated Mutation Phenotypic Effect Notes and Context
K65R Confers resistance A well-characterized NRTI resistance mutation.
L74V Confers resistance Another known NRTI resistance pathway.
M184V/I Retains activity This compound demonstrates in vitro activity against viruses with this common NRTI mutation.
Thymidine Analog Mutations (TAMs) Retains activity Shows activity against viruses with a background of TAMs (M41L, D67N, K70R, L210W, T215Y/F, K219Q/E).
69SS double insert Retains activity Activity is maintained against this complex mutational pattern.

Management and Strategic Use

A pivotal strategy for managing AMDX resistance involves its combination with other antivirals. Research indicates that co-administration with Zidovudine (AZT) not only demonstrates synergistic antiviral activity but may also delay the selection of Thymidine Analog Mutations (TAMs) and the K65R mutation [1]. This makes the AMDX/AZT combination a promising approach for preventing or slowing the emergence of resistance.

Experimental Protocol: Genotypic Resistance Testing

For researchers needing to identify and monitor these resistance mutations, the following workflow details a standard genotypic testing method.

G Start Start: Patient Sample (Plasma) A 1. Viral RNA Extraction Start->A B 2. Reverse Transcription (RT) Generate cDNA A->B C 3. PCR Amplification of pol gene B->C D 4. Sanger Sequencing C->D E 5. Sequence Analysis & Mutation Report D->E

Objective: To identify key resistance mutations (K65R, L74V, M184V/I, TAMs) in the HIV-1 reverse transcriptase gene from patient plasma samples.

Materials:

  • Patient plasma samples
  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
  • Reverse transcriptase and PCR enzymes (e.g., SuperScript IV One-Step RT-PCR System)
  • Primers specific for the HIV-1 pol gene
  • Sanger sequencing reagents and access to a sequencing facility
  • Sequence analysis software (e.g., Stanford HIVdb Program)

Procedure:

  • Viral RNA Extraction: Extract HIV-1 RNA from 140 μL of patient plasma according to the manufacturer's protocol. Elute in 60 μL of nuclease-free water [2].
  • RT-PCR Amplification: Perform a one-step RT-PCR reaction to amplify a region of the pol gene encompassing codons for all relevant mutations (e.g., K65, L74, M184, and TAM sites).
    • Use established cycling conditions suitable for your primer set [3].
  • PCR Product Purification: Purify the amplified DNA product using a commercial PCR purification kit to remove primers and enzymes.
  • Sanger Sequencing: Submit the purified PCR product for bidirectional Sanger sequencing using internal primers to ensure adequate coverage of the target codons [2] [3].
  • Sequence Analysis:
    • Assemble the forward and reverse sequence traces.
    • Align the consensus sequence to a reference HIV-1 strain (e.g., HXB2).
    • Manually inspect the alignment at the critical codons (41, 65, 67, 70, 74, 184, 210, 215, 219) to identify amino acid substitutions [2].
    • For a standardized interpretation, submit the sequence to the Stanford HIVdb Program for a genotypic resistance report.

Frequently Asked Questions (FAQs)

Q1: What is the significance of AMDX's activity against M184V and TAMs? This is a key differentiator in its resistance profile. It suggests that AMDX could potentially be effective in treatment-experienced patients where these mutations are common, and it may offer a higher genetic barrier to resistance when used in specific combinations [1].

Q2: My phenotypic assay shows reduced susceptibility to AMDX. What genetic changes should I prioritize investigating? The primary suspects are the K65R and L74V mutations. You should perform genotypic analysis of the RT gene focusing on these codons first. Consider the possibility of these mutations emerging under selective pressure from AMDX therapy [1].

Q3: Are there any novel technologies for more rapid resistance monitoring? While Sanger sequencing is the standard, Next-Generation Sequencing (NGS) is increasingly used in research. NGS can detect low-abundance variant populations (as low as 1-2%) that Sanger sequencing might miss, providing an earlier warning of emerging resistance [3] [4].

Important Notes for Researchers

  • Development Status: Please note that the information herein is based on Phase II clinical trials. The resistance profile and management strategies may evolve as the drug progresses through later stages of development [1].
  • Combination Therapy is Key: Antivirals are rarely used in isolation. The findings on synergistic activity with AZT highlight that resistance management must be evaluated in the context of combination regimens, not monotherapy [1].

References

Understanding the K65R Challenge & Amdoxovir's Role

Author: Smolecule Technical Support Team. Date: February 2026

The K65R mutation in HIV-1 Reverse Transcriptase (RT) reduces viral susceptibility to most Nucleoside RT Inhibitors (NRTIs), including Tenofovir, Abacavir, and Amdoxovir [1] [2]. Structurally, this mutation forms a rigid molecular platform with another arginine residue (R72), which reduces the enzyme's ability to incorporate NRTIs into the viral DNA chain [1].

This compound is a prodrug of dioxolane guanosine (DXG) and is the only guanosine analog NRTI under clinical development [3] [2]. Its active form, DXG-triphosphate, retains activity against viruses resistant to other NRTIs, including those with the M184V mutation or multiple TAMs [2]. However, its efficacy can be compromised by the K65R mutation [2].

The core strategy to suppress the emergence of K65R involves combining this compound with Zidovudine (AZT). The following diagram illustrates the scientific rationale behind this synergistic combination.

Diagram: Scientific Rationale for AMDX/AZT Combination

Key Experimental Data & Clinical Evidence

A proof-of-concept clinical study provides quantitative evidence for the synergy between this compound and Zidovudine [4].

Treatment Group (Twice-Daily for 10 Days) Mean Change in Viral Load (log₁₀) Area Under Virus Depletion Curve (AUCVL) Synergy Assessment
Placebo +0.10 Baseline
AMDX 500 mg Monotherapy –1.09
AZT 200 mg Monotherapy –0.69
AZT 300 mg Monotherapy –0.55
AMDX 500 mg + AZT 200 mg –2.00 Significantly greater vs. AMDX alone (P=0.019) Synergistic
AMDX 500 mg + AZT 300 mg –1.69 Additive

The combination of this compound and a reduced dose of Zidovudine (200 mg) was significantly more effective than either drug alone and also resulted in markedly less variability in viral load response between patients [4]. An in silico study supports that the 200 mg dose maintains antiviral efficacy while potentially reducing toxicity associated with Zidovudine-monophosphate levels [4].

Experimental Protocol: Combination Therapy Assessment

This methodology is based on the cited clinical trial [4] and general principles of antiviral testing [5].

1. Objective: To evaluate the in vitro or short-term clinical antiviral activity and resistance profile of this compound in combination with Zidovudine.

2. Cell Culture System:

  • Recommended Cell Type: Use primary human peripheral blood mononuclear (PBM) cells, as they more accurately reflect the in vivo cellular environment and phosphorylation pathways for NRTIs compared to transformed cell lines [3].
  • Cell Stimulation: Activate PBM cells with phytohemagglutinin (PHA) to simulate the activated CD4+ T-cells that are the primary target of HIV infection [3].

3. Viral Strains:

  • Wild-type HIV-1: Use as a baseline.
  • Clinically Relevant Mutants: Include strains containing the M184V mutation (to confirm AMDX activity) and strains with Thymidine Analog Mutations (TAMs) [2].

4. Drug Preparation & Dosing:

  • This compound: 500 mg twice daily (or equivalent molar concentration in vitro).
  • Zidovudine: Test both 200 mg and 300 mg twice-daily doses (or equivalent in vitro) to compare reduced and standard dosing [4].
  • Control Groups: Include monotherapy arms for both drugs and a no-treatment control.

5. Procedure & Timeline:

  • Infection & Dosing: Infect activated PBM cells with HIV-1 and apply the drug regimens.
  • Duration: Maintain the culture or clinical dosing for at least 10 days, monitoring regularly.
  • Sampling: Collect supernatant and cells at defined intervals (e.g., days 0, 3, 7, 10) for analysis.

6. Key Analyses:

  • Viral Replication: Measure HIV-1 p24 antigen or RNA in the culture supernatant to calculate viral load decline.
  • Resistance Genotyping: Sequence the Reverse Transcriptase gene of the passaged virus at the end of the study and at any sign of viral rebound to check for emerging mutations (e.g., K65R, L74V, TAMs) [4] [5].

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: Why does the K65R mutation not emerge when this compound is combined with Zidovudine? A1: This is due to bidirectional antagonism between two resistance pathways. The K65R mutation, selected by this compound, impairs the virus's ability to excise chain-terminating NRTIs, which paradoxically restores susceptibility to AZT. Conversely, the TAMs, selected by AZT, counteract the K65R-mediated resistance mechanism. Because these pathways are genetically incompatible, the virus struggles to select for both simultaneously, leading to a delayed or absent emergence of resistance [1] [4].

Q2: What is the rationale for using a reduced dose of Zidovudine (200 mg) in this combination? A2: Pharmacokinetic modeling suggests that a 200 mg dose of Zidovudine produces lower levels of Zidovudine-monophosphate (ZDV-MP), which is associated with mitochondrial toxicity, while maintaining levels of the active Zidovudine-triphosphate (ZDV-TP) needed for antiviral efficacy. This strategy aims to improve the drug's tolerability and long-term safety profile without compromising its therapeutic effect in the combination [4].

Q3: In our in vitro models, the antiviral effect of the combination is not as pronounced as the clinical data suggests. What could be the cause? A3: Consider your cell culture system. Using transformed lymphocytic cell lines (e.g., MT-2, CEM) can yield misleading results because they are constitutively activated and may have disrupted nucleotide metabolism. For more physiologically relevant data on NRTI phosphorylation and potency, it is recommended to use primary human mononuclear cells [3]. Additionally, ensure you are measuring the intracellular levels of the active triphosphate metabolites (DXG-TP and ZDV-TP) to confirm proper cellular pharmacology.

References

Amdoxovir toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Amdoxovir Toxicity Profile

Organ System Toxicity Notes
Renal Obstructive nephropathy Observed in animal studies at high doses; thought to be due to precipitation of drug/DXG in renal tubules; was reversible upon discontinuation [1].
Ocular Lens opacities (cataracts) Observed in a human clinical trial; some were non-gradable, others were mild posterior subcapsular cataracts; all findings were visually insignificant [1].
Metabolic Hyperglycemia / Islet cell atrophy Observed in animal studies (cynomolgus monkeys), potentially linked to lens opacities [1].

Key Considerations for Toxicity Management

For researchers, the following points from historical data are crucial for designing studies and monitoring protocols:

  • Renal Toxicity is Dose-Dependent and Reversible: In animal models, obstructive nephropathy occurred at high doses (≥800 mg/kg/day) and was reversible if identified early and the drug was discontinued. This suggests that careful dose selection and renal function monitoring are critical [1].
  • Ophthalmic Monitoring is Essential: Although the lens opacities reported were not vision-threatening, their occurrence led to patient withdrawal in a clinical trial. Implementing a robust monitoring protocol with baseline and periodic ophthalmologic examinations is recommended for any preclinical or clinical development program [1].
  • Toxicity May Be Manageable: Evidence suggests that the identified toxicities were specific to high-dose or long-term exposure in animal models. In human trials, this compound was generally well-tolerated, with no renal abnormalities attributed to the drug reported in clinical trial participants at the time of the study [1].

Experimental Workflow for Toxicity Assessment

The diagram below outlines a generalized workflow for monitoring and managing the key toxicities of this compound in a research or development setting.

Start Study Initiation Baseline Baseline Assessments Start->Baseline Dose Administer this compound Baseline->Dose Monitor Continuous Monitoring Dose->Monitor Decision Toxicity Observed? Monitor->Decision Periodic Checks Decision->Monitor No Action Implement Protocol: Dose Adjustment/Hold or Discontinuation Decision->Action Yes End Study Analysis Action->End

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism behind this compound's renal toxicity? The renal toxicity observed in animal studies is thought to be similar to that of drugs like acyclovir and cidofovir. It is likely due to the poor aqueous solubility of its active metabolite, DXG, leading to crystal precipitation and obstructive nephropathy in the renal tubules at high doses [1].

Q2: Were the lens opacities caused by this compound a direct effect of the drug? The available research is inconclusive. In animal models, lens opacities were thought to be secondary to drug-induced hyperglycemia and islet cell atrophy, rather than a direct effect on the lens. However, a direct toxic effect cannot be entirely ruled out [1].

Q3: Is there a way to mitigate the risk of renal toxicity during drug development? The animal data indicates that renal toxicity is dose-dependent. Therefore, meticulous dose selection in early-phase studies is the primary mitigation strategy. Furthermore, establishing clear monitoring guidelines for renal function (e.g., serum creatinine, urinalysis) allows for early detection and intervention, such as dose adjustment or drug discontinuation [1].

A Note on Modern Regulatory Context

While not specific to this compound, the regulatory landscape for preclinical toxicity testing is evolving. The US FDA has announced a plan to phase out conventional animal testing requirements, promoting New Approach Methodologies (NAMs) like advanced in vitro models (e.g., 3D tissue models, organ-on-a-chip) and in silico computer modeling [2] [3] [4]. For a new drug development program today, leveraging these human-relevant methods could provide more predictive safety data.

References

Mechanisms of Antiviral Drug Nephrotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

For a drug like Amdoxovir, which is a nucleoside reverse transcriptase inhibitor (NRTI), the primary renal risk is often direct tubular cell toxicity. The table below outlines common mechanisms and representative drugs [1] [2] [3].

Mechanism of Injury Description Representative Drugs
Tubular Cell Toxicity Drug accumulation in renal tubular cells causes oxidative stress, mitochondrial damage, and cell death [1] [4]. Tenofovir, Cidofovir, Adefovir [1] [3] [4]
Crystal Nephropathy Drug crystals precipitate in tubules, causing obstruction and inflammation [2] [5] [4]. Acyclovir, Indinavir, Sulfadiazine [1] [3] [4]
Altered Intraglomerular Hemodynamics Drug disrupts renal blood flow autoregulation, reducing glomerular filtration rate (GFR) [6] [3]. NSAIDs, ACE Inhibitors, ARBs [6] [3]
Acute Interstitial Nephritis (AIN) Cell-mediated immune reaction causes tubulointerstitial inflammation [1] [3]. Proton Pump Inhibitors, Antibiotics (e.g., Penicillins) [1] [3]

Experimental Protocols for Renal Safety Assessment

These methodologies can help you proactively identify and characterize the nephrotoxic potential of this compound.

In Vitro Cytotoxicity Assay

This protocol assesses the direct toxic effects of this compound on renal tubular cells.

G Start Seed proximal tubule cells (e.g., HK-2, RPTEC) A Treat with this compound (Vary concentration & duration) Start->A B Measure Cell Viability (MTT/WST-1 assay) A->B C Assess Apoptosis/Necrosis (Flow cytometry with Annexin V/PI) B->C D Evaluate Oxidative Stress (ROS detection probes) C->D E Analyze Mitochondrial Health (JC-1 staining for membrane potential) D->E

Detailed Methodology:

  • Cell Culture: Use human proximal tubule cell lines (e.g., HK-2) or primary renal proximal tubule epithelial cells (RPTECs). Culture in appropriate media and maintain in a 37°C, 5% CO₂ incubator.
  • Drug Treatment: Expose cells to a range of this compound concentrations (e.g., 1 µM to 1 mM) for 24 to 72 hours. Include a negative control (vehicle) and a positive control (e.g., Cisplatin or Tenofovir at known toxic concentrations).
  • Viability Measurement: Perform MTT or WST-1 assays per manufacturer's instructions. Incubate cells with the reagent for 1-4 hours and measure absorbance at 450-570 nm. Calculate cell viability as a percentage of the negative control.
  • Apoptosis Assay: Harvest cells, stain with Annexin V and Propidium Iodide (PI), and analyze with a flow cytometer within 1 hour. Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
  • Oxidative Stress: Load cells with a fluorescent ROS detection probe (e.g., H₂DCFDA) for 30 minutes. After treatment with this compound, measure fluorescence intensity with a microplate reader or flow cytometer.
  • Mitochondrial Membrane Potential (ΔΨm): Stain treated cells with JC-1 dye for 20-30 minutes. Analyze by flow cytometry or fluorescence microscopy. Healthy mitochondria show red fluorescence (J-aggregates), while depolarized mitochondria show green (J-monomers).
Transporter Inhibition Assay

This protocol determines if this compound interacts with key renal secretory transporters, a common pathway for NRTI toxicity [1] [4].

G Step1 Transfect cells with human transporter (e.g., hOAT1, hOCT2) Step2 Incubate with probe substrate (e.g., Para-aminohippurate for hOAT1) Step1->Step2 Step3 Co-incubate with this compound (Vary concentrations) Step2->Step3 Step4 Measure uptake of probe substrate (Liquid Scintillation Counting) Step3->Step4 Step5 Calculate % inhibition of transport and IC50 value Step4->Step5

Detailed Methodology:

  • Cell System: Use a standard system like HEK293 or MDCK cells overexpressing a single human transporter (hOAT1, hOCT2, MATE1, MATE2-K).
  • Uptake Assay: Grow cells on 24-well plates. On the day of the assay, wash cells with pre-warmed assay buffer.
  • Inhibition Study: For each transporter, incubate cells with a known concentration of a radioactive probe substrate (e.g., [³H]-Para-aminohippurate for hOAT1) in the presence of increasing concentrations of this compound (e.g., 1 µM to 500 µM). Include a control with probe substrate alone.
  • Quantification: After a defined uptake period (e.g., 2-5 minutes), rapidly wash cells with ice-cold buffer to stop uptake. Lyse cells and measure accumulated radioactivity using a liquid scintillation counter.
  • Data Analysis: Calculate the percentage of transport inhibition compared to the control. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Frequently Asked Questions (FAQs)

Q1: What are the primary risk factors for drug-induced nephrotoxicity in a clinical trial setting? Patient-specific risk factors are critical for trial safety monitoring [6] [3]. Key factors include:

  • Preexisting Renal Impairment: Baseline CKD or low eGFR (< 60 mL/min/1.73 m²) is a major risk factor.
  • Age: Patients older than 60 years have reduced renal reserve and are more vulnerable.
  • Volume Depletion: Dehydration concentrates the drug in the kidneys, increasing toxicity risk.
  • Concomitant Medications: Using other nephrotoxic drugs (e.g., NSAIDs, aminoglycosides, vancomycin) significantly amplifies risk [6] [4].
  • Comorbidities: Conditions like diabetes, heart failure, and sepsis can compromise kidney function.

Q2: Based on its drug class, what specific renal safety signals should we monitor for this compound? Given that this compound is an NRTI, closely monitor for signs of Proximal Tubulopathy, as seen with tenofovir and adefovir [1] [2] [3]. Key indicators include:

  • Biomarkers in Urine: Unexplained glycosuria, phosphaturia, aminoaciduria, and low molecular weight proteinuria (e.g., β2-microglobulin).
  • Serum Electrolytes: Hypophosphatemia, hypokalemia, hypouricemia.
  • Functional Markers: A rising serum creatinine level and a decline in estimated GFR.

Q3: What general strategies can be employed to prevent nephrotoxicity during drug development?

  • Adequate Hydration: Ensure clinical trial participants are well-hydrated to reduce drug concentration in the renal tubules [5].
  • Dose Adjustment: Consider dose reduction or interval extension for patients with impaired renal function [3].
  • Therapeutic Drug Monitoring: If feasible, monitor drug levels to avoid excessive systemic exposure.
  • Avoid Nephrotoxic Combinations: Design trial exclusion criteria or stratification to minimize the use of other nephrotoxic drugs concurrently with this compound [4].

References

Amdoxovir lens opacities side effect management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Safety Finding on Lens Opacities

In a clinical trial (AACTG A5118) investigating Amdoxovir (DAPD) in patients with HIV, no incidents of lens opacities were reported. The table below summarizes the safety data from this study.

Trial Identifier Trial Phase Reported Lens Opacities Other Relevant Safety Observations
ACTG A5118 [1] Randomized Controlled Trial No subject developed lens opacities [1]. Mild decreases in creatinine clearance were observed with similar frequency between the this compound and placebo groups [1].

Experimental Protocol for Safety Monitoring

The cited study provides a reference for how safety, including ophthalmological effects, can be monitored in clinical trials for nucleoside reverse transcriptase inhibitors (NRTIs) like this compound. Below is a generalized protocol based on this approach.

  • 1. Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating drug safety and efficacy [1].
  • 2. Subject Population: Enroll subjects with a history of failure of two or more antiretroviral regimens. In the A5118 trial, all subjects were also treated with enfuvirtide plus an optimized background regimen [1].
  • 3. Safety Endpoints:
    • Primary Safety Endpoint: Time to first serious adverse event (graded using a standardized toxicity table, such as the DAIDS criteria used in the study) [1].
    • Other Monitoring: Include specific and periodic assessments for known or potential toxicities of the drug class. For NRTIs like this compound, this should include regular ophthalmological examinations (e.g., slit-lamp exams) to check for lens opacities, as well as monitoring of renal function (e.g., creatinine clearance) [1].
  • 4. Data Analysis: Compare the frequency and severity of adverse events, including lens abnormalities, between the treatment and control arms.

This workflow summarizes the key stages of safety monitoring for this compound in a clinical trial setting:

Start Start Safety Monitoring P1 Patient Enrollment & Baseline Assessment Start->P1 P2 Conduct Regular Ophthalmological Exams P1->P2 P3 Monitor Renal Function & Other Parameters P2->P3 P4 Record & Grade Adverse Events P3->P4 Decision Lens Abnormality Detected? P4->Decision A1 Implement Protocol: - Detailed documentation - Assess causality - Consult ophthalmologist Decision->A1 Yes A2 Continue Scheduled Monitoring Decision->A2 No End Analyze & Report Safety Data A1->End A2->P2 Next scheduled visit

FAQs on this compound and Lens Opacities

Q1: What is the established risk of developing lens opacities from this compound? Based on the available clinical evidence from the AACTG A5118 trial, no lens opacities were observed in subjects treated with this compound at a dose of 300 mg twice daily for up to 48 weeks. This suggests a low risk within the context and duration of this specific study [1].

Q2: What is the recommended monitoring protocol for lens opacities in a clinical trial setting for this compound? While the search results do not specify a detailed protocol, standard practice for monitoring this potential side effect involves regular ophthalmological examinations. Researchers should design trials to include baseline and periodic follow-up assessments conducted by an ophthalmologist, which typically include a slit-lamp examination to detect any lens changes [1].

Q3: Are there specific patient factors that increase the risk of lens opacities with this compound? The provided research does not offer information on risk factors. A comprehensive risk assessment would require data from larger and more diverse patient populations.

Important Limitations and Further Research

The information presented here is based on a single, small-scale clinical trial. The finding of "no lens opacities" is encouraging but cannot be considered a definitive safety profile. To fully establish the risk and create detailed management guidelines:

  • Larger Studies: Data from larger and longer-term clinical trials are necessary.
  • Preclinical Data: Investigation into the mechanistic basis for this side effect in animal models or cell-based studies is required.
  • Recent Literature: You should search for more recent publications or conference abstracts on this compound beyond the 2006 study cited here.

References

Troubleshooting Guide: Low Yield in Glycosylation Step

Author: Smolecule Technical Support Team. Date: February 2026

The coupling of dioxolane acetate with a purine base is a critical, low-yielding step in DAPD synthesis. The table below summarizes solutions for common issues:

Problem Possible Cause Suggested Solution Expected Outcome
Low overall yield and poor β-anomer selectivity [1] Standard Vorbruggen glycosylation conditions provide low selectivity for the desired β-anomer. Use t-butyl cyanoacetate as an additive in the glycosylation reaction [1]. Increases isolated yield of the β-anomer to 45% (vs. 9-18% in the old process) and improves the β/α anomeric ratio [1].
Use of hazardous materials on large scale [1] The original process used large amounts of sodium azide, posing safety challenges. Implement a revised two-step conversion of intermediate 6 to the final 2,6-diaminopurine nucleoside [1]. A more scalable and safer process, enabling the production of over 100 kg of DAPD [1].

Detailed Experimental Protocol for Glycosylation Improvement

Here is a detailed methodology for the improved glycosylation step, which is central to enhancing DAPD synthesis yield [1].

Objective: To couple (2R-4R/S)-4-acetoxy-2-isobutyryloxymethyl-1,3-dioxolane (compound 4) with a silylated 2,6-diaminopurine to produce the β-anomer of the intermediate nucleoside (compound 6) with high yield and selectivity.

Key Improvement: Incorporation of t-butyl cyanoacetate as an additive.

Materials:

  • Dioxolane acetate (compound 4)
  • Silylated 2,6-diaminopurine
  • Trimethylsilyl iodide (TMSI), as Lewis acid
  • Anhydrous Dichloromethane (CH₂Cl₂), as solvent
  • t-Butyl cyanoacetate (Additive)
  • Hexamethyldisilazane (HMDS)
  • Ammonium sulfate ((NH₄)₂SO₄)

Procedure:

  • Silylation of Base: First, silylate the 2,6-diaminopurine by refluxing it with HMDS and a catalytic amount of (NH₄)₂SO₄ [1].
  • Glycosylation Reaction:
    • In a separate flask, combine the dioxolane acetate (4) and t-butyl cyanoacetate in anhydrous CH₂Cl₂.
    • Cool the mixture to between -10 °C and -15 °C.
    • Add the Lewis acid TMSI and maintain the temperature for 1 hour.
    • Add the pre-silylated 2,6-diaminopurine base to the reaction mixture.
    • Maintain the temperature at 4 °C for 15 hours, then allow it to warm to room temperature and stir for an additional 3 hours [1].
  • Work-up and Isolation: After reaction completion, work up the mixture and purify the crude product. A single recrystallization can yield pure β-anomer (6) with an isolated yield of 45% and a β/α ratio of 2.2:1 [1].

The following diagram illustrates this optimized experimental workflow:

G Start Start Glycosylation Silylate Silylate 2,6-Diaminopurine (HMDS, (NH₄)₂SO₄, reflux) Start->Silylate AddAdditive Add t-Butyl Cyanoacetate (Additive) to Dioxolane Acetate 4 Silylate->AddAdditive Cool Cool Reaction Mixture (-10 °C to -15 °C) AddLewisAcid Add TMSI (Lewis Acid) Hold for 1 hour Cool->AddLewisAcid AddAdditive->Cool AddBase Add Silylated Base AddLewisAcid->AddBase Stir Stir at 4 °C for 15 hrs Then at Room Temp for 3 hrs AddBase->Stir End Obtain β-Anomer 6 (45% Isolated Yield) Stir->End

Frequently Asked Questions (FAQs)

Q: Why is the glycosylation step so critical for improving DAPD synthesis? A: This step directly couples the sugar (dioxolane) and base (purine) parts of the molecule. The original process for this step had a very low yield (9-18%) and produced a near 1:1 mixture of α- and β-anomers, requiring difficult separation. Improving this step dramatically increases the amount of desired final product obtained [1].

Q: What is the role of t-butyl cyanoacetate in the improved protocol? A: While the exact mechanism is not fully detailed in the literature, it is believed that the additive forms a complex that preferentially blocks the α-face of the dioxolane oxonium ion intermediate. This favors attack by the nucleoside base from the β-face, leading to higher selectivity for the pharmacologically active β-anomer and a better overall yield [1].

Q: Are there other reported methods to improve this synthesis? A: Yes, another study mentioned using t-butyl acetoacetate as an additive, which gave a 33% isolated yield of the β-anomer. However, the method using t-butyl cyanoacetate demonstrated a superior yield of 45% [1]. An enzymatic hydrolysis step has also been reported to efficiently separate anomers in the synthesis of a related compound, (-)-APD [1].

Key Synthesis Pathway for Amdoxovir (DAPD)

The broader synthesis context of DAPD, from a key lactone intermediate, is visualized below. The highlighted section represents the glycosylation step detailed in this guide.

G Lactone (R)-Lactone B (3) DioxolaneAcetate Dioxolane Acetate (4) Lactone->DioxolaneAcetate 1. Reduction 2. Acylation Glycosylation Glycosylation with 2,6-Dichloropurine DioxolaneAcetate->Glycosylation Vorbruggen Coupling ChloroIntermediate Chloro Intermediate (6) Glycosylation->ChloroIntermediate With Additive Improved Yield/Selectivity DAPD (-)-DAPD ChloroIntermediate->DAPD 1. NaN3 2. Hydrogenation 3. Ester Removal

References

The Anomeric Purification Challenge in Amdoxovir Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in synthesizing Amdoxovir (DAPD) is separating the desired β-anomer from the unwanted α-anomer after the glycosylation step, which typically produces a near 1:1 mixture [1]. The initial industrial process had significant limitations, including a low isolated yield of the β-anomer (9-18%) and the use of hazardous sodium azide [1].

Improved Glycosylation and Purification Method

Researchers developed a more efficient process using an additive to improve the β-selectivity during the glycosylation of the dioxolane acetate intermediate with a silylated 2,6-diaminopurine [1].

The table below summarizes the effects of different additives in the glycosylation reaction:

Additive Lewis Acid Solvent β/α Anomeric Ratio Overall Isolated Yield of β-anomer
None [1] TMSI CH₂Cl₂ 1.2 Not specified (Low)
t-Butyl acetoacetate [1] TMSI CH₂Cl₂ 1.8 33%
t-Butyl cyanoacetate [1] TMSI CH₂Cl₂ 2.2 45%
t-Butyl cyanoacetate [1] SnCl₄ CH₂Cl₂ N/A (Reaction failed) 0%

The improved workflow for the synthesis and purification of this compound is as follows:

G start (R)-Lactone B Intermediate step1 Selective Reduction & Acetylation start->step1 step2 Glycosylation Coupling (With t-Butyl Cyanoacetate) step1->step2 anomeric_mix Crude Product: ~1:1 α/β Anomeric Mixture step2->anomeric_mix recryst Single Recrystallization anomeric_mix->recryst anomeric_mix->recryst pure_beta Pure β-Anomer (6-Chloro Intermediate) recryst->pure_beta step4 Azide Displacement & Hydrogenation pure_beta->step4 step5 Ester Removal (Butylamine in MeOH) step4->step5 final Pure this compound (DAPD) step5->final labeldistance_override Key Purification Step

Frequently Asked Questions

  • What is the role of t-butyl cyanoacetate in the improved process? While the exact mechanism is not fully understood, it is believed that the additive forms a complex that preferentially blocks the α-face of the dioxolane oxonium intermediate. This steric hindrance encourages the nucleoside base to attack from the β-face, increasing the proportion of the desired β-anomer in the initial product mixture [1].
  • What is the current status of this compound? this compound reached Phase II clinical trials for HIV treatment. However, a trial was terminated in 2013 and another was withdrawn; no further studies appear to have been conducted since then [2].

Guidance for Further Research

Since detailed public troubleshooting guides are scarce, you may need to explore these avenues:

  • Patent Analysis: Deeply examine the full text of pharmaceutical patents related to nucleoside synthesis (like JP2014040471A and US10086011B2) for more detailed procedures and potential clues on impurity management [3] [4].
  • Scale-Up Considerations: The published improved synthesis was demonstrated on a >20 g scale. For larger scales, factors like solvent recycling, catalyst recovery, and alternative purification like chromatography may need optimization [1].

References

Amdoxovir Activation Pathway & Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Amdoxovir (AMDx, DAPD) is a prodrug that requires a two-step intracellular activation process to become its active form, DXG-triphosphate [1] [2].

G AMDx This compound (AMDx) Prodrug ADA Adenosine Deaminase (ADA) AMDx->ADA  Deamination DXG Dioxolane Guanine (DXG) ADA->DXG Kinases Cellular Kinases (3 phosphorylation steps) DXG->Kinases  Phosphorylation DXG_TP DXG-Triphosphate (DXG-TP) Active Form Kinases->DXG_TP HIV_RT HIV-1 Reverse Transcriptase DXG_TP->HIV_RT  Binds & Inhibits Chain_Term Chain Termination Viral Replication Inhibited HIV_RT->Chain_Term

The key characteristics of this pathway are [1] [2]:

  • Activation Route: AMDx uses a kinase-bypass strategy. The initial conversion by adenosine deaminase is not a phosphorylation step, which may help avoid rate-limiting kinase reactions faced by other nucleoside analogs.
  • Active Form Half-Life: The active DXG-TP has a long intracellular half-life of approximately 16 hours in activated primary human lymphocytes and an estimated 9 to 27 hours in humans, supporting a twice-daily (BID) dosing regimen [1].

Troubleshooting Phosphorylation and Efficacy

Here are common challenges and potential solutions related to AMDx's activity:

Challenge Possible Cause & Solution

| Reduced Antiviral Potency | Cause: Pre-existing Thymidine Analog Mutations (TAMs) or M184V/I in HIV-1 reverse transcriptase can cause moderate resistance [1]. Solution: Test viral strain for mutations. Consider combination therapy with Zidovudine (ZDV), which shows synergistic activity and can counter resistance [3] [1]. | | Suboptimal Response in Treatment-Experienced Patients | Cause: A higher prevalence of resistance mutations in patients with prior antiretroviral therapy [4]. Solution: In clinical studies, treatment-experienced patients with no TAMs and higher baseline CD4+ counts showed better response. Prioritize AMDx for naive patients or those with a susceptible viral profile [4]. | | Theoretical Phosphorylation Competition | Cause: Combining multiple nucleoside analogs that rely on the same cellular kinases for activation [2]. Solution: AMDx is activated by 5'-nucleotidase, not traditional thymidine kinases. It is favorably combined with ZDV, as they use different phosphorylation pathways and do not inhibit each other's activation [3] [2]. |

Experimental & Clinical Data for Reference

The following table summarizes key quantitative findings from research and clinical trials.

Parameter / Observation Value / Finding Notes / Context
Antiviral Activity (Monotherapy) Median reduction in HIV-1 RNA of 1.5 log₁₀ copies/mL (500 mg BID, 15 days) [4] Observed in treatment-naive patients.
Antiviral Activity (Combination Therapy) Mean reduction in HIV-1 RNA of 2.00 log₁₀ copies/mL (AMDx + Zidovudine 200 mg BID, 10 days) [3] [1] Synergistic effect; significantly more potent than AMDx alone (P=0.021).
Key Resistance Mutations K65R and L74V [1] K65R confers cross-resistance to other NRTIs but can increase sensitivity to ZDV [1].
Cellular Toxicity Profile No negative effect on mitochondrial DNA (mtDNA) in HepG2 cells at 10 μM for 14 days [1] Suggests a favorable mitochondrial toxicity profile compared to some older NRTIs.

FAQs for Researchers

Q1: What is the primary rate-limiting step in AMDx activation? The conversion of AMDx to DXG by adenosine deaminase is efficient. The phosphorylation of DXG to its triphosphate form by cellular kinases is a critical, multi-step process that determines the intracellular levels of the active metabolite DXG-TP [1] [2].

Q2: Does AMDx require a nucleoside transporter for cellular uptake? Like many nucleoside analogs, AMDx is hydrophilic and may depend on nucleoside transporters for efficient cellular entry. Lipophilic prodrug strategies are being researched to enhance membrane permeability [5] [2].

Q3: Why is the combination of AMDx and Zidovudine (ZDV) synergistic? This synergy is due to bidirectional suppression of resistance. The K65R mutation (selected by AMDx) reverses ZDV resistance, while Thymidine Analog Mutations (TAMs, selected by ZDV) suppress the K65R pathway. Furthermore, they are activated by different kinases and do not interfere with each other's intracellular phosphorylation [3] [1].

Methodology for Monitoring Phosphorylation

A standard protocol for measuring intracellular levels of AMDx metabolites in primary human lymphocytes is as follows [2]:

  • Cell Culture: Use activated human peripheral blood mononuclear cells (PBM cells), as they are a primary substrate for HIV infection and provide a more physiologically relevant model than transformed cell lines.
  • Dosing: Incubate cells with a physiological concentration of AMDx (e.g., 10 µM) for a defined period.
  • Cell Harvesting and Extraction: At designated time points, wash cells to remove extracellular drug. Use cold acid extraction (e.g., 70% methanol) or perchloric acid to precipitate proteins and extract nucleotides.
  • Analysis: Analyze the neutralized cell extract using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to separate and quantify the concentrations of AMDx, its intermediate metabolite DXG, and the active anabolite DXG-TP.

References

Mechanism of Action & Key Interactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the metabolic pathway and key interaction potentials of amdoxovir.

Aspect Description
Drug Name This compound (AMDx, DAPD) [1] [2]
Drug Class Nucleoside Reverse Transcriptase Inhibitor (NRTI) [3]
Mechanism of Action Prodrug deaminated by adenosine deaminase to dioxolane guanine (DXG). DXG is phosphorylated to DXG-triphosphate (DXG-TP), which inhibits HIV-1 reverse transcriptase by competing with endogenous dGTP [2] [4].

| Synergistic Combinations | • Zidovudine (ZDV): Prevents/delays selection of thymidine analogue and K65R mutations; shows synergistic antiviral activity in vitro and in clinical studies [5] [6]. • Mycophenolic Acid (MPA) & Ribavirin: IMPDH inhibitors that reduce intracellular dGTP pools, augmenting DXG-TP's antiviral effect and reversing certain resistance mutations [4]. | | Antagonistic Combinations | Information is limited. IMPDH inhibitors like MPA and Ribavirin can antagonize the activity of zidovudine [4]. | | Pharmacokinetic Interactions | A clinical study found co-administration of this compound with zidovudine did not significantly alter the plasma pharmacokinetics of either drug [2]. |

Quantitative Interaction & Resistance Data

The tables below consolidate key quantitative findings from preclinical and clinical studies.

Table 1: Clinical Antiviral Activity of this compound Combinations (10-Day Monotherapy Study) [5] [6]

Treatment Regimen Mean Change in HIV-1 RNA (log₁₀ copies/mL) Interpretation
Placebo +0.10 Baseline
Zidovudine 300 mg bid -0.55 Antiviral activity
This compound 500 mg bid -1.09 Antiviral activity
This compound 500 mg + Zidovudine 200 mg bid -2.00 Synergistic activity (P=0.021 vs. This compound alone)
This compound 500 mg + Zidovudine 300 mg bid -1.69 Enhanced activity

Table 2: In Vitro Reversal of this compound Resistance with IMPDH Inhibitors [4]

HIV-1 Strain (Genotype) DXG EC₅₀ (μM) [Drug Alone] DXG EC₅₀ (μM) [with MPA or RBV] Interpretation
Wild-Type Baseline ~10-fold decrease Marked synergy
K65R Increased (resistant) Reduced to within 2-fold of wild-type Near-complete reversal of resistance
L74V Increased (resistant) Reduced to within 2-fold of wild-type Near-complete reversal of resistance
K65R/Q151M Increased (resistant) Reduced to within 2-fold of wild-type Near-complete reversal of resistance

Experimental Protocols for Key Studies

Here are the detailed methodologies for the key experiments cited, which can be adapted for further investigation.

Protocol: Clinical Antiviral Activity and Tolerability

This methodology is based on a Phase Ib/IIa randomized, double-blind, placebo-controlled clinical trial [5] [6].

  • Objective: To assess the short-term antiviral activity and tolerability of this compound in combination with reduced and standard doses of zidovudine.
  • Patient Population: HIV-1-infected adults, either treatment-naïve or without antiretroviral therapy for the previous 90 days. Plasma HIV-1 RNA ≥5,000 copies/mL and CD4+ T-cell count ≥200 cells/mm³.
  • Study Design:
    • Randomization: Patients were randomized to receive twice-daily treatment for 10 days in one of several groups, including placebo, ZDV monotherapy (200 mg or 300 mg), AMDx monotherapy (500 mg), or AMDx (500 mg) combined with ZDV (200 mg or 300 mg).
    • Blinding: The study was double-blind for this compound/placebo assignment, but open-label for zidovudine dosing.
  • Key Assessments:
    • Efficacy: The primary endpoints were the mean change in plasma HIV-1 RNA (log₁₀ copies/mL) from baseline to Day 10 and the area under the virus depletion curve (AUCVL).
    • Safety: Clinical and laboratory safety monitoring was performed throughout the study.
Protocol: In Vitro Combination with IMPDH Inhibitors

This methodology is based on a published in vitro study [4].

  • Objective: To examine the effect of Mycophenolic Acid (MPA) and Ribavirin (RBV) on the anti-HIV activity of DAPD and its active metabolite, DXG.
  • Cell Systems:
    • MT-2 cells (a T-cell line)
    • Primary Peripheral Blood Mononuclear Cells (PBMCs) from HIV-seronegative donors, activated with phytohemagglutinin (PHA).
  • Viral Strains: A range of HIV-1 strains were used, including:
    • Wild-type virus (LAI strain)
    • Recombinant viruses with patient-derived resistance mutations (e.g., F116Y, Q151M, T215Y)
    • Site-directed mutants (e.g., K65R, L74V, K65R/Q151M)
  • Antiviral Assay:
    • XTT Assay (in MT-2 cells): Cells are infected with HIV-1 and cultured in the presence of serial dilutions of the test compounds. After 5 days, cell viability is measured using the XTT reagent, which is metabolized by living cells to a colored formazan product. The 50% effective concentration (EC₅₀) is calculated.
    • p24 ELISA (in PBMCs): Cells are infected and cultured with the compounds. The level of HIV-1 p24 antigen in the supernatant is measured by ELISA to determine viral replication and calculate the EC₅₀.
  • Data Analysis: The EC₅₀ values for DAPD or DXG, alone and in combination with fixed concentrations of MPA or RBV, are compared to assess synergy and reversal of resistance.

FAQs for Researchers

Q1: Does this compound have any known pharmacokinetic interactions with common antiretrovirals? Available clinical data indicates that this compound and zidovudine can be co-administered without clinically significant pharmacokinetic interactions. A study reported that co-administration did not significantly change the plasma levels of either drug or the percent recovery of this compound, DXG, or zidovudine in urine [2]. Data on interactions with other specific antiretrovirals is not available in the searched literature.

Q2: How can resistance to this compound be overcome in vitro? Resistance conferred by the K65R or L74V mutations can be overcome by combining this compound/DXG with inhibitors of inosine monophosphate dehydrogenase (IMPDH), such as Mycophenolic Acid (MPA) or Ribavirin. These inhibitors reduce the intracellular levels of the natural substrate dGTP, which shifts the competitive balance in favor of the active drug, DXG-TP, thereby reversing resistance [4].

Q3: What is the primary safety concern observed with this compound in preclinical models, and how was it monitored in clinical trials? The primary toxicity observed in animal studies (cynomolgus monkeys) was obstructive nephropathy at high doses, due to the precipitation of the drug in renal tubules [6]. In clinical trials, this was monitored through renal function tests. Additionally, some early trials observed lens opacities, leading to enhanced ophthalmologic monitoring in subsequent studies [6].

Troubleshooting Guides

Issue: High Variability in Antiviral Response in a Clinical Trial

  • Potential Cause: Inconsistent antiviral effect when using this compound as a monotherapy.
  • Solution: Consider combination therapy. Clinical evidence shows that combining this compound with zidovudine resulted in a "markedly decreased VL variability" compared to this compound alone, leading to a more consistent and robust antiviral response [5] [6].

Issue: Reduced In Vitro Susceptibility to this compound in Cell-Based Assays

  • Potential Cause: The HIV-1 strains used carry the K65R or L74V mutations, which are known to reduce susceptibility to this compound/DXG [2] [4].
  • Solution:
    • Genotype the viral stock to confirm the presence of resistance mutations.
    • Utilize a strategic combination. Incorporate an IMPDH inhibitor like MPA into your assay system. This has been shown to reduce the EC₅₀ of DXG against resistant strains to near wild-type levels [4].

Metabolic Activation & Synergy Pathway of this compound

The diagram below visualizes the intracellular activation of this compound and the mechanism of its synergistic combination with IMPDH inhibitors.

References

Mitochondrial Toxicity Profile of Amdoxovir

Author: Smolecule Technical Support Team. Date: February 2026

The available data, primarily from pre-clinical studies, suggests that Amdoxovir (DAPD) and its active metabolite, DXG, have a low potential for mitochondrial toxicity. Key evidence is summarized below.

Assessment/Finding Description Experimental Context Source
No mtDNA Depletion No significant changes in mitochondrial DNA (mtDNA) levels in human hepatoma cells (HepG2) treated for 14 days at 10 μM. In vitro cell culture [1]
No Increased Lactic Acid No increase in lactic acid production was observed in HepG2 cells treated for 14 days. In vitro cell culture [1]
Combination with IMPDH Inhibitors The combination of Mycophenolic acid (MPA) or Ribavirin (RBV) with DAPD or DXG did not result in reduced levels of mitochondrial DNA. In vitro study in MT2 cells and PBMCs [2]
Favorable In Vitro Comparison The drug is noted for a marked improvement in safety profile compared to older NRTIs like Zidovudine (ZDV) and Stavudine (d4T). Review of NRTI pharmacology [3]

Experimental Protocols for Assessment

For researchers aiming to assess mitochondrial toxicity, here are detailed methodologies for key in vitro assays, adapted from standard practices.

Protocol 1: Quantifying mtDNA Content via qPCR

This protocol assesses mtDNA depletion, a key marker of NRTI toxicity [4].

  • 1. Cell Culture and Dosing:

    • Cell Lines: Use relevant human cell lines, such as HepG2 (liver) or primary skeletal muscle cells (SkMCs).
    • Culture Conditions: Maintain cells in appropriate medium and serum. For renal cells, use specialized media and coated inserts.
    • Drug Treatment: Expose cells to serial dilutions of this compound/DXG. Include negative (vehicle) and positive controls (e.g., Zalcitabine/ddC). Treat for extended periods (e.g., 9-21 days), replacing drug-containing medium every 3-5 days.
  • 2. DNA Isolation and Slot-Blot:

    • Lysis: At endpoint, lyse cell pellets in NaOH/EDTA solution and heat at 100°C.
    • Blotting: Slot-blot lysates onto a nylon membrane (e.g., Zeta-Probe).
  • 3. Probe Hybridization:

    • Probe Generation: Generate labeled DNA probes via PCR:
      • mtDNA Probe: Target a mitochondrial gene (e.g., cytochrome b).
      • nDNA Probe: Target a nuclear gene (e.g., β-actin).
    • Hybridization: Hybridize membranes sequentially with radiolabeled mtDNA and nDNA probes.
  • 4. Data Analysis:

    • Quantification: Quantify signal intensity using a PhosphorImager.
    • Calculation: Calculate the relative mtDNA content as the ratio of the mtDNA signal to the nDNA signal. Express as a percentage of the untreated control.

The workflow for this protocol is as follows:

start Start Assessment culture Culture & Dose Cells (HepG2, SkMCs, etc.) start->culture isolate Isolate Total DNA culture->isolate blot Slot-Blot DNA on Membrane isolate->blot probe_mt Hybridize with mtDNA Probe (e.g., Cytochrome b) blot->probe_mt quantify_mt Quantify mtDNA Signal probe_mt->quantify_mt probe_nuc Strip & Re-hybridize with nDNA Probe (e.g., β-actin) quantify_mt->probe_nuc quantify_nuc Quantify nDNA Signal probe_nuc->quantify_nuc calculate Calculate mtDNA/nDNA Ratio quantify_nuc->calculate

Protocol 2: Measuring Lactic Acid Production

This protocol detects metabolic shifts towards glycolysis, indicating impaired mitochondrial function [4].

  • Method: Measure lactate concentration in the cell culture supernatant after drug treatment (e.g., 300 μM for 9 days).
  • Analysis: Compare lactate levels in this compound-treated cells to vehicle controls and positive controls like Zidovudine. An increase of >200% is a strong indicator of toxicity.
  • Cell Lines: Applicable to HepG2 cells and SkMCs.

Troubleshooting Common Experimental Issues

Issue Possible Cause Solution
High variability in mtDNA qPCR ratios. Inconsistent cell seeding, DNA quantification, or PCR efficiency. Standardize cell counts before lysis, use a fluorometric DNA quantitation method, and optimize qPCR primers/probes. Include a reference sample in every run. [5]
No detectable mtDNA depletion despite using high drug concentrations. The chosen cell type may not be susceptible, or the drug truly has low toxicity. Extend treatment duration to 2-3 weeks to allow for slower turnover of mitochondria. Consider using primary cells instead of immortalized lines. [4]
Increased lactate production in controls. Overgrown cells, poor culture conditions, or contaminated media. Ensure cells are not over-confluent; check pH of media and serum quality; use fresh media for assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound inhibit DNA polymerase gamma (Pol-γ)? A: While specific data on this compound is not provided in the search results, its favorable mitochondrial profile suggests low affinity for Pol-γ. Mitochondrial toxicity can also occur through depletion of natural nucleotide pools; however, the cited studies did not find significant toxicity associated with this compound itself [1] [6].

Q2: What are the best positive control drugs for these assays? A: Zalcitabine (ddC) and Didanosine (ddI) are potent inducers of mtDNA depletion and are excellent positive controls. Zidovudine (ZDV) is a strong positive control for lactate overproduction assays [4].

Q3: Are there known drug combinations that could increase the risk of this compound toxicity? A: The available in vitro evidence suggests that combining this compound with IMPDH inhibitors like Mycophenolic Acid (MPA) does not increase mitochondrial toxicity and may even help overcome viral resistance [2]. However, clinical monitoring is always advised.

References

Established Safety, Efficacy, and Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative findings from clinical and preclinical studies on Amdoxovir (also known as DAPD) and its active metabolite, dioxolane guanine (DXG).

Parameter Findings/Value Context/Details
Clinical Doses Studied 25 mg to 600 mg Doses were administered as monotherapy in treatment-naive and experienced patients; 500 mg twice daily showed significant antiviral activity [1].
Antiviral Efficacy (Viral Load Reduction) -0.7 to -1.5 log₁₀ copies/mL -1.5 log₁₀: median reduction in treatment-naive patients at highest doses [1]. -0.7 log₁₀: reduction in treatment-experienced patients (500 mg twice daily) [1].
Intracellular Half-life (DXG-TP) ~16 hours (in vitro); ~9-27 hours (human estimate) Suggests potential for twice-daily (BID) dosing to maintain therapeutic coverage [2].
Key Resistance Mutations K65R, L74V These mutations are associated with decreased susceptibility to this compound [2]. The virus remains sensitive to this compound despite M184V and Thymidine Analog Mutations (TAMs) [2].
Safety Profile Well tolerated In short-term (15-day) trials, the majority of adverse events were reported as mild or moderate in severity [1].

Key Experimental Protocols for Investigation

For researchers investigating the properties of this compound, the following methodologies from the literature can serve as a guide.

Protocol for Assessing Antiviral Activity and Resistance

This protocol is based on in vitro cell culture experiments used to determine the drug's efficacy and the mutations that confer resistance [2] [3].

  • Cell Culture: Use HIV-1-infected primary human peripheral blood mononuclear (PBM) cells. Activated PBM cells are the primary substrate for HIV infection in vivo and provide a relevant model for measuring pharmacology [4].
  • Antiviral Potency Assay: Treat infected cells with varying concentrations of this compound. The 50% effective concentration (EC₅₀) is determined by measuring the reduction in viral replication (e.g., via p24 antigen assay or viral RNA load) compared to an untreated control.
  • Resistance Selection: Passage the virus in the presence of sub-optimal drug concentrations over multiple weeks (e.g., 20-28 weeks). Sequence the viral reverse transcriptase (RT) gene to identify emerging resistance mutations (e.g., K65R, L74V) [2].
  • Steady-State Kinetic Analysis: To understand resistance at the enzyme level, purify HIV-1 RT with specific mutations. Perform in vitro assays to determine the inhibition constant (Kᵢ) of the active triphosphate form, DXG-TP, against mutant and wild-type RT. This analyzes how efficiently the triphosphate is incorporated and causes chain termination [3].
Protocol for Intracellular Pharmacology

This methodology is critical for understanding the drug's activation and longevity within target cells [2] [4].

  • Cell Processing and Dosing: Isolate primary human PBM cells from donor blood and activate them with phytohemagglutinin (PHA). Incubate the cells with a clinically relevant concentration of this compound (e.g., 10 μM).
  • Triphosphate Extraction and Quantification: At designated time points post-dosing, wash and lyse the cells. Extract the phosphorylated nucleotides, including the active metabolite DXG-triphosphate (DXG-TP). Use validated analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of DXG-TP.
  • Half-life Determination: After removing the extracellular drug, measure the decay of DXG-TP levels over time (e.g., at 0, 4, 8, 12, 16, 20, and 24 hours). The intracellular half-life is calculated from the slope of the log-linear decline in concentration over time [2].

Mechanistic and Experimental Workflows

The following diagrams illustrate the metabolic activation of this compound and a generalized workflow for evaluating its antiviral activity.

amdoxovir_metabolism DAPD This compound (DAPD) ADA Adenosine Deaminase DAPD->ADA Extracellular or Intracellular DXG Dioxolane Guanine (DXG) ADA->DXG Kinases Cellular Kinases (Phosphorylation) DXG->Kinases Intracellular DXG_TP DXG-Triphosphate (DXG-TP) Active Form Kinases->DXG_TP RT_Inhibition Inhibits HIV-1 Reverse Transcriptase DXG_TP->RT_Inhibition Chain_Termination Viral DNA Chain Termination RT_Inhibition->Chain_Termination

antiviral_workflow Start Isolate Primary Human PBM Cells Activate Activate with PHA Start->Activate Infect Infect with HIV-1 (Wild-type or Mutant Strains) Activate->Infect Treat Treat with This compound Serials Infect->Treat Measure Measure Viral Replication (p24 or RNA Load) Treat->Measure Analyze Analyze Dose Response (Calculate EC₅₀) Measure->Analyze

Key Takeaways for Researchers

  • Status of Development: this compound's clinical development was terminated after Phase II trials around 2013, so no further human data is expected [5].
  • Defining the Window: The "therapeutic window" is inferred from dose-ranging studies (e.g., 25-500 mg BID). The upper end would be defined by the dose where mild-to-moderate adverse events become more frequent or severe, while the lower end is the minimum dose required for a significant antiviral effect (e.g., >0.5 log reduction) [1].
  • Combination Therapy is Key: Early trials indicated that this compound used in combination with Zidovudine (ZDV) showed at least additive efficacy and allowed for a lower ZDV dose, which could improve the overall therapeutic index by limiting ZDV-associated toxicity [2].

References

Adherence Monitoring & Measurement FAQs

Author: Smolecule Technical Support Team. Date: February 2026

For researchers designing clinical trials, monitoring adherence is critical for interpreting results. The table below summarizes the most common methods [1] [2].

Method Description Key Considerations for Researchers
Direct Measures Drug level assays in blood, urine, or hair samples [1] [3]. High fidelity, but invasive and costly. Consider for validation subgroups [4] [1].
Electronic Monitoring "Smart" containers record opening events [4] [1]. Provides rich data on timing and taking adherence; can be expensive for large trials [1].
Pharmacy Refills / Pill Counts Secondary database analysis or physical counts of returned medication [4] [1] [2]. Less invasive, but can overestimate adherence (e.g., if pills are discarded) [4] [1].
Clinical Assessment / Self-Reporting Patient interviews, questionnaires (e.g., Morisky Scale) [4] [1] [2]. Simple and low-cost, but prone to recall bias and social desirability effects [4] [1].

Q: What are the standard metrics for quantifying adherence in a trial? A: The two most widely used metrics are the Medication Possession Ratio (MPR) and the Proportion of Days Covered (PDC). In most instances, a patient with an MPR or PDC ≥ 0.80 (or 80%) is considered "adherent" [1]. Persistence, which is the duration of time from treatment initiation to discontinuation, is another critical measure for long-term trials [1] [5].

Q: How can we mitigate the common risk of overestimating adherence in trials? A: Several factors can lead to overestimation, including "white coat adherence" (where patients are more adherent just before a clinic visit). To improve data fidelity, consider blinding patients to the primary monitoring method, implementing longer follow-up periods, and using a combination of the methods listed above (e.g., self-report plus drug level testing in a sub-group) for validation [1].

Strategies to Improve Adherence: A Troubleshooting Guide

Adherence barriers are multifaceted. Addressing them requires a proactive, multi-pronged strategy. The following workflow outlines a systematic approach to identifying and resolving common adherence challenges.

G cluster_patient Patient-Related Factors cluster_therapy Therapy-Related Factors cluster_system Healthcare System Factors Start Identify Adherence Barrier P1 Low Health Literacy Start->P1 T1 Complex Regimen (Polypharmacy, Frequent Dosing) Start->T1 S1 Cost of Medication Start->S1 Sol1 Structured Patient Education and Counseling P1->Sol1  Implement P2 Forgetfulness Sol2 Consented Medication Reminders (SMS, Email) P2->Sol2  Implement P3 Low Risk Perception Sol3 Motivational Interviewing to Reinforce Benefit P3->Sol3  Implement P4 Depression/Anxiety Sol4 Integrate Mental Health Support P4->Sol4  Implement Sol5 Simplify Dosing (e.g., Once-Daily), Review Polypharmacy T1->Sol5  Implement T2 Side Effects Sol6 Proactive Management of Side Effects T2->Sol6  Implement T3 Formulation Issues (e.g., Pill Size, Swallowing) Sol7 Explore Alternative Formulations T3->Sol7  Implement Sol8 Provide Medication Cost Assistance S1->Sol8  Implement S2 Poor Patient-Provider Communication Sol9 Train Staff on Empathetic Communication & Building Trust S2->Sol9  Implement

The interventions above are supported by clinical evidence:

  • Comprehensive Support Programs: Programs that combine cost assistance, nurse support for education and follow-up, and medication reminders have been shown to significantly improve adherence and reduce discontinuation rates [6].
  • Pharmacist-Led Interventions: Involving pharmacists in patient education and support has been associated with markedly increased adherence rates [6].
  • Long-Acting Formulations: While not yet available for all drugs, long-acting (LA) injectable or implantable formulations represent a paradigm shift in adherence management. As seen in other therapeutic areas like HIV and contraception, LA therapies can dramatically improve adherence by reducing the dosing burden from daily to monthly or longer [7]. This is a key area for future antiviral development [1] [7].

Experimental Protocols for Adherence Research

For scientists aiming to study adherence interventions, here are detailed methodologies for two key experiments.

Experiment 1: Evaluating the Impact of a Reminder System on Adherence

  • Objective: To determine if a structured reminder system (SMS/Email) improves the Proportion of Days Covered (PDC) and persistence in a cohort of patients on a daily antiviral regimen.
  • Design: Randomized Controlled Trial (RCT).
  • Participants: Patients prescribed the antiviral therapy for at least 6 months. Exclusion criteria: cognitive impairment preventing use of reminders.
  • Intervention:
    • Control Group: Receives standard of care (e.g., initial counseling).
    • Intervention Group: Receives standard of care plus consented, daily automated reminders (SMS/Email) for the first 3 months.
  • Methods:
    • Primary Outcome: PDC measured via pharmacy refill records over 6 months.
    • Secondary Outcomes: Self-reported adherence via a validated questionnaire (e.g., Morisky Scale) at 3 and 6 months; persistence (time to discontinuation).
    • Analysis: Compare mean PDC and persistence rates between groups using t-tests and survival analysis, respectively [2] [6].

Experiment 2: Assessing the Correlation Between Patient-Provider Concordance and Adherence

  • Objective: To investigate if the quality of the patient-provider relationship (concordance) at baseline predicts medication adherence at 6 months.
  • Design: Prospective Observational Cohort Study.
  • Participants: A consecutive sample of patients newly initiating the antiviral therapy.
  • Intervention/Metrics:
    • At the baseline visit, measure concordance using a validated tool like the "Communication Assessment Tool" that captures patient perceptions of provider empathy and collaboration [4] [5].
  • Methods:
    • Primary Outcome: PDC at 6 months from pharmacy records.
    • Analysis: Perform a linear regression analysis to determine if the concordance score is a significant predictor of PDC, while controlling for potential confounders like age, socioeconomic status, and comorbidities [4] [8] [5].

References

What is Amdoxovir and How Does it Work?

Author: Smolecule Technical Support Team. Date: February 2026

Amdoxovir (AMDX, DAPD) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) that was in development for the treatment of HIV-1 [1]. It is a prodrug that is rapidly converted to its active form, dioxolane guanosine (DXG), which is then phosphorylated to DXG-triphosphate (DXG-TP) within cells [2]. DXG-TP competes with the natural substrate dGTP for incorporation into viral DNA by HIV reverse transcriptase, thereby terminating the DNA chain and inhibiting viral replication [3] [2].

The table below summarizes key characteristics of this compound:

Property Description
Drug Class Nucleoside Reverse Transcriptase Inhibitor (NRTI) [1]
Active Form Dioxolane Guanine (DXG) [2]
Active Metabolite DXG-Triphosphate (DXG-TP) [3] [2]
Mechanism of Action Competes with dGTP; incorporation into viral DNA causes chain termination [3] [2]
Development Status Phase II trials (terminated or withdrawn; no further studies apparent) [1]

This activation pathway and its interaction with the viral lifecycle can be visualized as follows:

amdoxovir_pathway This compound This compound ADA Adenosine Deaminase This compound->ADA Deamination DXG Dioxolane Guanosine (DXG) ADA->DXG DXG_MP DXG- Monophosphate DXG->DXG_MP Phosphorylation (5'-Nucleotidase) DXG_TP DXG- Triphosphate (Active Form) DXG_MP->DXG_TP Further Phosphorylation Viral_DNA Viral DNA Synthesis DXG_TP->Viral_DNA Competition Chain_Termination Chain Termination DXG_TP->Chain_Termination dGTP Natural dGTP dGTP->Viral_DNA dGTP->Viral_DNA Competition

Diagram Title: this compound Activation and Mechanism of Action

What Mutations Cause Resistance to this compound?

Viral breakthrough and resistance to this compound/DXG in cell culture studies are primarily associated with the selection of specific mutations in the HIV-1 reverse transcriptase gene.

The table below summarizes the key resistance mutations and their cross-resistance implications:

Mutation Effect on this compound/DXG Susceptibility Cross-Resistance and Phenotypic Interactions
K65R Confers resistance [2] [4] Confers cross-resistance to tenofovir, abacavir, and didanosine [2]. This mutation can increase sensitivity to zidovudine (AZT) [4].
L74V Confers resistance [2] [4] Selected for by didanosine; virus remains sensitive to zidovudine [2] [4].
K65R/Q151M Confers resistance [3] This double mutant is associated with multi-NRTI resistance [3].
Thymidine Analogue Mutations (TAMs) Largely remains sensitive [2] [4] The K65R mutation and TAMs demonstrate a bidirectional phenotypic antagonism, meaning they rarely emerge together [4].

What Strategies Can Manage Viral Breakthrough?

Preclinical and early clinical data suggest that a strategic combination of this compound with other antiretrovirals can overcome or delay resistance.

Combination with Zidovudine (AZT)

The combination of this compound and zidovudine is a promising strategy due to their complementary resistance profiles [4].

  • Mechanism: The K65R mutation, which confers resistance to this compound, has been shown to increase viral sensitivity to zidovudine. Furthermore, the K65R and TAM pathways are mutually antagonistic, meaning the virus struggles to develop high-level resistance to both drugs simultaneously [4].
  • Clinical Evidence: A 10-day proof-of-concept clinical trial demonstrated that the combination of this compound (500 mg twice daily) with zidovudine (200 mg or 300 mg twice daily) resulted in a significantly greater reduction in viral load compared to either drug alone. The combination also reduced the variability in viral load response [4].

The results of this clinical study are summarized below:

Treatment Group Mean Change in Viral Load (log₁₀)
Placebo +0.10
Zidovudine 200 mg bid -0.69
Zidovudine 300 mg bid -0.55
This compound 500 mg bid -1.09
This compound + Zidovudine (200 mg bid) -2.00
This compound + Zidovudine (300 mg bid) -1.69
Combination with IMPDH Inhibitors

Inhibiting the host enzyme inosine monophosphate dehydrogenase (IMPDH) can potentiate the effect of this compound [3].

  • Mechanism: IMPDH inhibitors like mycophenolic acid (MPA) or ribavirin (RBV) reduce the intracellular pools of the natural nucleotide dGTP. This shifts the competitive balance in favor of the analogue, DXG-TP, enhancing its incorporation into viral DNA [3].
  • Experimental Evidence: In vitro studies showed that MPA and RBV decreased the EC₅₀ (half-maximal effective concentration) of DXG by at least 10-fold against wild-type virus. Notably, these inhibitors were also able to reverse resistance, reducing the EC₅₀ of DXG for mutant strains (including K65R and K65R/Q151M) to near wild-type levels [3].

The overall strategy for managing viral breakthrough based on these findings is illustrated here:

strategy cluster0 Preclinical Support cluster1 Clinical Support ViralBT Suspected Viral Breakthrough Step1 Genotypic Resistance Testing ViralBT->Step1 Step2 Analyze for Key Mutations Step1->Step2 K65R Detect K65R or L74V Step2->K65R NoK65R K65R/L74V Not Detected Step2->NoK65R Action2 Combine with Zidovudine (AZT) (Clinical Evidence) K65R->Action2 Antagonistic Resistance Action1 Intensify with IMPDH Inhibitor Strategy (Preclinical) NoK65R->Action1 dGTP Pool Modulation

Diagram Title: Viral Breakthrough Management Strategy

Experimental Protocols for Investigation

For researchers investigating this compound, here are summaries of key methodologies from the literature.

In Vitro Antiviral Combination Assay (with IMPDH Inhibitors)

This protocol assesses the synergy between this compound/DXG and IMPDH inhibitors like mycophenolic acid (MPA) [3].

  • Cell Lines: MT-2 cell line and phytohemagglutinin-activated peripheral blood mononuclear cells (PBMCs) [3].
  • Virus Stocks: Use wild-type HIV-1 (e.g., LAI strain) and recombinant viruses with defined resistance mutations (e.g., K65R, L74V, K65R/Q151M) generated via site-directed mutagenesis [3].
  • Infection & Compound Addition: Infect cells at a low multiplicity of infection (MOI of 0.03). Seed infected cells into 96-well plates containing serial dilutions of the test compounds (DAPD, DXG, MPA, RBV), both alone and in combination [3].
  • Viability & Data Analysis: After a 5-day culture, measure cell viability using the XTT assay. Calculate the 50% effective concentration (EC₅₀) for each compound alone and in combination to determine fold-changes and synergy [3].
Short-Term Monotherapy Clinical Trial Protocol (with Zidovudine)

This design can be used to evaluate the antiviral activity and tolerability of combination therapy in humans [4].

  • Study Design: Randomized, double-blind, placebo-controlled proof-of-concept study.
  • Participants: HIV-1-infected patients not receiving antiretroviral therapy, with plasma HIV-1 RNA ≥5,000 copies/mL [4].
  • Intervention Groups: Patients are randomized to receive twice-daily treatment for 10 days with one of the following:
    • Placebo
    • Zidovudine (200 mg or 300 mg)
    • This compound (500 mg)
    • This compound (500 mg) + Zidovudine (200 mg)
    • This compound (500 mg) + Zidovudine (300 mg) [4].
  • Primary Endpoints: Mean change in viral load (log₁₀) from baseline to Day 10, and the area under the virus depletion curve (AUCVL) [4].

Critical Development Status & Toxicity Notes

  • Development Halted: Clinical development of this compound appears to have halted. A Phase II trial was terminated in 2013, and another was withdrawn before starting, with no further studies reported [1].
  • Toxicity Concerns: In long-term animal studies, high doses of this compound caused obstructive nephropathy, likely due to crystal precipitation in renal tubules [4]. Some human trials reported lens opacities in a number of subjects, though it was unclear if these were pre-existing or drug-induced [4]. No renal toxicities were attributed to the drug in clinical trials [4].

References

Amdoxovir vs. Lamivudine: Efficacy and Status at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Amdoxovir (DAPD) Lamivudine (3TC)
Drug Class Nucleoside Reverse Transcriptase Inhibitor (NRTI), guanosine analogue [1] Nucleoside Reverse Transcriptase Inhibitor (NRTI), cytosine analogue [2]
Status Phase 2 of clinical development [1]; one listed trial was withdrawn [3] Approved and widely used; on WHO Essential Medicines List [2]
Efficacy Data Limited. In a small, short-term study, this compound (500 mg bid) with Zidovudine showed a mean viral load decline of -1.69 to -2.00 log10 [1]. Extensive. A cornerstone of HIV therapy; demonstrates high efficacy in modern dual-therapy regimens (e.g., with Dolutegravir), with >90% of patients achieving viral suppression [4] [5].
Resistance Profile Active against some resistant strains (M184V, TAMs) but susceptibility is reduced by K65R and L74V mutations [1]. Rapid selection of the M184V mutation, which confers high-level resistance. However, continuing 3TC despite resistance may offer some clinical benefit [2].
Key Characteristics Prodrug of dioxolane guanosine (DXG); synergistic effects observed with IMPDH inhibitors like mycophenolic acid [6] [1]. High oral bioavailability; minimal metabolism via CYP450; considered virustatic; dosage must be adjusted for renal impairment [2].

Detailed Experimental Data and Protocols

The search results provided some specific experimental data, though not from head-to-head studies.

  • This compound Clinical Trial Data: A proof-of-principle study investigated this compound alone and in combination with Zidovudine (ZDV). The methodology and key results were as follows [1]:

    • Protocol: 24 subjects were randomized to receive oral AMDX 500 mg twice daily, AMDX 500 mg plus ZDV (200 or 300 mg twice daily), or ZDV alone for 10 days.
    • Primary Outcome: The mean decrease in log10 viral load.
    • Results: The AMDX+ZDV (200 mg) group showed a significantly greater mean viral load decline (-2.00 log10) compared to AMDX monotherapy (-1.09 log10). The combination also reduced variability in viral load responses.
  • Lamivudine in Modern Regimens: Recent studies support the efficacy of Lamivudine as part of a two-drug regimen [4] [5]:

    • DOLCE Study Protocol: A randomized, open-label, multicenter study assessing Dolutegravir/Lamivudine in treatment-naive patients with advanced HIV disease (CD4 count ≤200 cells/mm³). The primary endpoint was the proportion of participants with a viral load (pVL) <50 copies/mL at week 48 [4].
    • Results: At week 48, 82.2% of participants in the dual-therapy arm achieved virological suppression, with a median CD4 count increase of +200 cells/mm³ [4].
    • Real-World Study Protocol: A retrospective cohort study in Southwest China evaluated Dolutegravir plus Lamivudine in patients who presented late for care (CD4 < 350 cells/μL or an AIDS-defining condition) [5].
    • Results: At 48 weeks, 90.9% of patients achieved HIV-1 RNA levels <50 copies/mL, demonstrating high virologic efficacy in a real-world setting [5].

Mechanisms of Action and Resistance

The following diagrams illustrate the distinct activation pathways and resistance profiles of this compound and Lamivudine.

g1_pharma cluster_amdox This compound (DAPD) Pathway cluster_3tc Lamivudine (3TC) Pathway DAPD This compound (DAPD) Prodrug ADA Adenosine Deaminase (ADA) DAPD->ADA DXG Dioxolane Guanosine (DXG) ADA->DXG Deamination DXG_TP DXG-Triphosphate (Active Form) DXG->DXG_TP Phosphorylation TC Lamivudine (3TC) TC_TP 3TC-Triphosphate (Active Form) TC->TC_TP Direct Phosphorylation

Diagram 1: Comparison of Intracellular Activation Pathways. This compound requires conversion to its active form, while Lamivudine is directly phosphorylated.

g2_resistance cluster_amdox_r This compound Resistance cluster_3tc_r Lamivudine Resistance Mutations_A K65R, L74V Effect_A Decreased Susceptibility to this compound/DXG Mutations_A->Effect_A Activity_A Retains activity against: • M184V • Thymidine Analog Mutations (TAMs) Mutations_A->Activity_A Mutations_3TC M184V/I Effect_3TC High-Level Resistance to Lamivudine Mutations_3TC->Effect_3TC Cross_R Confers cross-resistance to other NRTIs (e.g., Emtricitabine) Effect_3TC->Cross_R

Diagram 2: Key Resistance Mutations and Cross-Resistance Profiles.

Conclusion for Researchers

  • Lamivudine is a well-established, foundational drug with a vast amount of clinical data confirming its efficacy and safety in modern combination therapies for a broad patient population [4] [2] [5].
  • This compound remains an investigational drug with a more complex activation pathway. While early-phase studies and in vitro data suggest potential utility against certain resistant viruses and possible synergistic combinations, its clinical efficacy and eventual role in treatment landscapes are not yet defined [6] [3] [1].

References

Amdoxovir zidovudine combination synergistic effect

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary of Antiviral Activity

The following table summarizes key quantitative findings from a clinical study investigating the short-term antiviral activity of amdoxovir (also known as DAPD) alone and in combination with zidovudine [1] [2].

Treatment Regimen (Twice-daily for 10 days) Mean Change in Viral Load (log₁₀ copies/mL) Area Under the Virus Depletion Curve (AUCVL) Key Findings
Placebo +0.10 Not Specified Baseline control
Zidovudine 200 mg -0.69 Not Specified Antiviral activity observed
Zidovudine 300 mg -0.55 Not Specified Antiviral activity observed
This compound 500 mg -1.09 Not Specified Greater activity than Zidovudine monotherapy
This compound 500 mg + Zidovudine 200 mg -2.00 Not Specified Synergistic effect; significantly more potent than this compound alone (P=0.021)
This compound 500 mg + Zidovudine 300 mg -1.69 Not Specified Synergistic effect

The clinical study also noted that the combination therapy markedly decreased viral load variability compared to this compound monotherapy and was well-tolerated with only mild to moderate adverse events reported [1] [2].

Detailed Experimental Protocol

To ensure reproducibility, here are the methodological details from the key clinical study [1]:

  • Study Design: A Phase Ib/IIa randomized, double-blind, placebo-controlled, proof-of-concept study.
  • Participants: 24 HIV-1-infected adults who were either treatment-naïve or had not received antiretroviral therapy in the prior 90 days. Participants had a plasma HIV-1 RNA level ≥5,000 copies/mL and a CD4+ T-cell count ≥200 cells/mm³.
  • Randomization and Dosing: Patients were randomized to one of five treatment arms for 10 days of twice-daily therapy. The arms were: placebo, zidovudine 200 mg, zidovudine 300 mg, this compound 500 mg, this compound 500 mg plus zidovudine 200 mg, and this compound 500 mg plus zidovudine 300 mg.
  • Outcome Measures:
    • Efficacy: The primary efficacy endpoints were the mean change in viral load (log₁₀) from baseline to day 10 and the cumulative change measured by the area under the virus depletion curve (AUCVL).
    • Safety: Assessed through laboratory tests and clinical monitoring for adverse events, using the ACTG toxicity grading scale.

Mechanism of Action and Synergy

The synergistic effect of this compound and zidovudine is rooted in their complementary biochemical and resistance pathways.

G AMDX This compound (DAPD) Prodrug DXG DXG-TP Active Form AMDX->DXG Deaminated by Adenosine Deaminase RT HIV-1 Reverse Transcriptase DXG->RT Competes with dGTP ZDV Zidovudine (ZDV) Thymidine Analogue ZDV->RT dGTP dGTP Natural Substrate dGTP->RT Natural Substrate dGTP_Reduction Reduced dGTP Pools (Enhanced DXG-TP incorporation) dGTP_Reduction->DXG Shifts competition in favor of DXG-TP K65R K65R Mutation (Confers AMDX/DXG resistance) Mut_Antagonism Mutational Antagonism K65R and TAMs paths counter-select each other K65R->Mut_Antagonism TAMs Thymidine Analogue Mutations (TAMs) (Confers ZDV resistance) TAMs->Mut_Antagonism Prevention Prevents/Delays Selection of K65R and TAMs Mut_Antagonism->Prevention Combined therapy leads to

The diagram above illustrates the key mechanistic relationships, and the synergy can be broken down into three main aspects:

  • Complementary Activation Pathways: this compound and zidovudine are activated by different cellular enzymes (5′-nucleotidase and thymidine kinase, respectively). This means they do not compete for the same phosphorylation pathways, and their active triphosphate forms do not interfere with each other's intracellular levels [1].
  • Favorable Resistance Profiles: The two drugs have antagonistic resistance mutation pathways.
    • The K65R mutation, which can be selected by this compound, confers resistance to it but has been shown to re-sensitize the virus to zidovudine [1].
    • Conversely, Thymidine Analogue Mutations (TAMs), selected by zidovudine, maintain susceptibility to this compound/DXG [1].
    • This bidirectional antagonism means that the combination therapy can prevent or delay the emergence of either set of mutations, as each drug suppresses the mutations that would cause resistance to the other [1] [2].
  • Enhanced Efficacy with Lower Zidovudine Dose: In silico modeling suggested that a reduced zidovudine dose (200 mg twice daily) could maintain antiviral efficacy while potentially reducing toxicity-associated zidovudine-monophosphate levels. The clinical data confirmed that the 200 mg combination was at least as effective as the 300 mg combination, supporting this hypothesis [1] [2].

Future Research and Development Potential

The collected evidence indicates that the this compound and zidovudine combination warrants further investigation. Key considerations for future development include:

  • Promising Efficacy: The combination demonstrated synergistic antiviral activity, a ~2 log₁₀ reduction in viral load in 10 days, and a favorable resistance profile that could prolong treatment durability [1] [2].
  • Tolerability and Safety: In short-term studies, the combination was well-tolerated. However, historical data on this compound indicates a need for vigilant long-term safety monitoring, particularly for potential lens opacities and renal effects, though these were not observed in the 10-day trial [1].
  • Strategic Positioning: This combination could be particularly valuable as a second-line therapy for patients who have developed the M184V mutation (which confers resistance to lamivudine/emtricitabine), as this compound retains activity against this common variant [2].

References

Amdoxovir compared tenofovir resistance profile

Author: Smolecule Technical Support Team. Date: February 2026

Resistance Profiles at a Glance

The table below summarizes the key resistance mutations and their effects for tenofovir and amdoxovir.

Feature Tenofovir (TDF) This compound (AMDX)
Primary Resistance Mutations K65R [1] [2] [3] K65R, L74V [4] [5]
Other Relevant Mutations Thymidine Analogue Mutations (TAMs: M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) [6] [1] Shows activity against some viruses with TAMs [4]
Impact of K65R Confers 3-4 fold reduced susceptibility [1] Confers reduced susceptibility [4] [5]
Impact of M184V Can slightly increase susceptibility to TDF (resensitization effect) [1] Retains activity against the M184V/I mutation [7] [4]
Cross-Resistance K65R confers cross-resistance to ABC, ddI, FTC, 3TC [4] K65R/L74V confer cross-resistance to ddI, ABC, FTC, 3TC [4]
Notable Interactions Resensitized by M184V in the presence of TAMs [1] K65R can revert AZT-resistant virus to AZT-sensitive state; synergistic with AZT [7] [4]

Mechanisms of Resistance and Key Interactions

The resistance profiles of these drugs are defined by distinct yet interconnected biochemical pathways.

Tenofovir Resistance Mechanisms

For tenofovir, the K65R mutation in the HIV-1 reverse transcriptase (RT) is the primary resistance pathway [1] [2] [3]. This mutation works through a discrimination mechanism, whereby the altered enzyme more effectively differentiates between the natural nucleotide substrate (dATP) and the active form of the drug, tenofovir-diphosphate (TFV-DP), leading to its reduced incorporation into the viral DNA [8].

Another key mechanism, particularly for drugs like zidovudine (AZT), is the excision mechanism. Interestingly, the K65R mutation antagonizes this excision pathway [7]. This creates a bidirectional antagonism between the K65R and TAM pathways, meaning viruses usually select one pathway or the other, but not both [7].

The M184V mutation, which confers high-level resistance to lamivudine (3TC) and emtricitabine (FTC), has a resensitizing effect on viruses that have become resistant to tenofovir due to TAMs [1].

This compound Resistance and Synergy

This compound is a prodrug that is converted to its active form, dioxolane guanosine (DXG) [4]. Its primary resistance mutations are K65R and L74V [4] [5]. Similar to tenofovir, K65R confers cross-resistance to other NRTIs like abacavir (ABC), didanosine (ddI), and lamivudine (3TC) [4].

A critical and distinguishing feature of this compound is its favorable interaction with zidovudine (AZT). The K65R mutation can resensitize a virus to AZT [7]. Furthermore, in vitro studies show that when this compound and AZT are combined, the selection of drug-resistant mutations is delayed or prevented [7] [4]. This synergistic combination also demonstrated significant antiviral activity in a clinical proof-of-concept study [7] [4].

The following diagram illustrates the core resistance mechanisms and the key interaction between the pathways for tenofovir and this compound.

cluster_TFV Tenofovir (TFV) Pathway cluster_AMDX This compound (AMDX) Pathway Start HIV-1 Reverse Transcriptase TFV Tenofovir Exposure Start->TFV TAMs Thymidine Analogue Mutations (TAMs) Start->TAMs AMDX This compound Exposure Start->AMDX K65R_TFV K65R Mutation TFV->K65R_TFV Selects for Mechanism_TFV Discrimination Mechanism (Reduced TFV-DP incorporation) K65R_TFV->Mechanism_TFV Confers resistance via Antagonizes Antagonizes K65R_TFV->Antagonizes Antagonizes Excision Excision Mechanism (ATP-mediated removal of NRTIs) TAMs->Excision Enhances Antagonizes->Excision K65R_AMDX K65R Mutation AMDX->K65R_AMDX Selects for AZT_Synergy AZT (Zidovudine) AMDX->AZT_Synergy Synergistic Combination Mechanism_AMDX Discrimination Mechanism (Reduced DXG-TP incorporation) K65R_AMDX->Mechanism_AMDX Confers resistance via Resensitizes Resensitizes K65R_AMDX->Resensitizes Resensitizes virus to Resensitizes->AZT_Synergy M184V M184V Mutation Resensitizes_TFV Resensitizes_TFV M184V->Resensitizes_TFV Resensitizes virus to Resensitizes_TFV->TFV

Supporting Experimental Data

The comparative profile is supported by concrete clinical and laboratory findings.

Table: Key Supporting Data from Research
Compound Context / Model Key Findings Reference
Tenofovir Clinical study (Uganda, n=182) K65R prevalence: 21.1% in patients failing an EFV-based regimen. M184V/I: 67.3%. [6]
In vitro phenotypic study K65R conferred a 3 to 4-fold reduction in susceptibility to tenofovir. [1]
In vitro & clinical analysis The M184V mutation resensitized viruses with TAMs to tenofovir. [1]
This compound 10-day clinical trial (n=24) AMDX monotherapy: -1.09 log₁₀ VL. AMDX + AZT (200mg): -2.00 log₁₀ VL (synergy, P=0.021). [7] [4]
In vitro selection & combination AMDX alone selected for K65R or L74V. AMDX + AZT together prevented detection of resistant mutations through 28 weeks. [7] [4]
In vitro susceptibility AMDX/DXG retained activity against HIV with M184V/I and some strains with TAMs. [4]

Summary of Experimental Protocols

The data presented rely on standardized and advanced virological methods:

  • Clinical Genotypic/Phenotypic Analysis: Studies like the one in Uganda [6] sequenced the reverse transcriptase gene from plasma samples of patients experiencing virological failure. Drug resistance mutations and susceptibility (fold-change in IC₅₀) were interpreted using databases like the Stanford HIV Drug Resistance Database.
  • In Vitro Combination Therapy: The clinical proof-of-concept study for this compound + AZT [7] was a randomized, double-blind trial. Patients received various combinations of the drugs, and antiviral activity was measured by the mean change in viral load (log₁₀ copies/mL) from baseline to day 10.
  • In Vitro Resistance Selection: These studies [4] [2] involve culturing HIV-1 in the presence of increasing concentrations of a drug. The viral RNA is extracted and sequenced over time to identify which mutations emerge under selective drug pressure.
  • Biochemical Mechanism Studies: Research on mechanisms like excision [8] [3] uses purified reverse transcriptase enzymes. Experiments measure the enzyme's ability to incorporate a nucleotide analog or to remove it (using ATP as a pyrophosphate donor) from a terminated DNA primer strand.

Conclusion for Research and Development

  • Tenofovir's profile is heavily influenced by the K65R mutation and its complex interplay with TAMs and M184V.
  • This compound's most distinctive feature is its synergistic and mutually suppressive relationship with AZT, making the AMDX/AZT combination a particularly promising strategy to delay resistance, worthy of further clinical investigation.

References

Mechanism of Action and Antiviral Activity

Author: Smolecule Technical Support Team. Date: February 2026

Amdoxovir is a prodrug that is rapidly converted to its active form, dioxolane guanosine (DXG), which is then phosphorylated within cells to the active DXG-triphosphate (DXG-TP) [1] [2]. DXG-TP acts as a chain terminator, inhibiting HIV-1 reverse transcriptase (RT) [3].

The table below summarizes key in vitro experimental data on the antiviral activity of AMDX/DXG against various HIV-1 mutants.

Virus Strain / Mutant Reported Activity (In Vitro) Experimental Context (Cell Type)
Wild-type HIV-1 Potent inhibition [2] [4] Primary human PBM cells [4]
M184V/I Retains activity [1] [2] [4] HIV-infected primary human lymphocytes [1]

| Thymidine Analog Mutants (TAMs) (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) | Retains activity [1] [2] | HIV-infected primary human lymphocytes [1] | | 69SS Double Insertion | Retains activity [2] | Information not specified in sources | | K65R | Reduced susceptibility / Resistance [2] [5] [3] | In vitro selection studies [2] | | L74V | Reduced susceptibility / Resistance [2] [5] | In vitro selection studies [2] | | Q151M | Reduced susceptibility [3] | Information not specified in sources |

Comparative Resistance and Removal Profile

The following table compares AMDX/DXG with other NRTIs based on two key biochemical mechanisms of resistance.

NRTI Susceptibility to Viruses with TAMs Rate of ATP-Dependent Removal by Mutant RT (D67N, K70R, T215Y) [6]
This compound / DXG Retains activity [1] [2] Low (5th out of 8 NRTIs tested) [6]
Zidovudine (AZT) Resistant Very High (1st out of 8) [6]
Stavudine (d4T) Information not specified High (2nd out of 8) [6]
Lamivudine (3TC) Resistant (due to M184V) Low (6th out of 8) [6]
Didanosine (ddI) Information not specified Very Low (7th out of 8) [6]
Tenofovir Information not specified Very Low (8th out of 8) [6]

Key Experimental Protocols

The data presented above are derived from standard and validated virological and biochemical assays. Here are outlines of the core methodologies.

In Vitro Antiviral Susceptibility Assay

This protocol is used to determine the EC₅₀ (50% effective concentration) of a drug against different HIV-1 strains [4].

  • Cell Culture: Primary human peripheral blood mononuclear (PBM) cells are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 2-3 days prior to infection [4].
  • Virus Infection & Drug Incubation: Cells are infected with a standardized amount of a specific HIV-1 strain (e.g., HIV-1LAI) or a clinical isolate. The infected cells are then exposed to a range of concentrations of the test compound (e.g., AMDX or DXG) [4].
  • Viability Measurement: After an incubation period (typically 5-6 days), antiviral activity is measured. A common method is the XTT assay, which uses a tetrazolium dye to quantify the metabolic activity (and thus viability) of the cells, reflecting the level of viral cytopathic effect. The EC₅₀ is calculated from the dose-response curve [6].
ATP-Dependent Chain Terminator Removal Assay

This biochemical assay measures the ability of HIV-1 RT to excise an incorporated NRTI from a terminated DNA chain, a key resistance mechanism [6].

  • Template/Primer Preparation: A synthetic RNA template is annealed to a DNA primer that has been 5'-end-labeled with a radioactive isotope (³³P). This primer is then chain-terminated by incorporating a single NRTI-monophosphate (e.g., DXG-MP) using RT and the corresponding NRTI-triphosphate [6].
  • Removal Reaction: The terminated, labeled primer/template is incubated with purified wild-type or mutant HIV-1 RT enzyme in the presence of a physiological concentration of ATP (e.g., 3.2 mM), which acts as a phosphate acceptor for the excision reaction [6].
  • Product Analysis: The reaction products are separated by polyacrylamide gel electrophoresis. The removal is quantified by the appearance of a shorter, unblocked primer on an autoradiograph of the gel. The rate of removal is compared across different NRTIs [6].

Activation Pathway and Resistance Mutations

The diagram below illustrates the activation of this compound and the resistance mutations that impact its efficacy.

amdoxovir_pathway AMDX This compound (AMDX) Prodrug ADA Adenosine Deaminase (ADA) AMDX->ADA Deamination DXG DXG ADA->DXG Phosphorylation Cellular Kinases DXG->Phosphorylation Phosphorylation DXG_TP DXG-Triphosphate (DXG-TP) Active Form Phosphorylation->DXG_TP RT HIV-1 Reverse Transcriptase DXG_TP->RT Binds & Incorporates Inhibition Chain Termination Viral Inhibition RT->Inhibition Resistance Resistance Mutations Resistance->DXG_TP Reduced Susceptibility

Key Insights for Research and Development

  • Combination Therapy Synergy: In vitro studies show that combining AMDX with zidovudine (AZT) can prevent or delay the emergence of K65R or L74V resistance mutations, which are selected for by AMDX monotherapy. This suggests a complementary resistance profile and a strong rationale for specific NRTI combinations [1] [2].
  • Favorable Removal Profile: The low rate of ATP-dependent removal for AMDX/DXG, compared to AZT and d4T, is a significant pharmacological advantage. This characteristic likely contributes to its sustained activity against viruses harboring thymidine analog mutations (TAMs) [6].
  • Mutation Cross-resistance: The K65R mutation, which can be selected by tenofovir and abacavir, confers cross-resistance to AMDX/DXG. This is an important consideration for designing salvage regimens for patients with pre-existing resistance [2] [3].

References

Amdoxovir clinical trial viral load reduction

Author: Smolecule Technical Support Team. Date: February 2026

Viral Load Reduction Data

The following data comes from a Phase Ib/IIa randomized, double-blind, proof-of-concept study. Patients not on antiretroviral therapy, with HIV-1 RNA ≥5,000 copies/mL, received one of the listed treatments twice daily for 10 days [1].

Table 1: Viral Load Change from Baseline after 10-Day Monotherapy and Combination Therapy

Treatment Regimen Mean Change in Viral Load (log₁₀ copies/mL)
Placebo +0.10
Zidovudine 200 mg -0.69
Zidovudine 300 mg -0.55
Amdoxovir 500 mg -1.09
This compound 500 mg + Zidovudine 200 mg -2.00
This compound 500 mg + Zidovudine 300 mg -1.69

Source: Adapted from Antivir Ther. 2010;15(2):185–192 [1].

Table 2: Analysis of Combination Therapy vs. Monotherapy

Comparison Statistical Outcome (P-value)
AMDX + ZDV (200 mg) vs. AMDX monotherapy (Mean VL decline) P = 0.021
AMDX + ZDV (200 mg) vs. AMDX monotherapy (AUCVL) P = 0.019

Source: Adapted from Antivir Ther. 2010;15(2):185–192 [1]. AUCVL: Area under the virus depletion curve.

Experimental Protocol Details

For the key study cited above, the methodology was as follows [1]:

  • Study Design: A Phase Ib/IIa randomized, double-blind, placebo-controlled study.
  • Patient Population: HIV-1-infected adults who were not receiving antiretroviral therapy and had a plasma HIV-1 RNA level of ≥5,000 copies/mL.
  • Treatment Groups: Patients were randomized to receive twice-daily treatment for 10 days with one of the following regimens, with this compound administration being blinded:
    • Placebo
    • Zidovudine 200 mg (open-label)
    • Zidovudine 300 mg (open-label)
    • This compound 500 mg
    • This compound 500 mg + Zidovudine 200 mg
    • This compound 500 mg + Zidovudine 300 mg
  • Primary Endpoints: The mean change in viral load (log₁₀) and the area under the virus depletion curve (AUCVL) from baseline to day 10.
  • Safety Monitoring: Laboratory and clinical safety assessments were performed throughout the study.

Mechanism of Action and Synergy

This compound is a prodrug that is rapidly converted to its active metabolite, dioxolane guanosine (DXG) [2]. DXG is then phosphorylated intracellularly to DXG-triphosphate (DXG-TP), which acts as a chain terminator, competing with the natural substrate dGTP for incorporation by HIV-1 reverse transcriptase [2] [3].

The observed synergy with zidovudine is thought to arise from their complementary resistance profiles. The K65R mutation, which can be selected by this compound, has been shown to increase viral sensitivity to zidovudine. Conversely, zidovudine-resistant thymidine analog mutations (TAMs) can resensitize the virus to this compound/DXG [1]. This bidirectional antagonism between resistance pathways helps delay or prevent the emergence of resistant virus when the two drugs are combined.

The diagram below illustrates the activation pathway of this compound and its synergistic relationship with zidovudine at a mechanistic level.

G AMDX This compound (DAPD) Prodrug ADA Adenosine Deaminase AMDX->ADA Deamination Synergy Synergistic Antiviral Effect Delayed Resistance DXG Dioxolane Guanosine (DXG) ADA->DXG DXG_TP DXG-Triphosphate (DXG-TP) Active Form DXG->DXG_TP Cellular Phosphorylation RT HIV-1 Reverse Transcriptase DXG_TP->RT Binds to dGTP dGTP (Natural Nucleotide) dGTP->RT Competes with ChainTerm Chain Termination RT->ChainTerm Proviral DNA Synthesis ZDV Zidovudine (AZT) ZDV->Synergy Activity enhanced by K65R mutation K65R K65R Mutation K65R->AMDX Confers Resistance K65R->ZDV Increases Sensitivity TAMs Thymidine Analogue Mutations (TAMs) TAMs->AMDX Increases Sensitivity TAMs->ZDV Confers Resistance ZDW ZDW

Future Clinical Development Considerations

The combination of this compound and zidovudine, potentially at a reduced dose of 200 mg to limit toxicity while maintaining efficacy, has been identified as a regimen that warrants further development for the treatment of HIV infection [1]. The combination showed a marked decrease in viral load variability compared to this compound alone, suggesting a more consistent antiviral response [1] [2].

References

Amdoxovir (AMDX/DXG) Cross-Resistance Profile

Author: Smolecule Technical Support Team. Date: February 2026

Susceptibility HIV-1 Strain or Mutation Experimental Data / Context
Retained Susceptibility M184V/I (confers resistance to lamivudine/emtricitabine) "DXG has shown good activity in vitro against HIV-1 strains resistant to lamivudine or emtricitabine (M184V/I)." [1]

| | Thymidine Analogue Mutations (TAMs) (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) [1] | Active against strains containing TAMs [1] [2]. Synergy with zidovudine prevents TAM selection [1]. | | | 69SS double insertion | Active against this multi-NRTI-resistant strain [1] [2]. | | Reduced Susceptibility | K65R (selected by tenofovir, abacavir, stavudine) | The K65R mutation "confers decreased susceptibility to amdoxovir" [2] and is "associated with reduced susceptibility" [1]. | | | L74V (selected by didanosine) | The L74V mutation "is associated with decreased susceptibility to this compound" [2] and is selected during in vitro passage with AMDX [1]. |

Key Synergistic and Resistance-Suppressing Combinations

Research indicates that combining this compound with other drugs can not only enhance antiviral activity but also suppress the emergence of resistant mutants.

  • Synergy with Zidovudine (ZDV): The combination of this compound and zidovudine is clinically proven to be synergistic [1] [3] [4]. A 10-day clinical trial showed the mean viral load decline was significantly greater for the combination (-2.00 log₁₀) than for either monotherapy (AMDXV -1.09 log₁₀; ZDV 200mg -0.69 log₁₀) [1]. Furthermore, this combination prevented or delayed the selection of both K65R and Thymidine Analogue Mutations in in vitro studies [1].
  • Synergy with IMPDH Inhibitors: In vitro studies show that inhibitors of inosine monophosphate dehydrogenase (IMPDH), like mycophenolic acid (MPA) and ribavirin, can reverse resistance to DXG [5]. These inhibitors reduce intracellular dGTP pools, which augments the activity of DXG-triphosphate. When combined with these inhibitors, the susceptibility of viruses carrying the K65R or L74V mutations was restored to near wild-type levels [5].

Detailed Experimental Protocols

The data in the table and the evidence for synergistic combinations are derived from robust experimental methods. Below are the protocols for key assays cited.

Protocol 1: Clinical Trial on Antiviral Activity & Tolerability

This methodology supports the clinical data on the synergy between this compound and zidovudine [1] [3] [4].

  • Study Design: A Phase Ib/IIa randomized, double-blind, placebo-controlled, proof-of-concept study.
  • Patient Population: HIV-1-infected adults not on antiretroviral therapy, with plasma HIV-1 RNA ≥5,000 copies/mL and CD4+ T-cell count ≥200 cells/mm³.
  • Intervention Groups: Patients were randomized to receive 10 days of twice-daily treatment with:
    • Placebo
    • Zidovudine 200 mg
    • Zidovudine 300 mg
    • This compound 500 mg
    • This compound 500 mg + Zidovudine 200 mg
    • This compound 500 mg + Zidovudine 300 mg
  • Primary Outcomes:
    • Antiviral Activity: Mean change in plasma HIV-1 RNA (log₁₀ copies/mL) from baseline to Day 10.
    • Pharmacokinetics: Area under the virus depletion curve (AUCVL) and plasma concentrations of AMDX, DXG, and ZDV.
  • Safety Monitoring: Laboratory tests and clinical assessments for adverse events.

Start HIV-1 Infected, Treatment-Naive Adults (VR ≥5,000 copies/mL, CD4+ ≥200) Randomize Randomization Start->Randomize G1 Placebo BID Randomize->G1 G2 ZDV 200mg BID Randomize->G2 G3 ZDV 300mg BID Randomize->G3 G4 AMDX 500mg BID Randomize->G4 G5 AMDX 500mg + ZDV 200mg BID Randomize->G5 G6 AMDX 500mg + ZDV 300mg BID Randomize->G6 Treatment 10-Day Treatment Period G1->Treatment G2->Treatment G3->Treatment G4->Treatment G5->Treatment G6->Treatment PK PK Analysis: Plasma & Urine (AMDX, DXG, ZDV) Treatment->PK Efficacy Efficacy Analysis: Mean VL Change (log10) & AUCVL Treatment->Efficacy Safety Safety Monitoring: Lab Tests & AEs Treatment->Safety

Protocol 2: In Vitro Combination with IMPDH Inhibitors

This methodology supports the findings that IMPDH inhibitors can reverse resistance to this compound [5].

  • Cell Cultures: Assays performed in MT-2 T-cell line and phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells (PBMCs).
  • Viruses:
    • Wild-type HIV-1 (strain LAI).
    • Recombinant and site-directed mutant viruses (e.g., containing K65R, L74V, Q151M).
  • Antiviral Assay:
    • MT-2 Cells: Cytotoxicity-based (XTT) assay. Cells infected with virus are cultured with serial dilutions of test compounds for 5 days. Antiviral activity (EC₅₀) is determined by measuring cell viability.
    • PBMCs: p24 antigen ELISA. Infected cells are cultured with compounds, and viral replication is measured by p24 production.
  • Test Compounds: this compound (DAPD), DXG, Mycophenolic Acid (MPA), Ribavirin (RBV), and other NRTIs as controls.
  • Data Analysis: EC₅₀ values are calculated for each compound alone and in combination to determine synergistic effects and reversal of resistance.

Start Prepare Cells & Virus CellPrep PHA-activated PBMCs or MT-2 cell line Start->CellPrep VirusPrep Wild-type or Mutant HIV-1 (e.g., K65R, L74V) Start->VirusPrep Infect Infect Cells with Virus (MOI = 0.03) CellPrep->Infect VirusPrep->Infect Compound Add Test Compounds (Serial Dilutions) Infect->Compound Compounds DAPD/AMDX DXG MPA (IMPDH Inhibitor) RBV (IMPDH Inhibitor) Compound->Compounds Incubate 5-Day Culture Compounds->Incubate Measure Measure Viral Inhibition Incubate->Measure XTT XTT Assay (MT-2 Cells) Measure Cell Viability Measure->XTT p24 p24 ELISA (PBMCs) Measure Viral Antigen Measure->p24 Analyze Calculate EC₅₀ Assess Synergy & Resistance Reversal XTT->Analyze p24->Analyze

This compound presents a promising profile for treating NRTI-resistant HIV, particularly in strategic combinations. Its development, especially in combination with zidovudine or IMPDH inhibitors, could offer valuable new options for managing complex resistance scenarios.

References

Amdoxovir zidovudine reduced dose efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Antiviral Activity Comparison

The table below summarizes the key efficacy data from a Phase Ib/IIa randomized, double-blind, placebo-controlled study. Patients were untreated and had plasma HIV-1 RNA ≥5,000 copies/mL. After 10 days of twice-daily treatment, the following changes in viral load (VL) were observed [1] [2]:

Treatment Regimen (twice-daily) Mean Change in Viral Load (log₁₀) Key Findings
Placebo +0.10 Baseline for comparison [1]
Zidovudine 300 mg -0.55 Standard dose reference [1]
Zidovudine 200 mg -0.69 Reduced dose showed comparable/better activity than 300mg dose [1]
Amdoxovir 500 mg -1.09 Demonstrated standalone antiviral activity [1]
This compound 500 mg + Zidovudine 300 mg -1.69 Strong antiviral effect of combination [1]
This compound 500 mg + Zidovudine 200 mg -2.00 Most potent regimen; synergy was statistically significant (P=0.021) [1]

The combination of 500 mg this compound with 200 mg zidovudine was significantly more potent than this compound monotherapy in both the area under the virus depletion curve and mean viral load decline, suggesting a synergistic effect [1]. The combination therapy also showed markedly decreased variability in viral load response compared to this compound alone [1].

Detailed Experimental Protocol

The data in the table above was generated under the following clinical trial methodology [1]:

  • Study Design: A Phase Ib/IIa randomized, double-blind, placebo-controlled, proof-of-concept study.
  • Patient Population: The study enrolled 24 HIV-1-infected adults who were either antiretroviral therapy-naive or had not received any therapy in the 90 days prior to the study. Key inclusion criteria were a plasma HIV-1 RNA level of ≥5,000 copies/mL and a CD4+ T-cell count of ≥200 cells/mm³.
  • Treatment Protocol: Patients were randomized to receive one of six twice-daily treatments for 10 days. The treatments were: 200 mg zidovudine, 300 mg zidovudine, 500 mg this compound, 500 mg this compound plus 200 mg zidovudine, 500 mg this compound plus 300 mg zidovudine, or a placebo.
  • Primary Endpoints: The primary efficacy measures were the mean change in viral load (log₁₀) from baseline to day 10 and the area under the virus depletion curve (AUCVL).
  • Safety Monitoring: Laboratory and clinical safety monitoring were performed throughout the study.

Pharmacological Rationale & Pathways

The rationale for combining this compound and zidovudine, particularly at a reduced dose, is grounded in their complementary pharmacological properties.

pharmacology AMDX This compound (AMDX, Prodrug) DXG DXG-TP (Active Form) AMDX->DXG  Deamination  (Different kinase: Guanosine kinase) RT HIV-1 Reverse Transcriptase DXG->RT  Inhibits ZDV Zidovudine (ZDV) ZDV_TP ZDV-TP (Active Form) ZDV->ZDV_TP  Phosphorylation  (Critical kinase: Thymidine kinase-1) ZDV_TP->RT  Inhibits DNA_Chain Viral DNA Chain Termination RT->DNA_Chain K65R K65R Mutation (Sensitizes virus to ZDV) K65R->ZDV  Counter-selection TAMs Thymidine Analogue Mutations (TAMs) (Sensitizes virus to DXG) TAMs->DXG  Counter-selection

Diagram 1: Pharmacological Rationale for the this compound-Zidovudine Combination

  • Synergy and Counter-Selection of Resistance: In vitro studies demonstrated that this compound and zidovudine act synergistically [1]. The active form of this compound, DXG, maintains activity against HIV-1 strains with the M184V/I mutation and strains containing thymidine analogue mutations (TAMs) [1]. Conversely, the K65R mutation, which can confer resistance to DXG, has been shown to revert zidovudine-resistant virus back to a zidovudine-sensitive state [1]. This creates a favorable resistance profile where the two drugs mutually suppress the emergence of resistance mutations against the other [1] [3].

  • Rationale for Reduced Zidovudine Dosing: An in silico (computer simulation) pharmacokinetic and enzyme kinetic study suggested that a reduced zidovudine dose of 200 mg twice daily could decrease intracellular levels of zidovudine-monophosphate (ZDV-MP), which is associated with toxicity (e.g., bone marrow suppression), while maintaining levels of zidovudine-triphosphate (ZDV-TP), which is responsible for the antiviral effect [1] [4]. This forms the basis for the hypothesis that the reduced dose could offer an improved safety profile without compromising efficacy.

Pharmacokinetics and Safety Profile

  • Lack of Pharmacokinetic Interaction: An intense pharmacokinetic study conducted alongside the efficacy trial concluded that coadministration of this compound with either 200 mg or 300 mg zidovudine did not significantly change the plasma pharmacokinetic parameters or percent recovery in the urine of either drug or their metabolites [5]. This lack of interaction simplifies the dosing regimen.

  • Safety and Tolerability: In the 10-day study, all reported adverse events were mild to moderate [1]. It is important to note that animal toxicology studies and some human trials identified potential safety signals with this compound, including lens opacities and obstructive nephropathy at high doses, though no renal abnormalities were attributed to the drug in clinical trials [1].

Conclusion and Development Status

However, it is important to note the limited scope of the available data. The core results are from a short-term (10-day) study. A later planned extension study (NCT01738555) with the objective of examining safety and efficacy for 36 weeks was withdrawn prior to recruitment, so no long-term data from that trial is available [6].

References

Amdoxovir Efficacy Profile & Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on Amdoxovir's (also known as DAPD) antiviral activity from pre-clinical and clinical studies.

Aspect Experimental Data/Findings Context & Source
Mechanism of Action Prodrug of dioxolane guanosine (DXG); active form is DXG-triphosphate (Ki=0.019 μM) [1] [2]. In-vitro data on mechanism and potency [1] [2].
Antiviral Spectrum (In-Vitro) Active against HIV-1 & HBV; retains activity against viruses with M184V/I, Thymidine Analogue Mutations (TAMs), and the 69SS double insert [1] [3]. Demonstrates potential for treating drug-resistant HIV strains [1] [3].
Reduced Susceptibility (In-Vitro) K65R and L74V mutations are associated with decreased susceptibility to this compound [1]. Identifies key resistance pathways [1].

| Clinical Efficacy (10-day trial) | Monotherapy (500mg bid): Mean viral load change: -1.09 log₁₀ [4] [3]. Combination with Zidovudine (200mg bid): Mean viral load change: -2.00 log₁₀ [4] [3]. | Phase II proof-of-concept study showing synergistic effect with zidovudine [4] [3]. |

Detailed Experimental Protocol

For researchers, here is a detailed methodology from a key clinical trial that evaluated this compound's short-term efficacy.

  • Study Design: A randomized, double-blind, placebo-controlled Phase Ib/IIa proof-of-concept study [3].
  • Patient Population: HIV-1-infected adults who were either treatment-naive or had not received antiretroviral therapy for the previous 90 days. Participants were required to have a plasma HIV-1 RNA ≥5,000 copies/mL and a CD4+ T-cell count ≥200 cells/mm³ [3].
  • Intervention Groups: Patients were randomized to receive one of the following twice-daily treatments for 10 days [3]:
    • 500 mg this compound
    • 500 mg this compound + 200 mg Zidovudine
    • 500 mg this compound + 300 mg Zidovudine
    • Zidovudine monotherapy (200 mg or 300 mg)
    • Placebo
  • Primary Efficacy Endpoints: The study assessed the mean change in viral load (log₁₀) from baseline to day 10 and the area under the virus depletion curve (AUCVL) [4] [3].
  • Outcome: The combination of this compound and Zidovudine (200 mg) resulted in a significantly greater reduction in viral load compared to this compound monotherapy, suggesting at least an additive, if not synergistic, effect [4] [3].

Mechanism of Action and Resistance Pathways

The following diagram illustrates the activation pathway of this compound and its key resistance and synergy mechanisms.

G Start This compound (DAPD) Prodrug A Cellular Uptake Start->A B Deamination by Adenosine Deaminase A->B C DXG (Dioxolane Guanine) B->C D Cellular Phosphorylation C->D E DXG-Triphosphate (DXG-TP) Active Form D->E F Competes with dGTP HIV-1 Reverse Transcriptase Inhibition & Chain Termination E->F R1 Key Resistance Mutations: K65R, L74V E->R1  Confers  Resistance R2 Retained Activity Against: M184V, TAMs, 69SS E->R2  Retains  Activity Syn1 Synergy with Zidovudine F->Syn1  Prevents K65R  Selection Syn2 Synergy with IMPDH Inhibitors (MPA, Ribavirin) F->Syn2  Enhanced by ↓dGTP

This compound Activation and Resistance Profile

Combination Strategies & Resistance Management

Research highlighted several promising combination strategies for this compound, primarily focused on managing resistance:

  • Synergy with Zidovudine (AZT): The combination of this compound and zidovudine demonstrated significantly greater antiviral activity than either drug alone in a clinical trial [4] [3]. This is partly because the K65R mutation, which can confer resistance to this compound, paradoxically increases sensitivity to zidovudine, creating a bidirectional phenotypic antagonism that helps suppress resistance to both drugs [3].
  • Synergy with IMPDH Inhibitors: In-vitro studies show that inhibitors of inosine monophosphate dehydrogenase (IMPDH) like Mycophenolic Acid (MPA) and Ribavirin can enhance the activity of this compound/DXG. These inhibitors lower intracellular dGTP pools. Since DXG-TP competes with dGTP, reducing dGTP shifts the competition in favor of the active drug, even reversing resistance in viruses carrying the K65R mutation [2].

Status of Development and Future Outlook

Based on the available information, it is crucial to note that the clinical development of this compound appears to have been discontinued. A Phase II trial was terminated in 2013, and another was withdrawn before starting, with no further studies reported since [5]. Consequently, no data from long-term efficacy studies exists.

The available short-term data suggests this compound had potential, particularly for treatment-experienced patients with resistant virus. However, without the long-term studies that would have occurred in Phase III trials, a full understanding of its efficacy and safety profile over time remains unknown.

References

Amdoxovir tissue penetration comparison

Author: Smolecule Technical Support Team. Date: February 2026

Amdoxovir (DAPD) Profile and Key Data

Parameter Description & Data
Drug Name This compound (AMDX); also known as (-)-β-D-2,6-diaminopurine dioxolane (DAPD) [1] [2] [3]
Role Oral prodrug [4]
Active Metabolite Dioxolane Guanine (DXG) [1] [2]
Primary Mechanism Nucleoside Reverse Transcriptase Inhibitor (NRTI). DXG-triphosphate competes with natural dGTP for incorporation by HIV-1 Reverse Transcriptase, acting as a chain terminator [1] [2].
Activation Pathway DAPD → (deaminated by adenosine deaminase) → DXG → (phosphorylated by cellular kinases) → DXG-Triphosphate (active form) [1] [2].
Intracellular Half-life (DXG-TP) Approximately 16 hours in activated primary human lymphocytes [1].
Key Resistance Mutations K65R and L74V in HIV-1 RT are associated with decreased susceptibility [1].

The following diagram illustrates the metabolic activation pathway of this compound and the experimental strategy used to study its activity:

G DAPD This compound (DAPD) Prodrug ADA Adenosine Deaminase (Enzyme) DAPD->ADA  Systemic & Intracellular  Deamination DXG Dioxolane Guanine (DXG) ADA->DXG Kinases Cellular Kinases (Phosphorylation) DXG->Kinases  Intracellular  Phosphorylation DXG_TP DXG-Triphosphate (Active Form) Kinases->DXG_TP RT_Inhibition Inhibition of HIV Reverse Transcriptase DXG_TP->RT_Inhibition  Competes with dGTP Natural dGTP dGTP->RT_Inhibition

Experimental Insights and Combination Strategies

Research indicates that this compound's antiviral effect can be enhanced by modulating the host cell's nucleotide environment.

  • Synergy with IMPDH Inhibitors: Compounds like Mycophenolic Acid (MPA) or Ribavirin (RBV) inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH). This reduces the intracellular levels of the natural nucleotide dGTP. With less dGTP available, DXG-TP has a superior competitive advantage for incorporation by HIV Reverse Transcriptase [2].
  • Re-sensitizing Resistant Virus: This strategy of depleting dGTP pools has been shown to reverse resistance in HIV isolates containing mutations that normally confer reduced susceptibility to DXG (like K65R or L74V), bringing the EC50 back to near wild-type levels [2].

The experimental workflow for this combination study is outlined below:

G Start In Vitro Antiviral Assay CellTypes Cell Types: • MT-2 Cell Line • Primary Human PBMCs Start->CellTypes Viruses Viruses Tested: • Wild-type HIV-1 • Mutants (e.g., K65R, L74V) Start->Viruses Treatment Treatment Groups CellTypes->Treatment Viruses->Treatment Group1 • DAPD/DXG alone Treatment->Group1 Group2 • MPA or RBV alone Treatment->Group2 Group3 • DAPD/DXG + MPA/RBV Treatment->Group3 Assessment Outcome Assessment Group1->Assessment Group2->Assessment Group3->Assessment EC50 EC50 Determination (Antiviral Potency) Assessment->EC50 Cytotoxicity Cytotoxicity & Mitochondrial DNA Assay Assessment->Cytotoxicity

References

Amdoxovir intracellular half-life other NRTIs

Author: Smolecule Technical Support Team. Date: February 2026

Intracellular Half-Life of NRTIs

Drug Name Active Metabolite Intracellular Half-Life (Hours) Key Supporting Data
Amdoxovir (DAPD) DXG-TP ~16 hours (in activated primary human lymphocytes) [1] The t1/2 of DXG-TP was ~16 hours in activated primary human lymphocytes, suggesting twice-a-day (BID) dosing [1].
Tenofovir (TDF) TFV-DP 70 - 150 hours (regardless of concomitant ART) [2] Long intracellular half-life supports convenient once-daily dosing [2].
Emtricitabine (FTC) FTC-TP 39 hours [3] Longer intracellular half-life supports suitability for once-daily dosing [3].
Abacavir (ABC) CBV-TP 20.6 hours [3] Data from clinical pharmacology studies support once or twice-daily dosing [3].
Zidovudine (AZT) AZT-TP 7 hours [3] Relatively short intracellular half-life typically requires multiple daily doses; an extended-release (XR) formulation was explored to enable once-daily dosing [3].
Stavudine (d4T) d4T-TP 3.5 hours [3] Short intracellular half-life typically requires multiple daily doses; an extended-release (XR) formulation was developed to enable once-daily dosing [3].

Note: The table above includes data for drugs where a specific intracellular half-life was provided in the search results. It is not an exhaustive list of all NRTIs.

Experimental Protocols for Key Data

The key data for this compound and the other NRTIs were derived from established cellular pharmacology and clinical pharmacokinetic studies. Here are the detailed methodologies:

  • For this compound (DXG-TP half-life): The half-life of approximately 16 hours was determined in activated primary human lymphocytes isolated from human peripheral blood [1]. The cells were exposed to the drug, and the intracellular concentration of the active triphosphate (DXG-TP) was measured over time using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to calculate the decay rate and half-life [1].

  • For other NRTIs: The intracellular half-life data for drugs like tenofovir, emtricitabine, and abacavir are typically obtained from clinical pharmacology studies in HIV-infected patients or healthy volunteers [3]. Peripheral Blood Mononuclear (PBM) cells are serially sampled after drug administration. The intracellular concentrations of the active triphosphate metabolites are quantified, and pharmacokinetic parameters, including half-life, are calculated from the resulting concentration-time data [3].

This compound Activation and Mechanism Pathway

The following diagram illustrates the intracellular activation pathway of this compound and its mechanism of action as a chain terminator, which is relevant to its pharmacological activity.

amdoxovir_pathway AMDX This compound (DAPD) Prodrug ADA Adenosine Deaminase AMDX->ADA DXG Dioxolane Guanine (DXG) ADA->DXG Kinases Cellular Kinases (3 Phosphorylation Steps) DXG->Kinases DXG_TP DXG-Triphosphate (DXG-TP) Active Form Kinases->DXG_TP RT HIV-1 Reverse Transcriptase DXG_TP->RT Binds to and inhibits CT DNA Chain Termination RT->CT Incorporates DXG-TP DNA Incomplete Viral DNA RT->DNA Viral_RNA Viral RNA Viral_RNA->RT

This compound is first converted to its primary active metabolite, dioxolane guanine (DXG), by the ubiquitous enzyme adenosine deaminase [1]. DXG then undergoes three sequential phosphorylation steps by cellular kinases to form the active moiety, DXG-triphosphate (DXG-TP), which is a potent inhibitor of HIV-1 reverse transcriptase [1] [4]. Once incorporated into the growing DNA chain by reverse transcriptase, the molecule acts as a chain terminator because it lacks the 3'-hydroxyl group needed to form the next phosphoester bond, thereby halting viral DNA synthesis [5] [6].

References

Amdoxovir antiviral activity HBV comparison

Author: Smolecule Technical Support Team. Date: February 2026

Amdoxovir (DAPD) at a Glance

The table below summarizes the key characteristics of this compound based on the search results.

Feature Description
Drug Name This compound (DAPD, (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diaminopurine) [1]
Category Nucleoside Reverse Transcriptase Inhibitor (NRTI) [1]
Primary Indication Investigational drug for HIV-1 infection [1]
Active Metabolite (-)-β-D-1,3-Dioxolane Guanosine (DXG) [1]
Key Mechanism DXG-triphosphate inhibits HIV-1 reverse transcriptase, causing chain termination [1]
Notable Feature Potent activity against HIV strains resistant to other NRTIs (e.g., AZT, 3TC) [1]

Established HBV Antiviral Therapies

Since this compound's profile for HBV is not found, the table below outlines the current standard-of-care oral antiviral treatments for chronic Hepatitis B, which are distinct from this compound's target [2] [3].

Drug Name Drug Class Key Feature for HBV Considerations
Entecavir Nucleoside analogue High potency, high genetic barrier to resistance [2]. First-line treatment; no known bone or renal toxicity [2].
Tenofovir Disoproxil Fumarate (TDF) Nucleotide analogue High potency, high genetic barrier to resistance [2]. Potential for nephrotoxicity and reduction in bone mineral density [2].
Tenofovir Alafenamide (TAF) Nucleotide analogue High potency, high genetic barrier to resistance [2]. Improved renal and bone safety profile compared to TDF [2].
Emtricitabine Nucleoside analogue Active against both HBV and HIV [3]. Not FDA-approved for HBV monotherapy due to low barrier to resistance [2] [3].
Lamivudine Nucleoside analogue Active against both HBV and HIV [3]. No longer recommended as initial therapy due to high resistance rates [2].

Experimental Protocol for Anti-HIV Assessment

The methodologies used to evaluate this compound's anti-HIV efficacy can provide a template for future HBV research. One key experiment involved assessing the compound's activity in cell-based assays [1]:

  • Cell Culture: Primary human peripheral blood mononuclear (PBM) cells were infected with the HIV-1LAI strain.
  • Drug Exposure: Infected cells were treated with various concentrations of this compound and its prodrugs.
  • Viability Assay: Cytotoxicity was evaluated in parallel in PBM, CEM (a human lymphoblastic leukemia cell line), and Vero (African green monkey kidney) cells to determine the compound's selective antiviral index.
  • Activity Measurement: The anti-HIV activity was expressed as the EC₅₀ (half-maximal effective concentration), which is the concentration required to achieve 50% protection of the virus-induced cytopathic effect in the PBM cells [1].

Mechanism of Action: From Prodrug to Active Inhibitor

The following diagram illustrates the activation pathway of this compound and its mechanism of action against HIV, as described in the research [1].

G DAPD This compound (DAPD) Prodrug Enzyme Adenosine Deaminase (Enzyme) DAPD->Enzyme  Administration DXG Active Metabolite (-)-β-D-DXG Enzyme->DXG  Deamination DXG_TP DXG-Triphosphate (DXG-TP) DXG->DXG_TP  Cellular  Phosphorylation RT HIV-1 Reverse Transcriptase DXG_TP->RT  Binds & Inhibits ChainTerm Viral DNA Chain Termination RT->ChainTerm  Prevents DNA  Synthesis

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

252.09708827 Da

Monoisotopic Mass

252.09708827 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

54I81H0M9C

Drug Indication

Investigated for use/treatment in HIV infection and acquired immune deficiency syndrome (AIDS) and aids-related infections.

Pharmacology

Amdoxovir is a nucleoside reverse transcriptase inhibitor prodrug analog of guanosine.

Other CAS

145514-04-1

Wikipedia

Amdoxovir

Dates

Last modified: 04-14-2024
1: Murphy RL, Kivel NM, Zala C, Ochoa C, Tharnish P, Mathew J, Pascual ML, Schinazi RF. Antiviral activity and tolerability of amdoxovir with zidovudine in a randomized double-blind placebo-controlled study in HIV-1-infected individuals. Antivir Ther. 2010;15(2):185-92. doi: 10.3851/IMP1514. PubMed PMID: 20386073.
2: Fromentin E, Asif G, Obikhod A, Hurwitz SJ, Schinazi RF. Simultaneous quantification of 9-(beta-D-1,3-dioxolan-4-yl)guanine, Amdoxovir and Zidovudine in human plasma by liquid chromatography-tandem mass spectrometric assay. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Nov 1;877(29):3482-8. doi: 10.1016/j.jchromb.2009.08.030. PubMed PMID: 19740712; PubMed Central PMCID: PMC2769996.
3: Hurwitz SJ, Asif G, Fromentin E, Tharnish PM, Schinazi RF. Lack of pharmacokinetic interaction between amdoxovir and reduced- and standard-dose zidovudine in HIV-1-infected individuals. Antimicrob Agents Chemother. 2010 Mar;54(3):1248-55. doi: 10.1128/AAC.01209-09. PubMed PMID: 20038617; PubMed Central PMCID: PMC2826005.
4: Borroto-Esoda K, Myrick F, Feng J, Jeffrey J, Furman P. In vitro combination of amdoxovir and the inosine monophosphate dehydrogenase inhibitors mycophenolic acid and ribavirin demonstrates potent activity against wild-type and drug-resistant variants of human immunodeficiency virus type 1. Antimicrob Agents Chemother. 2004 Nov;48(11):4387-94. PubMed PMID: 15504868; PubMed Central PMCID: PMC525453.
5: Narayanasamy J, Pullagurla MR, Sharon A, Wang J, Schinazi RF, Chu CK. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs. Antiviral Res. 2007 Sep;75(3):198-209. PubMed PMID: 17532483; PubMed Central PMCID: PMC2025703.
6: Zhou L, Coats SJ, Zhang H, Junxing S, Bobeck DR, Schinazi RF. Scaleable processes for the synthesis of (-)-β-D-2,6-diaminopurine dioxolane (Amdoxovir, DAPD) and (-)-β-D-2-aminopurine dioxolane (APD). Tetrahedron. 2012 Jul 22;68(29):5738-5743. PubMed PMID: 23162170; PubMed Central PMCID: PMC3496293.
7: Gripshover BM, Ribaudo H, Santana J, Gerber JG, Campbell TB, Hogg E, Jarocki B, Hammer SM, Kuritzkes DR; A5118 Team.. Amdoxovir versus placebo with enfuvirtide plus optimized background therapy for HIV-1-infected subjects failing current therapy (AACTG A5118). Antivir Ther. 2006;11(5):619-23. PubMed PMID: 16964830.
8: Thompson MA, Kessler HA, Eron JJ Jr, Jacobson JM, Adda N, Shen G, Zong J, Harris J, Moxham C, Rousseau FS; DAPD-101 Study Group.. Short-term safety and pharmacodynamics of amdoxovir in HIV-infected patients. AIDS. 2005 Oct 14;19(15):1607-15. PubMed PMID: 16184030.
9: Feng JY, Parker WB, Krajewski ML, Deville-Bonne D, Veron M, Krishnan P, Cheng YC, Borroto-Esoda K. Anabolism of amdoxovir: phosphorylation of dioxolane guanosine and its 5'-phosphates by mammalian phosphotransferases. Biochem Pharmacol. 2004 Nov 1;68(9):1879-88. PubMed PMID: 15450953.
10: Margolis DM, Mukherjee AL, Fletcher CV, Hogg E, Ogata-Arakaki D, Petersen T, Rusin D, Martinez A, Mellors JW. The use of beta-D-2,6-diaminopurine dioxolane with or without mycophenolate mofetil in drug-resistant HIV infection. AIDS. 2007 Oct 1;21(15):2025-32. PubMed PMID: 17885292.
11: Otto MJ. New nucleoside reverse transcriptase inhibitors for the treatment of HIV infections. Curr Opin Pharmacol. 2004 Oct;4(5):431-6. Review. PubMed PMID: 15351346.
12: Kewn S, Wang LH, Hoggard PG, Rousseau F, Hart R, MacNeela JP, Khoo SH, Back DJ. Enzymatic assay for measurement of intracellular DXG triphosphate concentrations in peripheral blood mononuclear cells from human immunodeficiency virus type 1-infected patients. Antimicrob Agents Chemother. 2003 Jan;47(1):255-61. PubMed PMID: 12499199; PubMed Central PMCID: PMC149017.
13: Seignères B, Martin P, Werle B, Schorr O, Jamard C, Rimsky L, Trépo C, Zoulim F. Effects of pyrimidine and purine analog combinations in the duck hepatitis B virus infection model. Antimicrob Agents Chemother. 2003 Jun;47(6):1842-52. PubMed PMID: 12760857; PubMed Central PMCID: PMC155836.
14: Jeffrey JL, Feng JY, Qi CC, Anderson KS, Furman PA. Dioxolane guanosine 5'-triphosphate, an alternative substrate inhibitor of wild-type and mutant HIV-1 reverse transcriptase. Steady state and pre-steady state kinetic analyses. J Biol Chem. 2003 May 23;278(21):18971-9. PubMed PMID: 12651859.
15: Mewshaw JP, Myrick FT, Wakefield DA, Hooper BJ, Harris JL, McCreedy B, Borroto-Esoda K. Dioxolane guanosine, the active form of the prodrug diaminopurine dioxolane, is a potent inhibitor of drug-resistant HIV-1 isolates from patients for whom standard nucleoside therapy fails. J Acquir Immune Defic Syndr. 2002 Jan 1;29(1):11-20. PubMed PMID: 11782585.
16: North TW, Villalobos A, Hurwitz SJ, Deere JD, Higgins J, Chatterjee P, Tao S, Kauffman RC, Luciw PA, Kohler JJ, Schinazi RF. Enhanced antiretroviral therapy in rhesus macaques improves RT-SHIV viral decay kinetics. Antimicrob Agents Chemother. 2014 Jul;58(7):3927-33. doi: 10.1128/AAC.02522-14. PubMed PMID: 24777106; PubMed Central PMCID: PMC4068512.
17: Schwartz AM, McCrackin MA, Schinazi RF, Hill PB, Vahlenkamp TW, Tompkins MB, Hartmann K. Antiviral efficacy of nine nucleoside reverse transcriptase inhibitors against feline immunodeficiency virus in feline peripheral blood mononuclear cells. Am J Vet Res. 2014 Mar;75(3):273-81. doi: 10.2460/ajvr.75.3.273. PubMed PMID: 24564313.
18: Kauffman RC, Villalobos A, Bowen JH, Adamson L, Schinazi RF. Residual viremia in an RT-SHIV rhesus macaque HAART model marked by the presence of a predominant plasma clone and a lack of viral evolution. PLoS One. 2014 Feb 5;9(2):e88258. doi: 10.1371/journal.pone.0088258. PubMed PMID: 24505452; PubMed Central PMCID: PMC3914964.
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